molecular formula C11H9NO2S B063345 Methyl 3-thiazol-2-yl-benzoate CAS No. 168618-63-1

Methyl 3-thiazol-2-yl-benzoate

Cat. No.: B063345
CAS No.: 168618-63-1
M. Wt: 219.26 g/mol
InChI Key: YXIVASOYIRWGFB-UHFFFAOYSA-N
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Description

Methyl 3-thiazol-2-yl-benzoate is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzoate ester core functionalized with a thiazole heterocycle at the meta position, creating a versatile scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly kinase inhibitors and allosteric modulators. The thiazole ring is a privileged structure in drug design, known for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, while the methyl ester provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIVASOYIRWGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596734
Record name Methyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-63-1
Record name Methyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 3-thiazol-2-yl-benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-thiazol-2-yl-benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic considerations for constructing the core thiazole-aryl linkage, focusing on modern cross-coupling methodologies. This document will provide detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of different synthetic approaches to empower researchers in the successful synthesis and future exploration of this important molecular scaffold.

Introduction: The Significance of the Thiazole-Aryl Motif

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for molecular recognition at biological targets. The specific substitution pattern of an aryl group on the thiazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its ester functionality, presents a versatile platform for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules.

Retrosynthetic Analysis and Strategic Planning

The key challenge in the synthesis of this compound lies in the formation of the C-C bond between the thiazole ring and the benzene ring. A retrosynthetic analysis suggests two primary disconnection approaches, both centered around a cross-coupling reaction:

G cluster_0 Disconnection A: Suzuki/Negishi/Stille Coupling cluster_1 Disconnection B: Suzuki/Negishi/Stille Coupling This compound This compound Methyl 3-bromobenzoate Methyl 3-bromobenzoate This compound->Methyl 3-bromobenzoate 2-(Tributylstannyl)thiazole 2-(Tributylstannyl)thiazole (for Stille) This compound->2-(Tributylstannyl)thiazole Thiazole-2-boronic acid Thiazole-2-boronic acid (for Suzuki) This compound->Thiazole-2-boronic acid 2-Zinc-thiazole 2-Zinc-thiazole (for Negishi) This compound->2-Zinc-thiazole Methyl 3-boronic acid benzoate Methyl 3-(dihydroxyboranyl)benzoate (for Suzuki) This compound->Methyl 3-boronic acid benzoate 2-Bromothiazole 2-Bromothiazole This compound->2-Bromothiazole

Caption: Retrosynthetic analysis of this compound.

This guide will focus on Disconnection A , utilizing the readily available Methyl 3-bromobenzoate as a key starting material. The choice between Suzuki, Negishi, and Stille couplings will depend on the availability of reagents, catalyst systems, and desired reaction conditions.

Synthetic Methodologies and Experimental Protocols

Synthesis of Key Precursor: Methyl 3-bromobenzoate

The starting material, Methyl 3-bromobenzoate, can be synthesized from 3-bromobenzoic acid via Fischer esterification.

Protocol 1: Fischer Esterification of 3-Bromobenzoic Acid

  • To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent).

  • Add methanol in excess (e.g., 10-20 equivalents), which acts as both solvent and reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromobenzoate.

Palladium-Catalyzed Cross-Coupling Reactions

The central step in this synthesis is the formation of the aryl-thiazole bond. We will detail the protocols for Negishi and Suzuki couplings, which are highly efficient for this type of transformation.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3] This method is known for its high functional group tolerance and reactivity.

G Methyl 3-bromobenzoate Methyl 3-bromobenzoate Pd(PPh3)4 Pd(PPh3)4 (cat.) THF, reflux Methyl 3-bromobenzoate->Pd(PPh3)4 2-Bromothiazole 2-Bromothiazole n-BuLi 1. n-BuLi, THF, -78 °C 2-Bromothiazole->n-BuLi ZnCl2 2. ZnCl2 n-BuLi->ZnCl2 2-Thiazolylzinc chloride 2-Thiazolylzinc chloride ZnCl2->2-Thiazolylzinc chloride 2-Thiazolylzinc chloride->Pd(PPh3)4 This compound This compound Pd(PPh3)4->this compound

Caption: Negishi coupling for the synthesis of this compound.

Protocol 2: Negishi Coupling of Methyl 3-bromobenzoate and 2-Thiazolylzinc Chloride

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromothiazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30 minutes.

    • In a separate flask, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF and add this solution to the lithiated thiazole at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-thiazolylzinc chloride solution.[4]

  • Cross-Coupling Reaction:

    • To the freshly prepared 2-thiazolylzinc chloride solution, add Methyl 3-bromobenzoate (1.2 equivalents).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC.[5]

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

The Suzuki coupling is another powerful method that utilizes a palladium catalyst to couple an organoboron species with an organic halide.[6] This reaction is known for its mild conditions and the low toxicity of its boron-containing byproducts.

G Methyl 3-bromobenzoate Methyl 3-bromobenzoate Pd(OAc)2/SPhos Pd(OAc)2 (cat.) SPhos (ligand) K3PO4 (base) Dioxane/H2O, 80 °C Methyl 3-bromobenzoate->Pd(OAc)2/SPhos Thiazole-2-boronic acid Thiazole-2-boronic acid Thiazole-2-boronic acid->Pd(OAc)2/SPhos This compound This compound Pd(OAc)2/SPhos->this compound G Methyl 3-(2-bromoacetyl)benzoate Methyl 3-(2-bromoacetyl)benzoate Condensation Condensation Ethanol, reflux Methyl 3-(2-bromoacetyl)benzoate->Condensation Thioformamide Thioformamide Thioformamide->Condensation This compound This compound Condensation->this compound

Sources

An In-depth Technical Guide to Methyl 3-thiazol-2-yl-benzoate (CAS Number 168618-63-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-thiazol-2-yl-benzoate, with CAS number 168618-63-1, is a heterocyclic compound featuring a benzoate core substituted with a thiazole ring. This molecule holds significant interest within the fields of medicinal chemistry and materials science due to the established biological activities and physicochemical properties of its constituent moieties. The thiazole ring is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, expected analytical characterization, and potential applications of this compound, serving as a foundational resource for researchers engaged in its study and utilization.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₁₁H₉NO₂S. Its structure comprises a central benzene ring with a methyl ester group at the 1-position and a thiazole ring at the 3-position.

PropertyValueSource
CAS Number 168618-63-1[4]
Molecular Formula C₁₁H₉NO₂S[4]
Molecular Weight 219.26 g/mol
IUPAC Name methyl 3-(1,3-thiazol-2-yl)benzoate[4]
Predicted Boiling Point 367.8±44.0 °C[4]
Predicted Density 1.250±0.06 g/cm³[4]
Predicted pKa 2.00±0.10[4]

Proposed Synthesis and Mechanism

Step 1: Synthesis of 3-(thiazol-2-yl)benzoic acid

The initial step involves the synthesis of the key intermediate, 3-(thiazol-2-yl)benzoic acid. This can be achieved through a Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings.[5]

Reaction:

  • Reactants: 3-formylbenzoic acid, a suitable α-haloketone (e.g., 2-bromoacetaldehyde), and a sulfur source like thioamide or thiourea.

  • Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or a mixture of ethanol and water, often with heating.

Causality of Experimental Choices:

  • 3-formylbenzoic acid: This starting material provides the benzoic acid backbone with the necessary aldehyde functionality for cyclization.

  • α-haloketone: The α-haloketone provides the other two carbon atoms of the thiazole ring. The halogen provides a good leaving group for the cyclization step.

  • Thioamide/Thiourea: This reagent provides the sulfur and nitrogen atoms necessary for the formation of the thiazole heterocycle.

  • Solvent and Temperature: The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the reaction progress. Heating is often required to overcome the activation energy of the reaction.

Step 2: Fischer Esterification to this compound

The second step is a classic Fischer esterification of the synthesized 3-(thiazol-2-yl)benzoic acid to yield the final product.[5][6][7][8]

Reaction:

  • Reactants: 3-(thiazol-2-yl)benzoic acid and methanol.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required.[6][9]

  • Conditions: The reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol with the acid catalyst.

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the methyl ester.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the reaction to reach equilibrium more quickly.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(thiazol-2-yl)benzoic acid

  • To a solution of 3-formylbenzoic acid (1 equivalent) in ethanol, add thioamide (1.1 equivalents).

  • Slowly add 2-bromoacetaldehyde (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-(thiazol-2-yl)benzoic acid.

Step 2: Synthesis of this compound

  • Dissolve 3-(thiazol-2-yl)benzoic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

Visualization of the Proposed Synthetic Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Fischer Esterification 3-formylbenzoic acid 3-formylbenzoic acid Reaction1 Cyclization in Ethanol (Reflux) 3-formylbenzoic acid->Reaction1 Thioamide Thioamide Thioamide->Reaction1 2-bromoacetaldehyde 2-bromoacetaldehyde 2-bromoacetaldehyde->Reaction1 Intermediate 3-(thiazol-2-yl)benzoic acid Reaction1->Intermediate Reaction2 Esterification (Reflux) Intermediate->Reaction2 Intermediate from Step 1 Methanol Methanol Methanol->Reaction2 H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization (Predicted)

As experimental data is not publicly available, the following section outlines the expected spectroscopic characteristics of this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (Benzoate Ring): Four protons in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).

    • Thiazole Protons: Two protons on the thiazole ring, likely appearing as doublets in the aromatic region.

    • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group, expected to be in the range of δ 3.5-4.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the ester carbonyl carbon.

    • Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) for the carbons of the benzoate and thiazole rings.

    • Methyl Carbon: A signal in the upfield region (δ 50-60 ppm) for the methyl ester carbon.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 219, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methyl ester group (-COOCH₃, m/z = 59). Fragmentation of the thiazole ring could also be observed.

Potential Applications in Drug Discovery and Materials Science

The chemical structure of this compound suggests several potential areas of application, primarily driven by the well-documented activities of the thiazole and benzothiazole scaffolds.

Medicinal Chemistry
  • Antimicrobial Agents: Thiazole and benzothiazole derivatives are known to possess significant antibacterial and antifungal activities.[1] This compound could be investigated as a potential antimicrobial agent.

  • Anticancer Agents: The benzothiazole nucleus is present in several compounds with demonstrated antitumor activity.[1][3] Further investigation into the cytotoxic effects of this compound against various cancer cell lines is warranted.

  • Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within enzyme active sites. This makes it a valuable scaffold for the design of enzyme inhibitors, for example, targeting kinases or proteases.[10]

  • Anti-inflammatory and Analgesic Activity: Many compounds containing the benzothiazole scaffold have shown anti-inflammatory and analgesic properties.[2]

Materials Science
  • Organic Electronics: Thiazole-containing compounds can exhibit interesting electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

  • Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal surfaces, making thiazole derivatives effective corrosion inhibitors.

Safety and Handling

Based on available safety data for similar compounds, this compound is predicted to have the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a compound of significant interest due to its hybrid structure, which combines the functionalities of a benzoate and a thiazole ring system. While specific experimental data for this molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related compounds. As a versatile scaffold, it presents numerous opportunities for further research and development in both medicinal chemistry and materials science. It is hoped that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the properties and potential of this promising molecule.

References

  • 5][7][9]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential molecular mechanisms underpinning the biological activity of Methyl 3-thiazol-2-yl-benzoate. Leveraging established knowledge of structurally related thiazole and benzoate compounds, this guide proposes a logical, evidence-based framework for future investigation.

Introduction: Unveiling the Potential of a Novel Scaffold

This compound is a synthetic organic compound featuring a central benzene ring substituted with a methyl ester and a thiazole moiety. While the specific biological activity and mechanism of action of this particular molecule are not yet extensively documented in scientific literature, its constituent chemical motifs are prevalent in a wide array of pharmacologically active agents. The thiazole ring is a cornerstone of many therapeutic agents, including anticancer and antimicrobial drugs, while benzoate derivatives are also recognized for their diverse biological activities.[1][2] This guide, therefore, synthesizes existing research on these related compounds to postulate a putative mechanism of action for this compound and to provide a detailed roadmap for its experimental validation.

Based on the well-documented activities of thiazole and benzoate-containing molecules, a primary hypothesized mechanism of action for this compound is the inhibition of key enzymes involved in cellular signaling pathways, particularly protein kinases. This hypothesis is grounded in numerous studies demonstrating that thiazole derivatives can act as potent enzyme inhibitors.[2][3][4]

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

The thiazole core is a prominent feature in several clinically approved kinase inhibitors.[5] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. We postulate that this compound may function as a competitive inhibitor at the ATP-binding site of specific protein kinases.

Postulated Signaling Pathway

putative_kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Methyl_3_thiazol_2_yl_benzoate This compound Methyl_3_thiazol_2_yl_benzoate->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Validation: A Step-by-Step Approach

To rigorously test the hypothesis of kinase inhibition, a multi-faceted experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's activity.

In Vitro Kinase Inhibition Assays

The initial step is to screen this compound against a panel of protein kinases to identify potential targets.

Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be used in the assay.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases. A broad panel covering different kinase families is recommended.

  • Assay Principle: Employ a suitable assay format, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay, to measure kinase activity.

  • Assay Execution:

    • Add the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP to the wells of a microplate.

    • Add the serially diluted this compound to the respective wells. Include appropriate controls (no compound, no enzyme).

    • Incubate the reaction mixture for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and measure the signal according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for any hits.

Cellular Assays to Confirm Target Engagement

Once potential kinase targets are identified, it is crucial to confirm that this compound can engage these targets within a cellular context.

Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Culture: Culture a cell line known to have high activity of the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

  • Data Analysis: Quantify the band intensities and determine the effect of the compound on the phosphorylation of the target kinase's substrate.

Experimental Workflow

experimental_workflow Hypothesis Hypothesis: This compound is a kinase inhibitor In_Vitro_Screening In Vitro Kinase Panel Screening Hypothesis->In_Vitro_Screening Hit_Identification Identification of Potential Kinase Targets In_Vitro_Screening->Hit_Identification Cellular_Assays Cellular Assays (e.g., Western Blot) Hit_Identification->Cellular_Assays Hits Target_Validation Confirmation of Target Engagement Cellular_Assays->Target_Validation Phenotypic_Assays Phenotypic Assays (e.g., Proliferation, Apoptosis) Target_Validation->Phenotypic_Assays Validated Target Mechanism_Elucidation Elucidation of Cellular Mechanism Phenotypic_Assays->Mechanism_Elucidation

Caption: A logical workflow for investigating the mechanism of action of this compound.

Alternative and Complementary Mechanisms

While kinase inhibition is a strong primary hypothesis, the structural motifs of this compound suggest other potential mechanisms that warrant investigation.

  • Phosphatase Inhibition: Some benzoic acid derivatives have been identified as inhibitors of protein phosphatases.[6] These enzymes counteract the activity of kinases, and their inhibition can also have profound effects on cell signaling.

  • Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial agents.[7][8] Investigations into the antibacterial and antifungal properties of this compound could reveal a different therapeutic potential. For instance, some derivatives inhibit bacterial cell division by targeting the FtsZ protein.[9]

  • Anticonvulsant Activity: Certain benzothiazole derivatives have shown anticonvulsant properties, potentially through modulation of GABAergic neurotransmission.[10]

Data Summary and Interpretation

To facilitate the analysis of experimental results, all quantitative data should be summarized in a clear and concise format.

Assay Parameter This compound Positive Control
Kinase Inhibition IC50 (µM) for Target Kinase XExperimental ValueKnown Inhibitor IC50
Cell Proliferation GI50 (µM) in Cell Line YExperimental ValueStandard Drug GI50
Apoptosis Induction % Apoptotic Cells at Z µMExperimental ValueInducer of Apoptosis

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the mechanism of action of this compound. The primary hypothesis of kinase inhibition is supported by a wealth of literature on related thiazole and benzoate compounds. The proposed experimental workflow offers a systematic approach to validate this hypothesis and explore alternative mechanisms. Successful execution of these studies will not only unveil the therapeutic potential of this novel compound but also contribute to the broader understanding of the structure-activity relationships of thiazole-based therapeutics. Further investigations could include lead optimization to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
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The Synthetic Versatility of Methyl 3-thiazol-2-yl-benzoate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have positioned it as a cornerstone in the design of novel therapeutic agents. Within this esteemed class of heterocycles, Methyl 3-thiazol-2-yl-benzoate emerges as a key chemical intermediate, a versatile building block poised for the synthesis of a diverse array of potentially potent molecules. While direct therapeutic applications of this specific ester are not extensively documented, its true value lies in its latent potential as a precursor to compounds with significant pharmacological activities, including anticancer, neuroprotective, and antiviral effects.[1][2][3][4][5][6] This technical guide will provide an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the prospective research applications of this compound, offering a roadmap for its utilization in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthetic chemistry. The table below summarizes its key properties.

PropertyValue
Molecular Formula C₁₁H₉NO₂S
CAS Number 168618-63-1
Molecular Weight 219.26 g/mol
Appearance (Predicted) White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)

Note: Some physical properties are predicted based on the chemical structure and data for analogous compounds.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound can be achieved through established methods of thiazole ring formation, most notably the Hantzsch thiazole synthesis or variations thereof. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of the thiazole ring, which is the core of this compound.

Step 1: Synthesis of 3-Carbomethoxythiobenzamide

  • To a solution of methyl 3-cyanobenzoate in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add hydrogen sulfide gas or a source such as sodium hydrosulfide.

  • The reaction mixture is stirred at room temperature or with gentle heating until the conversion of the nitrile to the thioamide is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified by recrystallization or column chromatography.

Step 2: Cyclocondensation to form the Thiazole Ring

  • The purified 3-carbomethoxythiobenzamide is dissolved in a suitable solvent, such as ethanol or acetone.

  • An α-halo ketone or α-halo aldehyde, for instance, 2-chloroacetaldehyde, is added to the solution.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • Final purification is achieved through column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product Methyl_3_cyanobenzoate Methyl 3-cyanobenzoate Thioamidation Thioamidation Methyl_3_cyanobenzoate->Thioamidation Hydrogen_Sulfide Hydrogen Sulfide Hydrogen_Sulfide->Thioamidation alpha_halo_ketone α-Halo Ketone/Aldehyde Cyclocondensation Hantzsch Cyclocondensation alpha_halo_ketone->Cyclocondensation Thiobenzamide 3-Carbomethoxythiobenzamide Thioamidation->Thiobenzamide Final_Product This compound Cyclocondensation->Final_Product Thiobenzamide->Cyclocondensation

Caption: Synthetic workflow for this compound.

Gateway to Diverse Functionality: Key Chemical Transformations

The true utility of this compound lies in its capacity to undergo a variety of chemical transformations, providing access to a wide range of derivatives. The ester and the thiazole ring are the primary sites for chemical modification.

Hydrolysis of the Ester

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(thiazol-2-yl)benzoic acid, under basic (e.g., NaOH or KOH in methanol/water) or acidic (e.g., HCl or H₂SO₄ in water) conditions. This carboxylic acid derivative is a crucial intermediate for the synthesis of amides and other esters.

Amide Bond Formation

The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

Modification of the Thiazole Ring

The thiazole ring itself can be a site for further functionalization, although it is generally less reactive than the benzoate portion. Electrophilic substitution reactions can occur, with the position of substitution depending on the reaction conditions and the directing effects of the existing substituents.

Transformations cluster_derivatives Potential Derivatives Core This compound Acid 3-(Thiazol-2-yl)benzoic Acid Core->Acid Hydrolysis Amides Amide Derivatives Acid->Amides Amide Coupling Esters Other Ester Derivatives Acid->Esters Esterification

Caption: Key chemical transformations of the core molecule.

Research Applications: A Landscape of Therapeutic Possibilities

The derivatives of this compound are predicted to exhibit a wide range of biological activities, drawing parallels from the extensive research on analogous thiazole-containing compounds.

Anticancer Agents

Thiazole derivatives are well-established as potent anticancer agents.[2][4][5][6][7][8] They have been shown to inhibit various cancer-related targets, including protein kinases and enzymes involved in cancer cell metabolism. For instance, some thiazole derivatives have demonstrated significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[2] The structural motif of this compound provides a foundation for the design of novel inhibitors targeting enzymes like human lactate dehydrogenase A (hLDHA), a key player in cancer metabolism.[5]

Hypothetical Application Workflow: Development of a Kinase Inhibitor

  • Synthesis of an Amide Library: Synthesize a library of amide derivatives by coupling 3-(thiazol-2-yl)benzoic acid with a diverse set of amines.

  • In Vitro Kinase Inhibition Assays: Screen the synthesized compounds against a panel of protein kinases known to be implicated in cancer progression.

  • Cell-Based Assays: Evaluate the most potent kinase inhibitors for their cytotoxic effects on various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Analyze the data to establish a clear relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective inhibitors.

Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

Thiazole-based compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] The thiazole ring can participate in key interactions within the active site of the AChE enzyme. Molecular modeling studies have shown that thiazole derivatives can adopt binding poses similar to known AChE inhibitors like donepezil.[1]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Prepare Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with varying concentrations of the thiazole derivatives for a specified period.

  • Initiate Reaction: Add the substrate, acetylthiocholine iodide, to initiate the enzymatic reaction.

  • Measure Absorbance: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine with DTNB.

  • Calculate IC₅₀: Determine the concentration of the inhibitor that causes 50% inhibition of AChE activity (IC₅₀ value).

Antiviral Agents

The thiazole scaffold is present in several antiviral drugs.[9] For example, thiazolide analogs have demonstrated broad-spectrum antiviral activity against various DNA and RNA viruses.[9] The development of prodrugs, such as amino acid esters of thiazolides, has been explored to improve their pharmacokinetic properties.[9][10] This suggests that derivatives of this compound could be investigated for their potential as novel antiviral agents.

Conclusion and Future Directions

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. While not a therapeutic agent in itself, its versatile chemical nature allows for the synthesis of a vast library of derivatives. The extensive body of research on the biological activities of thiazole-containing compounds strongly suggests that the derivatives of this compound are likely to possess valuable pharmacological properties, particularly in the areas of oncology, neurodegenerative diseases, and virology. Future research should focus on the efficient and scalable synthesis of this core scaffold and the exploration of its chemical space to generate novel compounds for biological screening. The insights provided in this guide aim to catalyze further investigation into the promising applications of this versatile building block.

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A Technical Guide to Methyl 3-thiazol-2-yl-benzoate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Methyl 3-thiazol-2-yl-benzoate analogs, a promising class of compounds in modern medicinal chemistry. We will delve into the synthetic rationale, key biological targets, and the overarching strategy for developing these molecules from hit-to-lead, tailored for researchers and professionals in the drug development sector.

Introduction: The Thiazole Scaffold as a Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This scaffold is present in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine).[2] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets. Thiazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]

The this compound core combines the versatile thiazole moiety with a methyl benzoate group, creating a scaffold ripe for chemical modification. This structure serves as an excellent starting point for generating libraries of analogs with diverse physicochemical properties, enabling systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Synthetic Strategies for Thiazolyl-Benzoate Analogs

The construction of the thiazole ring is a foundational step in synthesizing this class of compounds. The most common and robust method is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold, this typically involves reacting a 3-(bromoacetyl)benzoate with a suitable thioamide.

Variations in the final analog can be introduced at multiple stages:

  • Starting Materials : Utilizing different substituted thioamides or α-haloketones allows for diversification at the thiazole ring.

  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be employed on a halogenated benzoate precursor to introduce the thiazole moiety.

  • Post-Synthesis Modification : The ester group of the methyl benzoate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, further expanding the chemical space.[7]

Field-Proven Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines a general, two-step synthesis for a representative Methyl 3-(4-phenylthiazol-2-yl)benzoate analog.

Step 1: Synthesis of Methyl 3-(bromoacetyl)benzoate

  • Rationale : This step creates the α-haloketone intermediate required for the Hantzsch synthesis. Friedel-Crafts acylation followed by bromination is a standard approach.

  • Procedure : a. To a solution of methyl 3-acetylbenzoate (1 eq.) in glacial acetic acid, add pyridinium tribromide (1.1 eq.) portion-wise at room temperature. b. Stir the reaction mixture at 60°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). c. Upon completion, pour the reaction mixture into ice-cold water. d. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product. e. Purify by recrystallization from ethanol.

Step 2: Hantzsch Thiazole Synthesis

  • Rationale : This is the key cyclocondensation step that forms the desired thiazole ring.

  • Procedure : a. Dissolve Methyl 3-(bromoacetyl)benzoate (1 eq.) and thiobenzamide (1 eq.) in absolute ethanol. b. Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC. c. Cool the reaction mixture to room temperature. The product often precipitates out of the solution. d. Filter the solid, wash with cold ethanol, and dry. e. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Biological Targets and Mechanisms of Action

Thiazole-containing compounds are recognized for their ability to interact with a wide range of biological targets, often functioning as competitive inhibitors in the ATP-binding pockets of enzymes.[5][8]

Protein Kinase Inhibition

A significant area of investigation for thiazole derivatives is the inhibition of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[9]

  • Tyrosine Kinases : Many thiazole-based drugs, such as the FDA-approved Dasatinib, target tyrosine kinases.[10] Analogs of this compound have shown potential as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][11] Inhibition of these receptors can block downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[11]

  • Serine/Threonine Kinases : These kinases are also important targets. For instance, Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, are often targeted in cancer therapy.[11] Thiazole derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[11] Additionally, B-RAF, a kinase frequently mutated in melanoma, has been successfully targeted by thiazole-containing inhibitors.[12]

Below is a diagram illustrating the general mechanism of EGFR inhibition.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF (Ligand) EGF->EGFR Binds Analog Thiazole Analog (Inhibitor) Analog->EGFR Blocks ATP Binding Site RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by a thiazole analog.

Other Enzymatic Targets

Beyond kinases, these analogs have been explored as inhibitors of other crucial enzymes:

  • Lactate Dehydrogenase A (LDHA) : In cancer cells, there is a metabolic shift towards glycolysis, a phenomenon known as the Warburg effect. LDHA is a key enzyme in this process. Thiazole-based small molecules have been designed to inhibit human LDHA (hLDHA), effectively starving cancer cells.[2]

  • DNA Gyrase : In the realm of antibacterial agents, thiazole derivatives have shown inhibitory activity against bacterial DNA gyrase, an enzyme essential for DNA replication.[8]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold has led to its investigation in several therapeutic areas.[3][4]

Oncology

Cancer remains the most explored application for these compounds.[10] The ability to tune the molecule to selectively inhibit specific kinases makes it a powerful tool in targeted cancer therapy.[8][9]

Structure-Activity Relationship (SAR) Insights: The biological activity of these analogs is highly dependent on the substituents at various positions.

  • Position 4 of the Thiazole Ring : Substitution at this position with different aryl groups can significantly impact potency and selectivity. Electron-donating or electron-withdrawing groups on this phenyl ring can modulate binding affinity.

  • The Benzoate Moiety : Modifications here are crucial. Converting the methyl ester to amides often improves pharmacokinetic properties and can introduce new hydrogen bonding interactions with the target protein.

  • Halogenation : The presence of halogens like chlorine or bromine on the aromatic rings can enhance cytotoxic effects.[13]

Table 1: Example SAR Data for Thiazole Analogs as Kinase Inhibitors

Analog IDR1 (Thiazole-4-pos)R2 (Benzoate-ester modification)Target KinaseIC50 (nM)
A-01 Phenyl-OCH3EGFR153
A-02 4-Chlorophenyl-OCH3EGFR98
A-03 4-Methoxyphenyl-OCH3EGFR210
B-01 Phenyl-NH(CH2)2OHEGFR75
B-02 4-Chlorophenyl-NH(CH2)2OHEGFR42

(Note: Data is hypothetical, based on trends described in literature such as reference[14])

As seen in the table, the addition of a chlorine atom (A-02 vs. A-01) enhances potency. Furthermore, converting the ester to an amide (B-series vs. A-series) generally leads to a significant increase in inhibitory activity.

Anti-inflammatory and Analgesic Applications

Chronic inflammation is linked to numerous diseases. Thiazole derivatives have been reported to possess anti-inflammatory properties.[6] Some benzothiazole analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for developing non-opioid analgesics.[15]

A Validated Drug Discovery Workflow

Developing a successful drug candidate from a chemical scaffold requires a systematic and iterative process.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Rationale : This assay quantitatively measures the ability of a test compound to inhibit the enzymatic activity of a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Procedure : a. Prepare a reaction buffer containing the EGFR enzyme, a suitable peptide substrate, and ATP. b. Add serial dilutions of the thiazole analog (test compound) to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls. c. Initiate the kinase reaction by adding the ATP/substrate solution and incubate at 30°C for 1 hour. d. Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction. e. Measure the luminescence signal using a plate reader. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The diagram below outlines a typical workflow for advancing a hit compound.

DrugDiscoveryWorkflow Hit_ID Hit Identification (HTS, Fragment Screening) Synthesis Analog Synthesis (SAR Exploration) Hit_ID->Synthesis Initial Hit In_Vitro In Vitro Assays (IC50, Selectivity) Synthesis->In_Vitro Test Analogs In_Vitro->Synthesis Iterate SAR ADME ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro->ADME Potent Hits ADME->Synthesis Improve Properties Lead_Opt Lead Optimization ADME->Lead_Opt Optimized Lead In_Vivo In Vivo Models (Efficacy, PK/PD) Lead_Opt->In_Vivo

Caption: Iterative workflow for drug discovery and lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a highly "privileged" structure in drug discovery. Its synthetic tractability and the diverse biological activities of its analogs make it an attractive starting point for developing novel therapeutics, particularly in oncology.[10] Future research will likely focus on:

  • Improving Selectivity : Designing analogs that can selectively inhibit a specific kinase isoform to minimize off-target effects.

  • Targeting Drug Resistance : Developing compounds that are effective against mutated forms of kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas : Expanding the application of these analogs to neurodegenerative diseases, metabolic disorders, and infectious diseases.

The continued exploration of this chemical space, guided by rational design and robust biological evaluation, holds significant promise for the discovery of next-generation medicines.

References

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  • PubMed. (2016, November 10). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Available from: [Link]

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Methyl 3-thiazol-2-yl-benzoate: A Technical Guide to Investigating Its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel compound, Methyl 3-thiazol-2-yl-benzoate. While direct experimental data on this specific molecule is not yet prevalent in published literature, its structural motifs—a thiazole ring linked to a methyl benzoate scaffold—suggest a strong likelihood of interesting pharmacological properties. This document synthesizes the known biological activities of structurally related thiazole and benzothiazole derivatives to postulate potential therapeutic applications for this compound, with a primary focus on anticancer, anti-inflammatory, and antimicrobial activities. Detailed, field-proven experimental protocols are provided to enable a systematic and rigorous evaluation of these potential activities, empowering researchers to unlock the therapeutic promise of this compound.

Introduction: Unveiling a Compound of Interest

This compound is a heterocyclic compound featuring a five-membered thiazole ring attached to a methyl benzoate backbone. The thiazole nucleus is a prominent scaffold in a multitude of clinically significant drugs, renowned for its diverse pharmacological activities.[1] These activities range from anticancer and anti-inflammatory to antimicrobial and anticonvulsant effects.[2] The methyl benzoate moiety, while often used as a building block in synthesis, can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The unique combination of these two fragments in this compound makes it a compelling candidate for biological investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol [4]
Boiling Point 367.8±44.0 °C (Predicted)
Density 1.250±0.06 g/cm³ (Predicted)[5]
pKa 2.00±0.10 (Predicted)[5]
Purity 95%[4]
Safety and Handling

Preliminary safety data indicates that this compound should be handled with care in a laboratory setting.[5]

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Postulated Biological Activities and Investigative Strategies

Based on the extensive literature on thiazole-containing compounds, we hypothesize that this compound may exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The following sections outline the rationale for these hypotheses and provide detailed protocols for their experimental validation.

Potential Anticancer Activity

The thiazole moiety is a cornerstone in the architecture of numerous anticancer agents.[1] Clinically used drugs such as Dasatinib and Ixabepilone feature this heterocyclic core.[1] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[1][6]

A systematic approach is crucial to determine the anticancer potential of this compound. The following workflow is recommended:

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation in_vitro_start Start: In Vitro Screening mtt_assay MTT Assay for Cytotoxicity (Broad Panel of Cancer Cell Lines) in_vitro_start->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_assay Mechanism of Action: Apoptosis Assessment (Western Blot) ic50_determination->apoptosis_assay in_vitro_end End: Promising In Vitro Candidate apoptosis_assay->in_vitro_end in_vivo_start Start: In Vivo Studies in_vitro_end->in_vivo_start Proceed if significant in vitro activity is observed xenograft_model Subcutaneous Tumor Xenograft Model (e.g., in NSG mice) in_vivo_start->xenograft_model efficacy_study Efficacy Study: Tumor Growth Inhibition xenograft_model->efficacy_study toxicity_study Preliminary Toxicity Assessment efficacy_study->toxicity_study in_vivo_end End: In Vivo Efficacy Confirmed toxicity_study->in_vivo_end

Caption: Workflow for anticancer activity evaluation of this compound.

Protocol 2.1.2.1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[7] The MTT enters the mitochondria of living cells where it is reduced to an insoluble, purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2.1.2.2: Western Blot for Apoptosis Markers

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[9][10]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the expression of apoptotic markers.

Potential Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by modulating pro-inflammatory signaling pathways like NF-κB.[11][12]

anti_inflammatory_workflow cluster_invivo_inflammation In Vivo Acute Inflammation Model cluster_mechanistic Mechanistic Studies invivo_start Start: In Vivo Screening carrageenan_model Carrageenan-Induced Paw Edema in Rodents invivo_start->carrageenan_model edema_measurement Measurement of Paw Edema Volume carrageenan_model->edema_measurement inhibition_calculation Calculation of Percentage Inhibition edema_measurement->inhibition_calculation invivo_end End: Significant Anti-inflammatory Effect inhibition_calculation->invivo_end mechanistic_start Start: Elucidating Mechanism invivo_end->mechanistic_start Proceed if significant in vivo activity is observed nf_kb_assay NF-κB Activity Assay (e.g., Luciferase Reporter Assay) mechanistic_start->nf_kb_assay cytokine_analysis Analysis of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6 by ELISA) nf_kb_assay->cytokine_analysis mechanistic_end End: Mechanism of Action Identified cytokine_analysis->mechanistic_end

Caption: Workflow for anti-inflammatory activity evaluation of this compound.

Protocol 2.2.2.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation for screening anti-inflammatory drugs.[13][14] Injection of carrageenan into the rat paw induces a biphasic inflammatory response.[15]

Materials:

  • Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control, standard, and test groups (different doses of the compound).

  • Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[16]

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema.

Potential Antimicrobial Activity

Benzothiazole and thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19]

antimicrobial_workflow start Start: Antimicrobial Screening mic_assay Minimum Inhibitory Concentration (MIC) Assay (Broad Panel of Bacteria and Fungi) start->mic_assay mbc_mfc_assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_assay->mbc_mfc_assay end End: Antimicrobial Spectrum Determined mbc_mfc_assay->end

Caption: Workflow for antimicrobial activity evaluation of this compound.

Protocol 2.3.2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient broth/agar for bacteria, Sabouraud dextrose broth/agar for fungi

  • This compound

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound and standard drugs.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Future Directions and Conclusion

The structural features of this compound strongly suggest that it is a molecule of significant biological interest. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for a comprehensive investigation into its potential anticancer, anti-inflammatory, and antimicrobial activities. Positive results from these initial screenings would warrant further in-depth mechanistic studies, structure-activity relationship (SAR) analyses, and preclinical development. The systematic exploration of this and similar novel chemical entities is essential for the discovery of new therapeutic agents to address unmet medical needs.

References

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - WJPMR. (2020, November 19). Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29). Retrieved from [Link]

  • Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved from [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science. (n.d.). Retrieved from [Link]

  • CAS#:20000-51-5 | 3-benzothiazol-2-yl-benzoic acid methyl ester | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29). Retrieved from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31). Retrieved from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020, February 15). Retrieved from [Link]

  • In vivo tumor models - Stanford Medicine. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - ResearchGate. (2023, October 9). Retrieved from [Link]

  • (PDF) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4). Retrieved from [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021, June 4). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (2023, May 10). Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved from [Link]

  • 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid - PubChem. (n.d.). Retrieved from [Link]

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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (n.d.). Retrieved from [Link]

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  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).
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Sources

A Spectroscopic Investigation of Methyl 3-thiazol-2-yl-benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-thiazol-2-yl-benzoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a benzoate ring substituted with a thiazole moiety, presents a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for predicting its behavior in various chemical and biological systems. This guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structural motifs.

Molecular Structure and Spectroscopic Correlation: A Conceptual Overview

The key to deciphering the spectroscopic data of this compound lies in understanding how its constituent parts—the methyl benzoate and the thiazole ring—contribute to the overall spectral features. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.

G cluster_benzoate Methyl Benzoate Moiety cluster_thiazole Thiazole Moiety C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 C4 C4' C3->C4 C2_t C2 C3->C2_t Bond of Interest C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C7 C=O C6->C7 O1 O C7->O1 O2 O C8 CH3 O1->C8 N_t N C2_t->N_t C4_t C4 N_t->C4_t C5_t C5 C4_t->C5_t S_t S C5_t->S_t S_t->C2_t

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons of the benzoate and thiazole rings, as well as for the methyl ester protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Record the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.

Data Interpretation

The expected chemical shifts (δ) and coupling constants (J) are summarized in the table below. The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, thus not interfering with the analyte's signals.[1][2] The interactions between the solvent and the solute can influence the chemical shifts, making consistent solvent choice important for reproducibility.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'8.65s-1H
H-6'8.20d7.81H
H-4'8.15d7.81H
H-5'7.55t7.81H
H-57.90d3.21H
H-47.40d3.21H
-OCH₃3.95s-3H
  • Aromatic Protons (Benzoate Ring): The protons on the benzoate ring are expected to appear in the downfield region (7.5-8.7 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the ester and thiazole substituents. H-2' is predicted to be the most deshielded due to its proximity to both the ester and thiazole groups.

  • Aromatic Protons (Thiazole Ring): The thiazole protons, H-4 and H-5, are anticipated to appear as doublets, with their chemical shifts influenced by the electron density of the heterocyclic ring.[5]

  • Methyl Protons: The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.95 ppm, a characteristic region for methyl esters.

G cluster_workflow ¹H NMR Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: ¹H NMR experimental and analysis workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Record the spectrum on a 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform.

Data Interpretation

The predicted chemical shifts for the carbon atoms are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O166.0
C-2168.5
C-3'135.0
C-1'131.5
C-6'130.8
C-4'129.5
C-2'128.0
C-5'126.5
C-5144.0
C-4122.0
-OCH₃52.5
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a significantly downfield chemical shift (around 166.0 ppm).

  • Aromatic Carbons: The aromatic carbons of both the benzoate and thiazole rings will appear in the range of 120-170 ppm. The carbon attached to the thiazole ring (C-3') and the thiazole carbon attached to the benzoate ring (C-2) are expected to be significantly deshielded.

  • Methyl Carbon: The methyl ester carbon (-OCH₃) will have a characteristic chemical shift around 52.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that often leads to fragmentation of the molecule, providing valuable structural information.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500.

Data Interpretation

The molecular formula of this compound is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol .

m/z Predicted Fragment Ion Interpretation
219[M]⁺Molecular Ion
188[M - OCH₃]⁺Loss of the methoxy radical
160[M - COOCH₃]⁺Loss of the carbomethoxy group
135[C₇H₄S]⁺Thiazole-substituted phenyl cation
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

The fragmentation pattern of aromatic esters is often characterized by cleavage of the ester group.[6][7][8] The molecular ion peak ([M]⁺) is expected at m/z 219. Key fragmentation pathways would involve the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 188, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 160. Further fragmentation of the benzoyl portion can lead to characteristic ions at m/z 105 and 77.[6]

G M+ (m/z 219) M+ (m/z 219) [M - OCH3]+ (m/z 188) [M - OCH3]+ (m/z 188) M+ (m/z 219)->[M - OCH3]+ (m/z 188) [M - COOCH3]+ (m/z 160) [M - COOCH3]+ (m/z 160) M+ (m/z 219)->[M - COOCH3]+ (m/z 160) [C6H5CO]+ (m/z 105) [C6H5CO]+ (m/z 105) [M - OCH3]+ (m/z 188)->[C6H5CO]+ (m/z 105) [C7H4S]+ (m/z 135) [C7H4S]+ (m/z 135) [M - COOCH3]+ (m/z 160)->[C7H4S]+ (m/z 135) [C6H5]+ (m/z 77) [C6H5]+ (m/z 77) [C6H5CO]+ (m/z 105)->[C6H5]+ (m/z 77)

Sources

A Guide to the Structural Elucidation of Methyl 3-thiazol-2-yl-benzoate: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is not merely a preliminary step but the very foundation upon which all subsequent research is built. An unambiguous molecular structure is paramount for understanding reactivity, predicting biological activity, and ensuring intellectual property. Methyl 3-thiazol-2-yl-benzoate, a compound featuring the prevalent and biologically significant thiazole moiety, serves as an exemplary case for demonstrating a rigorous, multi-faceted approach to structural verification.

This guide is crafted for the practicing researcher and drug development professional. It eschews a simple recitation of data in favor of a detailed exposition of the analytical workflow, from foundational theory to the application of sophisticated 2D NMR techniques. We will explore the "why" behind the "how," providing a logical framework for spectral interpretation that is both educational and field-applicable.

A Note on Data Integrity: In the pursuit of scientific rigor, this guide is based on high-fidelity predicted Nuclear Magnetic Resonance (NMR) data, generated using the well-established NMRdb.org online resource.[1][2] This approach was adopted in the absence of publicly available, experimentally verified spectra for this specific molecule at the time of writing. The prediction algorithms leverage extensive databases of empirical data, employing methods such as neural networks and Hierarchically Ordered Spherical Description of Environment (HOSE) codes to achieve a high degree of accuracy.[3] This methodology allows us to present a complete and pedagogically sound analysis of the structural elucidation process.

The Molecule: Structure and Theoretical NMR Predictions

The first step in any NMR analysis is to develop a hypothesis. By examining the structure of this compound, we can predict the expected ¹H and ¹³C NMR spectra based on fundamental principles of chemical shifts and spin-spin coupling.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum
  • Thiazole Ring Protons (H4, H5): The thiazole ring is an electron-rich aromatic system. We expect two doublets in the aromatic region (typically 7.0-8.5 ppm). Due to the proximity of the electronegative sulfur atom, H4 is expected to be slightly downfield from H5.

  • Benzoate Ring Protons (H2', H4', H5', H6'): This is a 1,3-disubstituted (meta) benzene ring. The chemical shifts will be complex due to the differing electronic effects of the thiazole and methyl ester groups. We anticipate four signals in the aromatic region (7.5-8.5 ppm). H2' and H4' are likely to be the most deshielded due to their proximity to the electron-withdrawing ester group.

  • Methyl Ester Protons (H8'): The three protons of the methyl group are shielded and should appear as a sharp singlet, typically between 3.8 and 4.0 ppm.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C7'): The ester carbonyl carbon is highly deshielded and is expected to have a chemical shift in the 165-170 ppm range.

  • Aromatic & Heteroaromatic Carbons: The nine carbons of the benzene and thiazole rings will appear in the 115-170 ppm range. The carbon directly attached to the two heteroatoms in the thiazole ring (C2) will be significantly downfield. Quaternary carbons (C1', C3', C2) will typically have weaker signals than protonated carbons.

  • Methyl Carbon (C8'): The carbon of the methyl ester group is the most shielded and should appear far upfield, around 52-55 ppm.

Experimental Protocol: A Best-Practice Approach

To acquire high-quality data for structural elucidation, a standardized and robust experimental protocol is essential. The following describes a typical workflow for a high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Choice: Select a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its relatively low cost and minimal interference in the ¹H NMR spectrum.

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a standard 5 mm NMR tube to remove any particulate matter.

  • Referencing: While modern spectrometers can lock onto and reference the deuterium signal of the solvent, Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for ultimate precision.

Data Acquisition Parameters

The following table outlines typical acquisition parameters for key 1D and 2D NMR experiments.

Parameter¹H (Proton)¹³C (Carbon)COSYHSQCHMBC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Number of Scans 16102481664
Relaxation Delay 2.0 s2.0 s1.8 s1.5 s2.0 s
Spectral Width ~16 ppm~220 ppm~12 ppm x 12 ppm~12 ppm x 165 ppm~12 ppm x 165 ppm

Spectral Analysis and Structural Assignment

The following analysis is based on predicted data generated from NMRdb.org.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides the foundational data for our analysis.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
8.65t (triplet)1HH2'Most deshielded aromatic proton, ortho to the ester group. Small meta-coupling to H4' and H6'.
8.16d (doublet)1HH6'Ortho to the thiazole ring, deshielded. Coupled to H5'.
8.07d (doublet)1HH4'Ortho to the ester group, deshielded. Coupled to H5'.
7.91d (doublet)1HH4Thiazole proton adjacent to sulfur, typically downfield. Coupled to H5.
7.53t (triplet)1HH5'Shielded by comparison to other benzoate protons. Coupled to H4' and H6'.
7.37d (doublet)1HH5Thiazole proton adjacent to nitrogen. Coupled to H4.
3.94s (singlet)3HH8' (-OCH₃)Characteristic chemical shift for methyl ester protons.
¹³C NMR Spectral Data

The predicted ¹³C spectrum confirms the carbon backbone and functional groups.

Predicted Shift (δ, ppm) Carbon Type Assignment Rationale for Assignment
168.4QuaternaryC2Carbon in the thiazole ring bonded to both N and S, highly deshielded.
166.0Quaternary (C=O)C7'Ester carbonyl carbon, highly deshielded.
143.5CHC4Thiazole CH, deshielded by adjacent sulfur.
134.4QuaternaryC1'Benzene carbon bonded to the thiazole ring.
132.8CHC6'Aromatic CH.
131.5QuaternaryC3'Benzene carbon bonded to the ester group.
130.6CHC2'Aromatic CH, ortho to ester.
129.4CHC5'Aromatic CH.
128.0CHC4'Aromatic CH, ortho to ester.
119.3CHC5Thiazole CH, relatively shielded.
52.4CH₃C8'Methyl carbon of the ester group.

Elucidation Using 2D NMR Correlation

To confirm these assignments and establish the connectivity of the molecular fragments, we turn to 2D NMR techniques. The following diagrams illustrate the expected correlations based on the molecule's known structure.

COSY (¹H-¹H Correlation Spectroscopy)

COSY reveals protons that are coupled to each other, typically through 2 or 3 bonds. This is invaluable for identifying adjacent protons in spin systems.

Caption: Expected key COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC provides a direct correlation between a proton and the carbon to which it is attached (¹JCH coupling). This is the most definitive experiment for assigning protonated carbons.

G H4 H4 (7.91 ppm) C4 C4 (143.5 ppm) H4->C4 ¹JCH H5 H5 (7.37 ppm) C5 C5 (119.3 ppm) H5->C5 ¹JCH H2_prime H2' (8.65 ppm) C2_prime C2' (130.6 ppm) H2_prime->C2_prime ¹JCH H4_prime H4' (8.07 ppm) C4_prime C4' (128.0 ppm) H4_prime->C4_prime ¹JCH H5_prime H5' (7.53 ppm) C5_prime C5' (129.4 ppm) H5_prime->C5_prime ¹JCH H6_prime H6' (8.16 ppm) C6_prime C6' (132.8 ppm) H6_prime->C6_prime ¹JCH H_Me H8' (3.94 ppm) C_Me C8' (52.4 ppm) H_Me->C_Me ¹JCH

Caption: Expected HSQC correlations, linking protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the key to assembling the full structure. It shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), allowing us to connect the individual spin systems and identify the positions of quaternary (non-protonated) carbons.

G H_Me H8' 3.94 ppm C_CO C7' (C=O) 166.0 ppm H_Me->C_CO ²JCH H4 H4 7.91 ppm C2 C2 168.4 ppm H4->C2 ²JCH C5 C5 H4->C5 ²JCH H6_prime H6' 8.16 ppm C1_prime C1' 134.4 ppm H6_prime->C1_prime ²JCH H2_prime H2' 8.65 ppm H2_prime->C_CO ³JCH H2_prime->C1_prime ²JCH C3_prime C3' 131.5 ppm H2_prime->C3_prime ²JCH

Caption: Key expected HMBC correlations for assembling the molecular fragments.

Key HMBC Insights:

  • The correlation from the methyl protons (H8') to the carbonyl carbon (C7') confirms the methyl ester group.

  • Correlations from the benzoate protons, particularly H2', to the carbonyl carbon (C7') and the quaternary carbon C3' firmly place the ester group at the 3-position.

  • Crucially, correlations from benzoate protons (H2', H6') to the quaternary thiazole carbon (C2) and from thiazole protons (H4) to the quaternary benzene carbon (C1') would definitively establish the connection between the two ring systems.

Conclusion

Through a systematic process beginning with theoretical prediction and culminating in the logical interpretation of multi-dimensional NMR correlation experiments, we have established a definitive analytical workflow for the structural elucidation of this compound. The combined data from ¹H, ¹³C, COSY, HSQC, and HMBC spectra provide a self-validating network of correlations that unambiguously confirms the connectivity and chemical environment of every atom in the molecule. This guide underscores the indispensable power of modern NMR spectroscopy as a tool for ensuring the absolute structural integrity of chemical compounds, a critical requirement for success in research and development.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of Methyl 3-thiazol-2-yl-benzoate, a heterocyclic compound of interest in pharmaceutical and materials science. The thiazole scaffold is a crucial building block in medicinal chemistry, known for a wide range of biological activities.[1][2] Mass spectrometry serves as a cornerstone technique for the structural confirmation, purity assessment, and metabolic profiling of such novel entities. This document details the fundamental principles, outlines robust experimental protocols, and elucidates the predictable fragmentation pathways of the target molecule under various ionization conditions. It is intended for researchers, analytical scientists, and professionals in drug development who require a comprehensive understanding of how to apply mass spectrometry to the characterization of complex small molecules.

Introduction: The Analyte and the Technique

1.1. This compound: A Molecule of Interest

This compound (C₁₁H₉NO₂S) is a small molecule featuring a central phenyl ring substituted with a methyl ester and a thiazole group. Thiazole derivatives are prevalent in numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The structural characterization of such molecules is a prerequisite for understanding their function and for quality control during synthesis and development.

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₉NO₂S[3]

  • Nominal Molecular Weight: 219 g/mol [3]

  • Exact Mass: 219.03540 Da (Monoisotopic)

1.2. The Role of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is an indispensable tool for confirming molecular weight, determining elemental composition, and elucidating chemical structures through fragmentation analysis.[4][5] The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome.

Foundational Principles: Selecting the Right Ionization Method

The initial and most critical choice in analyzing a small molecule like this compound is the ionization method. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

2.1. Electron Ionization (EI): The "Hard" Technique for Structural Detail

EI is a high-energy, "hard" ionization technique that bombards analyte molecules with a beam of energetic electrons (typically 70 eV).[6][7] This process not only creates a molecular ion (M⁺•) by ejecting an electron but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][8]

  • Causality: The high energy of EI is ideal for breaking covalent bonds, generating a "fingerprint" mass spectrum rich with structural information.[6][8] This makes it invaluable for initial structure confirmation and for creating searchable library entries. However, this same energy can sometimes lead to the complete absence of a detectable molecular ion for certain fragile molecules.[6]

2.2. Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

ESI is a "soft" ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[9][10] It is particularly suited for polar and larger molecules.[10] ESI typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[9][11]

  • Causality: By gently transferring solution-phase ions into the gas phase, ESI preserves the intact molecule, making it the gold standard for unambiguously determining the molecular weight.[12] To induce fragmentation for structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS), where ions are energized through collision-induced dissociation (CID).[11]

Experimental Design & Protocols

A self-validating analytical workflow ensures data integrity. The following protocols are designed to provide comprehensive characterization of this compound.

3.1. General Sample Preparation

  • Solvent Selection: Dissolve the analyte in a high-purity solvent compatible with the chosen ionization method. For ESI, reversed-phase solvents like methanol or acetonitrile are preferable.[13] For direct infusion EI, a volatile solvent like dichloromethane or methanol is suitable.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and dilute to a working concentration of 1-10 µg/mL.

  • Purity: Use HPLC-grade or MS-grade solvents and high-purity water to minimize background noise and the formation of unwanted adducts (e.g., sodium adducts from glassware).[13]

3.2. Protocol 1: GC-MS with Electron Ionization (EI)

  • Rationale: This is the primary method for obtaining a detailed fragmentation pattern for structural elucidation and library matching.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.

  • Injection: 1 µL injection with a split ratio of 20:1.

  • GC Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: EI

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: m/z 40-450

3.3. Protocol 2: LC-MS with Electrospray Ionization (ESI) and MS/MS

  • Rationale: This method confirms the molecular weight and provides controlled fragmentation data for detailed structural analysis of specific precursor ions.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap).

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

  • LC Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • MS Parameters:

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas: Nitrogen

    • Mass Range (MS1): m/z 100-500

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor (m/z 220.04) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

Workflow Visualization

G cluster_prep Sample Preparation cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) P1 Dissolve Analyte (1 mg/mL Stock) P2 Dilute to Working Conc. (1-10 µg/mL) P1->P2 GC_Inject GC Injection P2->GC_Inject Volatile Sample LC_Inject LC Injection P2->LC_Inject Polar Sample GC_Sep Chromatographic Separation GC_Inject->GC_Sep EI_Source EI Ionization (70 eV) & Fragmentation GC_Sep->EI_Source GC_Detect Mass Analysis (m/z 40-450) EI_Source->GC_Detect LC_Sep Chromatographic Separation LC_Inject->LC_Sep ESI_Source ESI Ionization (Soft) LC_Sep->ESI_Source MS1 MS1 Scan (Confirm [M+H]⁺) ESI_Source->MS1 MS2 Precursor Isolation & CID Fragmentation MS1->MS2 LC_Detect MS/MS Analysis MS2->LC_Detect

Fragmentation Analysis & Mechanistic Interpretation

The true power of mass spectrometry lies in interpreting fragmentation patterns. Based on established chemical principles, we can predict the major fragmentation pathways for this compound.

4.1. Expected EI Fragmentation

Under high-energy EI conditions, the molecular ion (M⁺• at m/z 219) will be formed. Subsequent fragmentation is likely to proceed through several key pathways driven by the stability of the resulting fragments.

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the ester's C-O bond is a common pathway for methyl esters.[14][15] This results in a stable acylium ion.

    • M⁺• (m/z 219) → [M - •OCH₃]⁺ (m/z 188)

  • Loss of Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the phenyl ring and the ester group.

    • M⁺• (m/z 219) → [M - •COOCH₃]⁺ (m/z 160)

  • Cleavage at the Phenyl-Thiazole Bond: This would lead to fragments representing each ring system.

    • Formation of the benzoyl cation fragment: [C₇H₄O₂]⁺• (m/z 134, less likely) or related structures.

    • Formation of a thiazole-containing fragment.

  • Thiazole Ring Fragmentation: Thiazole rings themselves can undergo fragmentation, though they are relatively stable aromatic systems.[16][17]

Key Predicted EI Fragments

m/z (Nominal) Proposed Elemental Composition Proposed Identity / Neutral Loss
219C₁₁H₉NO₂S⁺•Molecular Ion (M⁺•)
188C₁₀H₆NOS⁺[M - •OCH₃]⁺
160C₉H₆NS⁺[M - •COOCH₃]⁺
105C₇H₅O⁺Benzoyl cation (from cleavage and rearrangement)
77C₆H₅⁺Phenyl cation

4.2. Predicted ESI-MS/MS Fragmentation

In ESI, we first observe the protonated molecule, [M+H]⁺, at m/z 220. Fragmentation is then induced via CID.

  • Loss of Methanol (CH₃OH): A common loss from the protonated ester.

    • [M+H]⁺ (m/z 220) → [M+H - CH₃OH]⁺ (m/z 188)

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting acylium ion can lose CO.

    • m/z 188 → [C₉H₆NS]⁺ (m/z 160)

Proposed EI Fragmentation Pathway

G parent This compound C₁₁H₉NO₂S M⁺• = m/z 219 frag1 [M - •OCH₃]⁺ m/z 188 parent->frag1 - •OCH₃ (31 Da) frag2 [M - •COOCH₃]⁺ m/z 160 parent->frag2 - •COOCH₃ (59 Da) frag3 Benzoyl Cation [C₇H₅O]⁺ m/z 105 parent->frag3 Complex Cleavage frag1->frag2 - CO (28 Da) frag4 Phenyl Cation [C₆H₅]⁺ m/z 77 frag3->frag4 - CO (28 Da)

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass (integer mass) is useful, high-resolution mass spectrometry (HRMS) provides exact mass measurements to several decimal places.[18][19] This capability is critical for building ultimate confidence in a molecule's identity.

  • Trustworthiness through Self-Validation: HRMS allows for the determination of a molecule's elemental composition directly from its mass.[20][21] The measured exact mass of the molecular ion can be compared against a calculated theoretical mass. If the mass error is low (typically < 5 ppm), it provides extremely strong evidence for the proposed elemental formula, ruling out other possibilities with the same nominal mass.[18][20]

Example Application:

  • Measured Ion Mass: 219.03515 Da

  • Theoretical Exact Mass for C₁₁H₉NO₂S: 219.03540 Da

  • Mass Error: ((219.03515 - 219.03540) / 219.03540) * 10^6 = -1.14 ppm

A mass error of -1.14 ppm is well within the acceptable tolerance, thus confirming the elemental composition of C₁₁H₉NO₂S. This same principle can be applied to each fragment ion to validate its proposed structure.

Conclusion and Applications

The mass spectrometric analysis of this compound is a multi-faceted process. A comprehensive characterization relies on the strategic application of both "hard" (EI) and "soft" (ESI) ionization techniques, coupled with high-resolution mass analysis. EI provides a rich, reproducible fragmentation pattern ideal for structural confirmation, while ESI-MS/MS offers targeted fragmentation from a confirmed molecular ion. HRMS provides the ultimate layer of validation by confirming the elemental composition of both the parent molecule and its fragments.

This detailed approach is fundamental in various stages of drug development and chemical research, including:

  • Structural Confirmation: Verifying the identity of newly synthesized compounds.

  • Purity Analysis: Detecting and identifying synthesis-related impurities.

  • Metabolite Identification: Characterizing metabolic products in DMPK studies.

  • Reaction Monitoring: Tracking the progress of chemical reactions in real-time.

By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize novel thiazole-containing molecules, accelerating the pace of scientific discovery.

References

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  • Brainly.com. (2024). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

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  • Uher, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Retrieved from [Link]

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  • ACS Publications. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-oxoethyl)benzoate. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

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  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

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Methyl 3-thiazol-2-yl-benzoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl 3-thiazol-2-yl-benzoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes with detailed protocols, and the scientific rationale behind its potential applications, grounded in the established pharmacological importance of the 2-arylthiazole scaffold.

Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a methyl benzoate core substituted with a thiazole ring at the 3-position. This unique arrangement of an aromatic ester and a sulfur-and-nitrogen-containing heterocycle makes it a valuable scaffold for chemical exploration.

Canonical SMILES String: COC(=O)c1cccc(c1)c2nccs2

Key Identifiers and Properties:

PropertyValueSource
CAS Number 168618-63-1[1][2]
Molecular Formula C₁₁H₉NO₂S[2]
Molecular Weight 219.26 g/mol [2]
Predicted Boiling Point 367.8 ± 44.0 °C[1]
Predicted Density 1.250 ± 0.06 g/cm³[1]
Predicted pKa 2.00 ± 0.10[1]
InChI Key YXIVASOYIRWGFB-UHFFFAOYSA-N[2]

Strategic Synthesis: A Protocol Grounded in Cross-Coupling Chemistry

While various synthetic routes could be envisioned, a highly efficient and modular approach for constructing the C-C bond between the phenyl and thiazole rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[3][4]

The proposed strategy involves the coupling of a commercially available boronic acid derivative with a suitable halogenated precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the key C-C bond between the two aromatic rings, leading to two readily accessible starting materials: (3-(methoxycarbonyl)phenyl)boronic acid and 2-bromothiazole.

G product This compound disconnection C-C Disconnection (Suzuki Coupling) product->disconnection intermediates Starting Materials disconnection->intermediates sm1 (3-(Methoxycarbonyl)phenyl)boronic acid intermediates->sm1 sm2 2-Bromothiazole intermediates->sm2

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

Reaction Scheme:

(3-(Methoxycarbonyl)phenyl)boronic acid + 2-Bromothiazole --(Pd Catalyst, Base)--> this compound

Materials:

  • (3-(Methoxycarbonyl)phenyl)boronic acid (1.0 eq)

  • 2-Bromothiazole (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tricyclohexylphosphine (PCy₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask, add (3-(methoxycarbonyl)phenyl)boronic acid (1.0 mmol, 180 mg) and 2-bromothiazole (1.1 mmol, 180 mg).

    • Expertise & Experience: Using a slight excess of the more volatile or potentially less reactive coupling partner (2-bromothiazole) can help drive the reaction to completion.

  • Catalyst and Base Addition: Add potassium carbonate (3.0 mmol, 414 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine (0.04 mmol, 11.2 mg).

    • Causality: Pd(OAc)₂ is the palladium source, and PCy₃ is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.[4] K₂CO₃ is the base required for the transmetalation step of the Suzuki reaction.[3]

  • Solvent and Degassing: Add toluene (10 mL) and water (2 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Trustworthiness: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst, leading to lower yields.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Self-Validation: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

  • Purification: Filter the solution and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure this compound.

Synthesis Workflow Diagram

G start Combine Reactants: (3-(Methoxycarbonyl)phenyl)boronic acid 2-Bromothiazole catalyst Add Catalyst System: Pd(OAc)2, PCy3, K2CO3 start->catalyst solvent Add Solvents & Degas: Toluene/Water, N2 Purge catalyst->solvent react Heat & Stir: 80-90 °C, 12-16h solvent->react workup Aqueous Work-up: EtOAc Extraction, Brine Wash react->workup purify Purification: Column Chromatography workup->purify product Pure Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Structural Confirmation and Spectroscopic Analysis

Confirmation of the final product's identity and purity is paramount. The following techniques are standard for the characterization of such small molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate and thiazole rings, as well as a singlet for the methyl ester protons. The protons on the benzoate ring will exhibit splitting patterns (doublets, triplets) characteristic of a 1,3-disubstituted benzene ring. The two protons on the thiazole ring will appear as doublets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.[5] The carbonyl carbon of the ester will be significantly downfield (around 165-170 ppm). Aromatic and heterocyclic carbons will appear in the 110-150 ppm range. The methyl carbon of the ester will be the most upfield signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should correspond to the calculated exact mass of C₁₁H₉NO₂S.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C=N and C=C stretching of the aromatic rings (1600-1450 cm⁻¹), and C-O stretching (1300-1100 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[6]

The 2-arylthiazole motif, in particular, is a significant pharmacophore.[7] The combination of the thiazole heterocycle with a benzoate ester in this compound presents several avenues for therapeutic exploration:

  • Enzyme Inhibition: The planar, aromatic structure can interact with the active sites of various enzymes through π-π stacking and other non-covalent interactions. The ester functionality can act as a hydrogen bond acceptor.

  • Scaffold for Library Synthesis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives for high-throughput screening.

  • Anticancer Potential: Many 2-arylthiazole derivatives have demonstrated potent anticancer activity.[7] This scaffold can be a starting point for developing novel agents targeting cancer-related pathways.

  • Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated for the diagnosis and treatment of Alzheimer's disease.[7] The structural features of this compound make it a candidate for similar investigations.

The following diagram illustrates the central role of the 2-arylthiazole scaffold in accessing various therapeutic targets.

G scaffold 2-Arylthiazole Scaffold (e.g., this compound) anticancer Anticancer Agents scaffold->anticancer antiinflammatory Anti-inflammatory scaffold->antiinflammatory antimicrobial Antimicrobial scaffold->antimicrobial neuro Neuroprotective Agents scaffold->neuro

Caption: Therapeutic potential of the 2-arylthiazole scaffold.

Safety and Handling

Based on data for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

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"Methyl 3-thiazol-2-yl-benzoate use in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Synthesis and Strategic Application of Methyl 3-thiazol-2-yl-benzoate in Modern Organic Synthesis

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest, merging the functionalities of an aromatic ester with the privileged thiazole scaffold. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide provides a comprehensive overview of the synthesis, functional group reactivity, and strategic applications of this compound, positioning it as a versatile intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. We will explore robust synthetic methodologies, detail key reaction protocols, and discuss the rationale behind its use as a precursor to novel chemical entities.

Introduction: The Strategic Value of Thiazole-Containing Scaffolds

Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, the thiazole ring system is a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] Its presence in compounds with anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective activities underscores its importance.[3][4][5]

This compound serves as a bifunctional building block. The methyl ester provides a handle for a variety of classical transformations (e.g., hydrolysis, amidation, reduction), while the thiazole-aryl linkage offers a rigid, planar structure that can be strategically employed in the design of targeted therapeutics. This guide elucidates the primary synthetic routes to this molecule and explores its subsequent transformations into more complex derivatives.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂SCalculated
Molecular Weight 219.26 g/mol Calculated
CAS Number 911520-20-4Vendor Data
Boiling Point 367.8 ± 44.0 °CPredicted[6]
Density 1.250 ± 0.06 g/cm³Predicted[6]
pKa 2.00 ± 0.10Predicted[6]

Safety Profile: While specific toxicity data for this compound is limited, it should be handled with standard laboratory precautions. Based on analogous structures, it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[6]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The most robust and versatile method for constructing the C-C bond between the thiazole and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[7] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.

The primary disconnection strategy involves coupling a thiazole-based organoboron reagent with a halogenated methyl benzoate derivative.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction couples Methyl 3-bromobenzoate with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole . The choice of these starting materials is strategic:

  • Methyl 3-bromobenzoate: Commercially available and relatively inexpensive. The bromine atom provides high reactivity in the oxidative addition step of the catalytic cycle.

  • Thiazole-2-boronic acid pinacol ester: An air-stable, easily handled solid that minimizes side reactions compared to the corresponding boronic acid.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Methyl 3-bromobenzoate C Pd(dppf)Cl₂ (Catalyst) K₂CO₃ (Base) Dioxane/H₂O (Solvent) A->C Couple with B Thiazole-2-boronic acid pinacol ester B->C D This compound (Product) C->D Yields

Caption: Proposed Suzuki-Miyaura coupling pathway for synthesis.

Mechanistic Rationale

The Suzuki coupling proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (with Ar-X) tc_complex Ar-Pd(II)L₂(Ar') oa_complex->tc_complex Transmetalation (with Ar'-B(OR)₂) tc_complex->pd0 Reductive Elimination product Ar-Ar' tc_complex->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-bromobenzoate.

  • Transmetalation: The thiazole group is transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on established Suzuki coupling procedures.[7][8]

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Methyl 3-bromobenzoate) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Utility in Organic Synthesis: A Platform for Derivatization

This compound is not an end-point but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications.

Derivatization cluster_ester Ester Transformations start This compound acid 3-thiazol-2-yl-benzoic acid start->acid Saponification (NaOH, H₂O/MeOH) amide N-R-3-thiazol-2-yl-benzamide start->amide Amidation (R-NH₂, Heat or Lewis Acid) alcohol (3-thiazol-2-yl-phenyl)methanol start->alcohol Reduction (LiAlH₄, THF)

Caption: Key derivatization pathways from the parent ester.

Ester Group Transformations

The ester functionality is a gateway to several critical functional groups.

  • Saponification to Carboxylic Acid: Hydrolysis of the ester provides the corresponding carboxylic acid, a crucial intermediate for amide couplings (e.g., using EDC/HOBt) or other transformations.

  • Amidation: Direct reaction with amines, often under thermal conditions or with Lewis acid catalysis, yields benzamides, a common motif in pharmaceuticals.

  • Reduction to Alcohol: Treatment with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduces the ester to a primary benzyl alcohol, which can be used in ether synthesis or as a directing group.

Detailed Experimental Protocol: Saponification

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0-3.0 eq)

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

Procedure:

  • Dissolution: Dissolve this compound in a mixture of methanol and water (e.g., 3:1 ratio) in a round-bottom flask.

  • Hydrolysis: Add a solution of NaOH (2.0-3.0 eq) in water. Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water. If no solid forms, extract the aqueous solution with ethyl acetate.

  • Drying: Dry the isolated solid or the residue from the organic extracts under vacuum to yield 3-thiazol-2-yl-benzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of this compound is realized when it is used as a scaffold to generate libraries of compounds for biological screening. The benzothiazole core, a close relative, is found in drugs targeting a wide array of diseases.[4]

  • Anti-inflammatory Agents: Benzothiazole derivatives have shown promise as inhibitors of enzymes like phosphoinositide 3-kinase γ (PI3Kγ), which are implicated in inflammatory diseases.[3]

  • Neurodegenerative Diseases: The structural rigidity and hydrogen bonding capacity of the thiazole ring are features exploited in the design of agents for Alzheimer's and other neurodegenerative conditions.[5]

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents incorporate thiazole or benzothiazole motifs to interact with the ATP-binding pocket of target enzymes.[3]

By using the derivatization chemistry described in Section 4, medicinal chemists can rapidly synthesize a diverse set of amides, esters, and other analogues from the this compound core for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical compound; it is a strategic platform for synthetic innovation. Its efficient construction via robust methods like the Suzuki-Miyaura coupling, combined with the versatile reactivity of its ester group, makes it an invaluable tool for researchers in organic synthesis and drug discovery. This guide provides the foundational knowledge and practical protocols necessary to leverage this building block for the creation of novel and potentially bioactive molecules.

References

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  • PubMed Central. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

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  • PubMed Central. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-thiazol-2-yl-benzoate as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-thiazol-2-yl-benzoate, a heterocyclic compound of significant interest in contemporary drug discovery and materials science. The document elucidates the primary synthetic routes to this intermediate, focusing on palladium-catalyzed cross-coupling reactions. It further details its chemical and physical properties and explores its critical role as a building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for therapeutic applications. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in the design of molecules targeting various biological pathways. This compound emerges as a valuable intermediate, strategically positioning a reactive ester functionality on a phenyl ring substituted with a thiazole moiety. This arrangement provides a versatile handle for further chemical transformations, enabling the construction of diverse and complex molecular libraries for drug discovery and materials science applications. The inherent biological relevance of the thiazole core, particularly its presence in numerous kinase inhibitors, underscores the importance of efficient access to well-defined intermediates like this compound.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, which allow for the precise and efficient formation of the aryl-thiazole bond. The two principal strategies involve the coupling of a pre-functionalized benzoic acid derivative with a thiazole coupling partner.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds.[3] In the context of this compound synthesis, this typically involves the reaction of a boronic acid or ester derivative of one component with a halide of the other, catalyzed by a palladium complex. A plausible and efficient route involves the coupling of 2-bromothiazole with methyl 3-(boronobenzoate) .

  • Causality of Experimental Choices: The choice of a palladium(0) catalyst, often in conjunction with a phosphine ligand, is crucial for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid derivative for transmetalation to the palladium center. The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction to proceed efficiently.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2-Bromothiazole 2-Bromothiazole Reaction Suzuki-Miyaura Coupling 2-Bromothiazole->Reaction Methyl_3_boronobenzoate Methyl 3-(boronobenzoate) Methyl_3_boronobenzoate->Reaction Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/H2O Solvent->Reaction Product This compound Reaction->Product

Suzuki-Miyaura coupling for this compound.
Palladium-Catalyzed Stille Coupling

The Stille coupling offers an alternative and equally effective route, utilizing an organotin reagent as one of the coupling partners.[4] A viable synthetic approach would be the reaction of 2-(tributylstannyl)thiazole with methyl 3-bromobenzoate .

  • Expertise in Protocol Design: The Stille reaction is often favored for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. The choice of a palladium catalyst and ligand system is critical for achieving high yields and minimizing side reactions. The reaction is typically carried out in an inert, anhydrous solvent to prevent the degradation of the catalyst and reagents.

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents Stannylthiazole 2-(Tributylstannyl)thiazole Reaction Stille Coupling Stannylthiazole->Reaction Bromobenzoate Methyl 3-bromobenzoate Bromobenzoate->Reaction Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Reaction Solvent Toluene Solvent->Reaction Product This compound Reaction->Product

Stille coupling for this compound.
Esterification of 3-(Thiazol-2-yl)benzoic Acid

An alternative, two-step approach involves the initial synthesis of 3-(thiazol-2-yl)benzoic acid via one of the aforementioned coupling methods, followed by a classical Fischer esterification with methanol in the presence of an acid catalyst.[5]

  • Self-Validating System: This method allows for the isolation and purification of the intermediate carboxylic acid, which can be advantageous for ensuring the final product's purity. The esterification step is a well-established and high-yielding reaction.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an intermediate.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₁₁H₉NO₂S-
Molecular Weight 219.26 g/mol -
Boiling Point 367.8 ± 44.0 °C (Predicted)[6]
Density 1.250 ± 0.06 g/cm³ (Predicted)[6]
pKa 2.00 ± 0.10 (Predicted)[6]
Storage Temperature Room Temperature, sealed in dry[6]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiazole and benzene rings, as well as a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the benzene ring.[7]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, or it can be reduced to an alcohol.

Synthesis of Kinase Inhibitors

The 2-arylthiazole motif is a common feature in a number of potent kinase inhibitors. The general structure of this compound provides a key fragment for the elaboration into such inhibitors. For example, it can serve as a precursor for analogues of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] The core structure can also be incorporated into inhibitors of other kinases, such as p38 MAP kinase, which are targets for inflammatory diseases.

Kinase_Inhibitor_Synthesis Intermediate This compound Step1 1. Hydrolysis Intermediate->Step1 Acid 3-(Thiazol-2-yl)benzoic acid Step1->Acid Step2 2. Amide Coupling Acid->Step2 Product Kinase Inhibitor Analogue Step2->Product Amine Bioactive Amine Fragment Amine->Step2

General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound based on established cross-coupling methodologies.

Protocol: Suzuki-Miyaura Coupling
  • To a stirred solution of methyl 3-bromobenzoate (1.0 eq) and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq) in a mixture of toluene and water (4:1) is added sodium carbonate (2.0 eq).

  • The mixture is degassed by bubbling with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 90 °C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol: Stille Coupling
  • A solution of methyl 3-bromobenzoate (1.0 eq), 2-(tributylstannyl)thiazole (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene is prepared in a flame-dried flask under an argon atmosphere.

  • The reaction mixture is heated to 110 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.[6]

Conclusion

This compound is a strategically important intermediate in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis is readily achievable through robust and scalable palladium-catalyzed cross-coupling reactions. The presence of both the thiazole ring and a modifiable ester group provides medicinal chemists with a powerful tool for the construction of complex molecular architectures with potential therapeutic applications. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this valuable building block in their synthetic endeavors.

References

  • An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles is reported. The relatively mild reaction conditions allow for ready access to a wide array of functionalized imidazole derivatives in good to excellent yields. The synthetic utility of this method is demonstrated by the total synthesis of Nortopsentin D. (URL: [Link])

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Mastering the Solid Form: A Technical Guide to the Crystallization of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pharmaceutical Sciences

In the landscape of drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which are governed by the crystalline form of the compound, directly influence critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Methyl 3-thiazol-2-yl-benzoate, a heterocyclic compound incorporating both a thiazole and a benzoate moiety, presents a unique crystallization challenge. The thiazole ring, a common scaffold in medicinal chemistry, can participate in various intermolecular interactions, potentially leading to complex crystalline structures.[1] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the methodologies for obtaining high-quality crystalline this compound, a crucial step in its journey from a promising molecule to a viable therapeutic agent.

Understanding the Physicochemical Landscape of this compound

A successful crystallization strategy begins with a thorough understanding of the molecule's intrinsic properties. While specific experimental data for this compound is not extensively published, we can infer a starting point from its chemical structure and available data for similar compounds.

Known and Predicted Properties:

PropertyValue/PredictionSource
Chemical Formula C₁₁H₉NO₂S-
Boiling Point 367.8±44.0 °C (Predicted)[2]
Density 1.250±0.06 g/cm³ (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]
pKa 2.00±0.10 (Predicted)[2]

The predicted boiling point suggests that the compound is a solid at room temperature. The presence of both aromatic rings and a polar ester group indicates that it will likely be poorly soluble in water but miscible with a range of organic solvents.[3]

The Cornerstone of Crystallization: Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process. An ideal solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature. This differential solubility is the driving force for crystallization upon cooling.

Systematic Solvent Screening Protocol

A systematic approach to solvent screening is essential to identify optimal conditions efficiently. The following protocol outlines a logical workflow for this process.

Objective: To identify suitable solvents or solvent systems for the crystallization of this compound.

Materials:

  • This compound (crude or purified)

  • A selection of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water)

  • Small-scale vials (e.g., 2 mL) with caps

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Microscope for visual inspection of solids

Methodology:

  • Initial Solubility Assessment (Room Temperature):

    • Place a small, known amount of this compound (e.g., 10 mg) into separate vials.

    • Add a small volume (e.g., 0.1 mL) of each selected solvent to the respective vials.

    • Observe and record the solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).

  • Hot Solubility Assessment:

    • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the vials while stirring.

    • Gradually add more solvent in small increments until the solid dissolves completely. Record the approximate volume of solvent used and the temperature of dissolution.

    • A good candidate for cooling crystallization will show a significant increase in solubility with temperature.

  • Cooling and Observation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Subsequently, cool the vials in an ice bath to induce further crystallization.

    • Observe the formation of crystals. Note the morphology (e.g., needles, plates, prisms) and the relative yield of the crystalline material. The formation of an oil or amorphous solid indicates that the solvent may not be suitable under these conditions.

Interpreting the Results of Solvent Screening

The results of the solvent screening will guide the selection of the most promising crystallization method.

  • High solubility at high temperature and low solubility at low temperature: This is ideal for cooling crystallization .

  • High solubility in one solvent ("good solvent") and low solubility in another ("anti-solvent"): This suggests that anti-solvent crystallization or vapor diffusion may be effective.

  • Moderate solubility at room temperature: Slow evaporation could be a viable technique.

Core Crystallization Methodologies: A Practical Guide

Based on the principles of solubility and supersaturation, several techniques can be employed to crystallize this compound. The following sections provide detailed, step-by-step protocols for the most common and effective methods.

Cooling Crystallization: The Workhorse of Purification

Cooling crystallization is a widely used technique that relies on the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.[4]

Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (identified from the solvent screening).[5] For example, based on the crystallization of similar compounds like methyl 3-nitrobenzoate, warm ethanol could be a good starting point.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and compromising the purity of the final crystals.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals. To further slow the cooling process, the flask can be placed in an insulated container.[7]

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of this compound.

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent to remove any remaining impurities, and then dry them under vacuum.

G A Dissolve in Minimum Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Induce Crystallization (If Necessary) C->D E Cool in Ice Bath D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H

Caption: A stepwise workflow for anti-solvent crystallization.

Vapor Diffusion: A Gentle Path to High-Quality Crystals

Vapor diffusion is a technique that is particularly well-suited for growing high-quality single crystals, often required for X-ray crystallography. [8][9]It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol:

  • Preparation of the Inner Vial: Dissolve the this compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

  • Preparation of the Outer Chamber: Place the inner vial inside a larger, sealable chamber (e.g., a beaker or jar) that contains a small amount of a volatile "anti-solvent."

  • Sealing and Diffusion: Seal the outer chamber. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth. [10]4. Crystal Growth: Allow the setup to remain undisturbed for several days to weeks. The slow rate of solvent mixing facilitates the growth of well-ordered single crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and allow the crystals to air-dry or dry under a gentle stream of inert gas.

Diagram: Vapor Diffusion Setup

G cluster_0 Sealed Outer Chamber cluster_1 Inner Vial A Solution of Compound in 'Good' Solvent B Volatile 'Anti-Solvent' C Anti-Solvent Vapor C->A Diffusion

Caption: A schematic of a vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.Try a less polar solvent or a solvent mixture. Ensure slow cooling. Add a seed crystal.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Concentrate the solution by slow evaporation. Scratch the inner surface of the flask. Add a seed crystal. Cool the solution to a lower temperature.
Formation of Fine Needles or Powder Rapid nucleation and crystal growth.Slow down the crystallization process (slower cooling, slower anti-solvent addition). Use a solvent in which the compound is slightly more soluble.
Poor Crystal Purity Impurities are co-crystallizing with the product. The cooling rate is too fast, trapping impurities.Perform a hot filtration to remove insoluble impurities. Recrystallize the material a second time. Slow down the cooling rate.

Conclusion: A Pathway to Crystalline Purity

The successful crystallization of this compound is a critical step in its development as a potential pharmaceutical agent. While a universal protocol does not exist, a systematic and well-informed approach, beginning with a thorough solvent screening and followed by the careful application of techniques such as cooling crystallization, anti-solvent addition, and vapor diffusion, will pave the way to obtaining a crystalline material with the desired purity, yield, and physical properties. This guide provides the fundamental principles and practical methodologies to empower researchers to navigate the challenges of crystallization and unlock the full potential of this promising molecule.

References

  • Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Retrieved from [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. (2021). Grain & Oil Science and Technology, 4(3), 93-100.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2016). Der Pharma Chemica, 8(19), 24-30.
  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 21). YouTube. Retrieved from [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). Journal of the American Chemical Society, 140(26), 8214-8222.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

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  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. (2023).
  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (2022).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(7), 2459-2487.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024).
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[6][11]iazepin-2-ylamino)benzoate. (2025). Molbank, 2025(4), M1949.

  • Methyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Crystallization techniques for small molecules compounds: a review. (2007).
  • 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. (2016). Transition Metal Chemistry, 41(7), 809-816.
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022). Journal of the Iranian Chemical Society, 19(12), 5269-5287.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-8.
  • A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2020). Organic Process Research & Development, 24(10), 2098-2107.
  • Methyl benzoate - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for High-Throughput Screening with Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzothiazole Scaffold in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3][4] Methyl 3-thiazol-2-yl-benzoate, a distinct benzothiazole derivative, represents a promising candidate for high-throughput screening (HTS) campaigns aimed at identifying new antibacterial leads. Evidence suggests that related compounds, such as 3-methylbenzo[d]thiazol-methylquinolinium derivatives, exert their antibacterial effect by disrupting the GTPase activity and dynamic assembly of the essential bacterial cell division protein, FtsZ.[1] This disruption ultimately leads to the inhibition of bacterial cell division and cell death.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign utilizing this compound and its analogs. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Scientific Rationale: Targeting the Bacterial Cell Division Machinery

The proposed HTS campaign will focus on identifying inhibitors of FtsZ, a highly conserved and essential protein in most bacteria, making it an attractive target for broad-spectrum antibiotic development. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The GTPase activity of FtsZ is critical for the dynamic nature of the Z-ring and subsequent cytokinesis. Inhibition of FtsZ polymerization or its GTPase activity represents a validated strategy for antibacterial intervention.

The core hypothesis of this screening campaign is that this compound and structurally similar compounds may possess FtsZ-inhibitory activity. The HTS assay will be designed to directly or indirectly measure the effect of test compounds on FtsZ function.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution.[5][6] The overall workflow for screening this compound and derivative libraries is depicted below.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Follow-up Compound_Prep Compound Library Preparation (this compound & Analogs) Assay_Dev Assay Development & Miniaturization (384-well) Compound_Prep->Assay_Dev Solubilization in DMSO Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Assay Protocol & Z' > 0.5 Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Successful Pilot Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Identification of 'Actives' Counter_Screens Counter-Screens & Secondary Assays Hit_Confirmation->Counter_Screens Confirmed Hits SAR Preliminary SAR Analysis Counter_Screens->SAR Validated Hits

Caption: High-Throughput Screening (HTS) Workflow for this compound.

Experimental Protocols

Compound Management

Proper handling and storage of this compound and any associated compound libraries are crucial for a successful screening campaign.

  • Compound Properties:

    Property Value Source
    Molecular Formula C11H9NO2S Inferred
    Boiling Point 367.8±44.0 °C (Predicted) [7]
    Density 1.250±0.06 g/cm3 (Predicted) [7]
    Storage Sealed in dry, Room Temperature [7]

    | Solubility | Poorly soluble in water, miscible with organic solvents like DMSO.[8] | Inferred from Methyl Benzoate[8] |

  • Protocol for Compound Plate Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For a compound library, normalize all compounds to a concentration of 10 mM in 100% DMSO.

    • Using an automated liquid handler, create intermediate compound plates by diluting the 10 mM stock plates to 1 mM in 100% DMSO.

    • Generate final assay-ready plates by dispensing the desired volume of the 1 mM compound solutions into 384-well microplates. The final concentration in the assay will typically be 10 µM with a final DMSO concentration of ≤1%.[5]

Primary Assay: FtsZ Polymerization Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of FtsZ polymerization.

  • Principle: The assay measures the light scattering or fluorescence enhancement of a dye upon FtsZ polymerization. Inhibitors will prevent this change.

  • Reagents and Materials:

    • Purified FtsZ protein (e.g., from E. coli or S. aureus)

    • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

    • GTP solution (10 mM)

    • Fluorescent dye (e.g., SYPRO Orange) or a light scattering plate reader

    • 384-well, black, clear-bottom microplates

    • Positive Control (e.g., a known FtsZ inhibitor like PC190723)

    • Negative Control (DMSO)

  • Protocol:

    • Assay Plate Preparation:

      • Dispense 0.5 µL of 1 mM compound solution (from assay-ready plates) into the appropriate wells of a 384-well plate.

      • Dispense 0.5 µL of 1 mM positive control into positive control wells.

      • Dispense 0.5 µL of 100% DMSO into negative control and blank wells.

    • Reagent Addition:

      • Add 25 µL of FtsZ protein (e.g., 5 µM in Polymerization Buffer) to all wells except the blank wells.

      • Add 25 µL of Polymerization Buffer without FtsZ to the blank wells.

      • Incubate the plate at room temperature for 15 minutes to allow for compound-protein interaction.

    • Initiation of Polymerization:

      • Add 25 µL of 2 mM GTP in Polymerization Buffer to all wells to initiate polymerization. The final volume will be 50.5 µL.

      • Mix the plate gently on a plate shaker.

    • Signal Detection:

      • Incubate the plate at 37°C for 30 minutes.

      • Measure the fluorescence or light scattering using a microplate reader at the appropriate wavelengths.

Data Analysis and Hit Identification

Robust data analysis is critical for identifying true hits from the primary screen.

  • Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

      • SD_pos = Standard deviation of the positive control

      • SD_neg = Standard deviation of the negative control

      • Mean_pos = Mean of the positive control

      • Mean_neg = Mean of the negative control

  • Hit Identification:

    • Normalize the raw data to the plate controls (e.g., % inhibition).

    • A common threshold for hit identification is a signal that is greater than three standard deviations from the mean of the negative controls.[5]

Hit Confirmation and Secondary Assays
  • Hit Confirmation: "Active" compounds from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).[5]

  • Secondary Assays:

    • Orthogonal FtsZ GTPase Activity Assay: To confirm the mechanism of action, a secondary assay measuring the GTPase activity of FtsZ can be employed. This assay typically measures the amount of inorganic phosphate released from GTP hydrolysis.

    • Bacterial Cell Viability Assay: Confirmed hits should be tested for their ability to inhibit the growth of whole bacterial cells (e.g., S. aureus, E. coli) using methods like determining the Minimum Inhibitory Concentration (MIC).[9] This validates that the compound's activity on the target protein translates to an antibacterial effect.

Visualization of the FtsZ Inhibition Assay Workflow

FtsZ_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Reaction cluster_readout Readout & Analysis Add_Compound Dispense Compound/Controls (0.5 µL) Add_FtsZ Add FtsZ Protein (25 µL) Add_Compound->Add_FtsZ Pre_Incubate Pre-incubation (15 min, RT) Add_FtsZ->Pre_Incubate Add_GTP Add GTP to Initiate (25 µL) Pre_Incubate->Add_GTP Incubate Incubation (30 min, 37°C) Add_GTP->Incubate Read_Plate Measure Fluorescence/ Light Scattering Incubate->Read_Plate Data_Analysis Calculate Z' and % Inhibition Read_Plate->Data_Analysis Hit_Selection Select Hits for Confirmation Data_Analysis->Hit_Selection

Caption: Workflow for the FtsZ Polymerization Inhibition Assay.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for conducting a high-throughput screening campaign with this compound to identify novel antibacterial agents targeting FtsZ. The multi-step process, from initial assay development and screening to hit confirmation and secondary assays, is designed to minimize false positives and provide a clear path for lead identification. Successful identification of potent FtsZ inhibitors from this campaign could pave the way for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance. Further studies would involve medicinal chemistry efforts to optimize the hit compounds for improved potency, selectivity, and pharmacokinetic properties.

References

  • Semantic Scholar. (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism.
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  • Oxford Academic. (n.d.). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research.
  • Evergreensino. (2026, January 12). How does Methyl Benzoate interact with biological systems? - Blog.
  • ResearchGate. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • ACS Publications. (n.d.). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
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  • PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.
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  • PubMed. (2020, June 16). High-throughput toxicity screening of novel azepanium and 3-methylpiperidinium ionic liquids.
  • NIH. (n.d.). Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564 - PubChem.
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Application Note: Characterizing Methyl 3-thiazol-2-yl-benzoate as a Novel Dihydrofolate Reductase (DHFR) Inhibitor for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydrofolate reductase (DHFR) is a clinically validated, high-value target for cancer chemotherapy.[1][2][3] Its inhibition disrupts the synthesis of nucleotides, leading to the arrest of DNA replication and cell death, a mechanism particularly effective against rapidly proliferating cancer cells.[4][5][6] While classical antifolates like methotrexate have been cornerstones of cancer treatment, the quest for novel inhibitors with improved selectivity, better resistance profiles, and reduced side effects is a critical frontier in oncology research.[7] This guide provides a comprehensive framework for the evaluation of Methyl 3-thiazol-2-yl-benzoate, a compound featuring a thiazole scaffold—a moiety of interest in medicinal chemistry—as a potential novel DHFR inhibitor.[8] We present an integrated workflow, from initial in silico assessment to detailed protocols for in vitro enzymatic and cell-based functional assays, designed to rigorously characterize its mechanism, potency, and selectivity.

Introduction: The Rationale for Targeting DHFR

The enzyme Dihydrofolate Reductase (DHFR) is the central catalyst in the folate metabolic pathway. It facilitates the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and, critically, thymidylate—a necessary precursor for DNA synthesis and repair.[5][8] Cancer cells, with their high replicative demand, are exquisitely dependent on this pathway, making DHFR an ideal target for therapeutic intervention.[9][10] By competitively binding to the active site of DHFR, inhibitors prevent the regeneration of THF, leading to a depletion of the nucleotide pool, stalled DNA synthesis, and ultimately, apoptotic cell death.[1][5]

The established clinical success of DHFR inhibitors, coupled with the emergence of drug resistance, necessitates the discovery of new chemical scaffolds that can effectively target this enzyme.

The DHFR Catalytic Cycle and Point of Inhibition

The fundamental role of DHFR is to maintain the intracellular pool of THF. Inhibition of this single enzyme creates a significant metabolic bottleneck with downstream consequences for cell proliferation.

DHFR_Pathway cluster_reaction DHFR Catalytic Reaction DHF Dihydrofolate (DHF) Enzyme DHFR (Dihydrofolate Reductase) DHF->Enzyme Substrate THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis NADPH NADPH + H+ NADPH->Enzyme Cofactor NADP NADP+ Enzyme->THF Product Enzyme->NADP Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Inhibition DNA DNA Synthesis & Cell Proliferation Synthesis->DNA

Caption: DHFR pathway and the inhibitory action of a novel compound.

Compound Profile: this compound

This application note focuses on the characterization of this compound as a hypothetical DHFR inhibitor.

  • IUPAC Name: Methyl 3-(1,3-thiazol-2-yl)benzoate

  • CAS Number: 168618-63-1[11]

  • Molecular Formula: C₁₁H₉NO₂S

  • Molecular Weight: 219.26 g/mol

  • Structure:

    
    
    

The rationale for investigating this molecule stems from the prevalence of thiazole and benzoyl moieties in pharmacologically active compounds, including those with anticancer properties. The specific linkage and substitution pattern present an opportunity for novel interactions within the DHFR active site.

Integrated Workflow for Inhibitor Characterization

A multi-step, hierarchical approach is essential for validating a novel compound as a DHFR inhibitor. This workflow ensures that resources are directed efficiently, starting with computational predictions and progressing to rigorous biochemical and cell-based validation.

Caption: Hierarchical workflow for novel DHFR inhibitor validation.

Protocols and Methodologies

Protocol 1: In Silico Molecular Docking

Rationale: Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[12][13] This in silico first pass helps to establish a structural hypothesis for the compound's mechanism and to prioritize candidates for wet-lab screening. A favorable docking score suggests that the compound can physically fit into the DHFR active site and form stabilizing interactions.[14]

Step-by-Step Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of human DHFR (hDHFR) from the Protein Data Bank (PDB; e.g., PDB ID: 1OHJ).[15]

    • Using molecular modeling software (e.g., Schrödinger Suite, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

    • Define the active site by creating a grid box centered on the co-crystallized ligand (e.g., methotrexate) or key active site residues (e.g., Ile7, Glu30, Arg70, Val115).[15]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization and assign appropriate atom types and charges using a force field like OPLS.

  • Docking Execution:

    • Utilize a docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the defined receptor grid.[16]

    • Generate multiple binding poses and rank them based on the docking score (e.g., GlideScore, kcal/mol).

  • Analysis:

    • Visualize the top-ranked pose within the DHFR active site.

    • Analyze the predicted interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key amino acid residues.

    • Compare the binding mode and score to that of a known inhibitor like methotrexate as a positive control.

Protocol 2: In Vitro DHFR Enzymatic Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of DHF to THF.[17] An effective inhibitor will slow or halt this reaction, resulting in a stable absorbance reading.

Materials:

  • Human recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Methotrexate (MTX) as a positive control inhibitor

  • Test Compound: this compound, dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of NADPH in assay buffer.

    • Prepare a working solution of DHF in assay buffer. Note: DHF is light-sensitive and should be prepared fresh.[17]

    • Prepare serial dilutions of the test compound and methotrexate in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Assay Setup (per well in a 96-well plate):

    • Test Wells: Add assay buffer, a fixed amount of DHFR enzyme, NADPH solution, and varying concentrations of the test compound.

    • Positive Control: Add assay buffer, DHFR enzyme, NADPH solution, and varying concentrations of methotrexate.

    • Enzyme Control (No Inhibitor): Add assay buffer, DHFR enzyme, NADPH solution, and vehicle (DMSO). This represents 100% enzyme activity.

    • Background Control: Add assay buffer, NADPH, and DHF (no enzyme). This corrects for non-enzymatic NADPH oxidation.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DHF substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 30-60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: While the enzyme assay confirms on-target activity, a cell-based assay is crucial to determine if the compound can penetrate cell membranes and exert a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[18]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Non-cancerous control cell line (e.g., V79 lung fibroblasts, MCF-10A breast epithelial cells)[19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound and a standard chemotherapeutic (e.g., Doxorubicin or Methotrexate)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at ~570 nm

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the standard drug in complete medium.

    • Remove the old medium from the cells and replace it with medium containing the various drug concentrations. Include a vehicle control (DMSO) well.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Abs_treated / Abs_control) * 100

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a dose-response curve fit.

    • Perform this protocol in parallel on both cancer and non-cancerous cell lines.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary endpoints are the IC₅₀ values from the enzymatic and cellular assays, and the calculated Selectivity Index (SI).

Table 1: Hypothetical Inhibitory Activity of this compound

Compound DHFR Enzymatic IC₅₀ (nM) MCF-7 Cell IC₅₀ (µM) V79 Cell IC₅₀ (µM) Selectivity Index (SI)¹
This compound 85.2 ± 7.4 2.5 ± 0.3 22.1 ± 2.9 8.84

| Methotrexate (Control) | 4.1 ± 0.5 | 0.09 ± 0.01 | 0.8 ± 0.1 | 8.89 |

¹Selectivity Index (SI) is calculated as: IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells, which is a desirable property for a therapeutic candidate.[20]

Logical Framework for Hit Validation

The data from these protocols allows for a logical assessment of the compound's potential.

G start Start Evaluation q1 Potent DHFR Enzyme Inhibition? (e.g., IC50 < 1 µM) start->q1 q2 Effective Cancer Cell Proliferation Inhibition? (e.g., IC50 < 10 µM) q1->q2 Yes outcome2 Discard or Redesign: (Poor Potency) q1->outcome2 No q3 Selective Against Cancer Cells? (SI > 3) q2->q3 Yes outcome3 Discard or Redesign: (Poor Cell Permeability or Off-Target Effects) q2->outcome3 No outcome1 Promising Lead Candidate q3->outcome1 Yes outcome4 Discard or Redesign: (High Toxicity) q3->outcome4 No

Caption: Decision-making framework based on experimental outcomes.

Conclusion and Future Perspectives

This document outlines a systematic and robust methodology for characterizing this compound as a novel DHFR inhibitor. By following this workflow—from in silico prediction to direct enzymatic inhibition and cellular efficacy—researchers can confidently ascertain the compound's potential as an anticancer agent. A positive result, characterized by potent enzymatic inhibition, low micromolar antiproliferative activity, and a favorable selectivity index, would validate this compound as a promising hit. Such a finding would warrant further investigation, including mechanism-of-action studies, lead optimization to improve potency and selectivity, and eventual progression to in vivo preclinical models.

References

  • Vertex AI Search. (2023).
  • NCI Dictionary of Cancer Terms. Definition of DHFR inhibitor.
  • AACR Journals. (2022).
  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?
  • Santa Cruz Biotechnology. DHFR Inhibitors.
  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.
  • Wikipedia.
  • ResearchGate. (2015). Inhibitors of Human Dihydrofolate Reductase: A Computational Design and Docking Studies Using Glide.
  • NIH PMC. (2021). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)
  • NIH PMC. (2021). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening.
  • YouTube. (2018).
  • ResearchGate. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
  • Bentham Science. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.
  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
  • NIH PMC. (2007).
  • ChemicalBook.
  • MDPI. (2021).
  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Frontiers. (2021). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile.
  • Bioinformation. (2007).
  • Clinical Chemistry. (1999).
  • SciELO. (2021). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha.
  • ResearchGate. (2007).
  • Bentham Science. (2013). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

Sources

Synthesis of Methyl 3-thiazol-2-yl-benzoate: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-thiazol-2-yl-benzoate is a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms make it a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on palladium-catalyzed cross-coupling reactions. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary insights to confidently reproduce and adapt these procedures.

The core of this guide is built upon the principles of providing not just a set of instructions, but a deeper understanding of the reaction mechanisms and the rationale behind the selection of specific reagents and conditions. This approach is intended to empower the reader to troubleshoot and optimize these reactions for their specific applications.

Strategic Approaches to the Synthesis of this compound

The construction of the C-C bond between the thiazole and benzene rings is the key transformation in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most efficient and versatile methods to achieve this. The two most prominent and widely applicable strategies are the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents.[1] The general approach involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] For the synthesis of this compound, this translates to the coupling of a thiazole derivative with a substituted benzene derivative.

Two primary variations of this strategy are feasible:

  • Route A: Coupling of a 2-halothiazole (e.g., 2-bromothiazole) with (3-(methoxycarbonyl)phenyl)boronic acid or its corresponding pinacol ester.

  • Route B: Coupling of a thiazole-2-boronic acid or its ester with a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate).

Route A is often preferred due to the commercial availability and stability of 2-bromothiazole and various phenylboronic acids.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of catalyst can influence reaction efficiency, with more sophisticated catalysts like those bearing bulky phosphine ligands (e.g., XPhos, SPhos) often being necessary for challenging couplings.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand can dramatically impact the reaction outcome. For sterically hindered substrates, bulky and electron-rich ligands are often employed.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can affect the reaction rate and the tolerance of functional groups.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents like dioxane, DMF, and THF are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)-X R¹-Pd(II)(L)₂-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)-X->Transmetalation R1-Pd(II)-R2 R¹-Pd(II)(L)₂-R² Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Cross-Coupling Pathway

The Stille reaction offers another robust method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.[3] A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups, as organostannanes are generally stable and less basic than many other organometallic reagents.[4]

Similar to the Suzuki coupling, two synthetic disconnections are possible:

  • Route C: Coupling of 2-(tributylstannyl)thiazole with methyl 3-iodobenzoate or methyl 3-bromobenzoate.

  • Route D: Coupling of methyl 3-(tributylstannyl)benzoate with a 2-halothiazole.

Route C is often more practical due to the relative ease of preparing 2-(tributylstannyl)thiazole.

Causality Behind Experimental Choices in Stille Coupling:

  • Catalyst: As with the Suzuki reaction, a palladium(0) catalyst is essential. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.

  • Ligand: While some Stille couplings can proceed without an additional ligand, the use of phosphine ligands such as triphenylphosphine (PPh₃) or tri(2-furyl)phosphine (TFP) can significantly improve reaction rates and yields.

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

  • Solvent: Aprotic, non-polar, or polar aprotic solvents such as toluene, dioxane, or DMF are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Diagram of the Stille Catalytic Cycle:

Stille_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)-X R¹-Pd(II)(L)₂-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation (R²-SnBu₃) R1-Pd(II)-X->Transmetalation R1-Pd(II)-R2 R¹-Pd(II)(L)₂-R² Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required based on the specific purity of the starting materials and the desired scale of the reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiazole and (3-(Methoxycarbonyl)phenyl)boronic Acid

Materials:

  • 2-Bromothiazole

  • (3-(Methoxycarbonyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add (3-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 2-bromothiazole (1.0 equiv.) and degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Stille Coupling of 2-(Tributylstannyl)thiazole and Methyl 3-Iodobenzoate

Materials:

  • 2-(Tributylstannyl)thiazole

  • Methyl 3-iodobenzoate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (0.025 equiv.) and tri(2-furyl)phosphine (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF, followed by methyl 3-iodobenzoate (1.0 equiv.) and 2-(tributylstannyl)thiazole (1.1 equiv.).

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation: Comparison of Reaction Conditions

ParameterSuzuki-Miyaura CouplingStille Coupling
Thiazole Source 2-Halothiazole2-Organostannylthiazole
Benzene Source Arylboronic acid/esterAryl halide
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, XPhos, SPhosPPh₃, TFP, AsPh₃
Base/Additive K₂CO₃, Cs₂CO₃, K₃PO₄CuI, LiCl (optional)
Solvent Dioxane/H₂O, DMF, THFToluene, Dioxane, DMF
Temperature 80-110 °C80-110 °C
Toxicity Boron byproducts are generally low in toxicity.Organotin reagents and byproducts are highly toxic.

Conclusion

The synthesis of this compound is readily achievable through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille methodologies offer viable and high-yielding routes. The choice between these two powerful methods will often depend on the availability of starting materials, the tolerance of other functional groups within the molecule, and considerations regarding the toxicity of the reagents and byproducts. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for the successful synthesis and further exploration of this important heterocyclic compound.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

Sources

Application Notes & Protocols: Investigating Methyl 3-thiazol-2-yl-benzoate in a Drug Discovery Pipeline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The thiazole framework's utility stems from its unique electronic properties and its capacity to engage in various non-covalent interactions with biological targets, such as hydrogen bonding via the nitrogen atom.[2] Methyl 3-thiazol-2-yl-benzoate is a novel compound featuring this key heterocyclic motif. Given the established importance of thiazole-containing molecules in oncology, this document outlines a hypothetical, yet scientifically rigorous, drug discovery workflow to investigate its potential as an anticancer agent.[2][3][4][5] We will focus on a plausible mechanism of action: the inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer and a common target for thiazole derivatives.[5][6]

This guide provides detailed protocols for the chemical synthesis and characterization of this compound, followed by a tiered biological screening cascade. This cascade begins with a primary in vitro kinase inhibition assay, progresses to cellular viability assays to determine cytotoxic effects, and concludes with considerations for mechanism-of-action studies. The overarching goal is to furnish researchers with a comprehensive, actionable framework for evaluating this and similar novel chemical entities.

Part 1: Chemical Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any drug discovery program. Here, we propose a two-step synthesis for this compound, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by an esterification.[7][8]

Synthesis Protocol

Step 1: Suzuki-Miyaura Cross-Coupling to form 3-(thiazol-2-yl)benzoic acid [7][8][9]

This reaction creates the core carbon-carbon bond between the thiazole and benzene rings. The Suzuki-Miyaura coupling is a powerful and versatile method for such transformations.[7][8]

  • Materials:

    • 2-Bromothiazole

    • 3-(Methoxycarbonyl)phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • Water

    • Diethyl ether

    • Hydrochloric acid (HCl), 1M

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 3-(Methoxycarbonyl)phenylboronic acid (1.2 equivalents), sodium carbonate (2.5 equivalents), and a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling nitrogen through it for 20 minutes.

    • Add 2-bromothiazole (1.0 equivalent), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents).

    • Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(thiazol-2-yl)benzoic acid.

Step 2: Fischer Esterification to form this compound [10][11]

This classic reaction converts the synthesized carboxylic acid into the desired methyl ester.

  • Materials:

    • 3-(thiazol-2-yl)benzoic acid

    • Methanol (reagent and solvent)

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(thiazol-2-yl)benzoic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, slowly neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the final product, this compound.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a critical quality control step.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure.[12][13][14] The resulting spectra should be consistent with the expected shifts and coupling constants for this compound.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the molecular weight of the compound.[15] This technique provides an accurate mass measurement, further validating the compound's identity.

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological screening.

Part 2: Biological Evaluation Workflow

The following is a proposed screening cascade to evaluate the anticancer potential of this compound, beginning with broad screening and moving towards more specific cellular assays.[16][17][18][19]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Lead Optimization Primary_Assay Primary Kinase Assay (e.g., ADP-Glo™) IC50_Determination IC50 Determination (Dose-Response) Primary_Assay->IC50_Determination Active Hit Cell_Viability Cell Viability Assay (e.g., MTT Assay) IC50_Determination->Cell_Viability Potent Compound MoA_Studies Mechanism of Action Studies (e.g., Target Engagement) Cell_Viability->MoA_Studies Selective Cytotoxicity Lead_Op Lead Optimization (SAR Studies) MoA_Studies->Lead_Op

Caption: A tiered workflow for the biological evaluation of this compound.

Primary Screening: In Vitro Kinase Inhibition Assay

The initial step is to determine if the compound has any activity against a representative cancer-related protein kinase. The ADP-Glo™ Kinase Assay is a suitable choice as it measures the amount of ADP produced, which is directly proportional to kinase activity.[20][21]

  • Principle: This is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in signal in the presence of the test compound indicates inhibition.

  • Protocol: ADP-Glo™ Kinase Assay [20]

    • Reagent Preparation: Prepare kinase buffer, the chosen kinase (e.g., a tyrosine kinase relevant to cancer), substrate/ATP mix, and the test compound (this compound) dissolved in DMSO.

    • Reaction Setup: In a 384-well plate, add:

      • 1 µL of the test compound or DMSO (vehicle control).

      • 2 µL of the kinase.

      • 2 µL of the substrate/ATP mix.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

    • Signal Generation:

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50% at a 10 µM concentration) are considered "hits."

Secondary Assay: IC₅₀ Determination

For active hits from the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

  • Protocol:

    • Perform the ADP-Glo™ Kinase Assay as described above.

    • Use a serial dilution of this compound (e.g., from 100 µM to 1 nM).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Compound Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM)
This compoundHypothetical Value: 75%Hypothetical Value: 2.5
Staurosporine (Control)>95%<0.1
Cellular Assay: Cell Viability (MTT Assay)

An essential step is to assess whether the compound's in vitro activity translates to a functional effect in a cellular context, such as reducing the viability of cancer cells.[22] The MTT assay is a standard colorimetric method for this purpose.[23][24]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[24]

  • Protocol: MTT Cell Viability Assay [23][24][25]

    • Cell Seeding: Seed cancer cells (e.g., a human breast cancer cell line like MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.[25]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Activation Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Inhibitor This compound Inhibitor->Kinase_A Inhibition

Caption: A hypothetical signaling pathway targeted by this compound.

Part 3: Concluding Remarks and Future Directions

This document provides a foundational framework for the initial investigation of this compound as a potential drug discovery candidate. The outlined protocols for synthesis, characterization, and biological screening are based on established and reliable methodologies in the field.

Should this compound demonstrate potent and selective activity in these initial assays, subsequent steps would involve:

  • Kinome Profiling: Screening against a broad panel of kinases to assess selectivity.

  • Mechanism of Action Studies: Confirming target engagement within cells using techniques like Western blotting to assess the phosphorylation status of downstream targets.

  • Lead Optimization: Initiating a medicinal chemistry program to synthesize analogs for Structure-Activity Relationship (SAR) studies, aiming to improve potency, selectivity, and drug-like properties.

By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel chemical entities like this compound.

References

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  • Abdallah, Z., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, E78, 452-455. Available at: [Link]

  • Anonymous. (n.d.). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND BIOMEDICAL RESEARCH. Available at: [Link]

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  • Bansal, R., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE, 13(1), e0190254. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc.. Available at: [Link]

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  • Blakskjær, P. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. Available at: [Link]

  • Anonymous. (2015). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Available at: [Link]

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  • Ebaida, M. S., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 12(50), 32549-32570. Available at: [Link]

  • Anonymous. (2023). Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]

  • Al-Awaida, W., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 58(1), 7-29. Available at: [Link]

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  • Deka, U., et al. (2016). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 5(5), 133-136. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314. Available at: [Link]

  • Cerna, I., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14703-14731. Available at: [Link]

  • Anonymous. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]

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  • Boufroura, H., et al. (2007). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 9(5), 516-519. Available at: [Link]

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Application Notes and Protocols for the Development of Methyl 3-thiazol-2-yl-benzoate as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Methyl 3-thiazol-2-yl-benzoate as a novel scaffold for fluorescent probe development. While this specific molecule is not extensively characterized in existing literature, its constituent moieties—a thiazole ring and a methyl benzoate group—are present in numerous photoactive and biologically relevant compounds. This guide, therefore, extrapolates from established chemical principles and the known properties of related thiazole and benzothiazole derivatives to propose a robust framework for its investigation. We present detailed, field-proven protocols for its synthesis and characterization, alongside a hypothetical application in cellular imaging, to provide researchers with a solid starting point for exploring its potential.

Introduction: The Promise of Thiazole-Based Fluorophores

Fluorescent probes are indispensable tools in modern biology and drug discovery, enabling the visualization and quantification of biological processes in real-time.[1][2] Small organic molecules, in particular, offer a versatile platform for probe design due to their tunable photophysical properties and capacity for targeted chemical modification.[1] Among the various heterocyclic scaffolds used in fluorophore design, the thiazole and its benzo-fused analogue, benzothiazole, have garnered significant attention.[3][4]

Thiazole derivatives are known to exhibit a range of interesting photophysical phenomena, including excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).[5][6][7] These mechanisms can be harnessed to create "turn-on" fluorescent probes that exhibit a significant increase in fluorescence intensity upon interaction with a specific analyte.[3][4] The thiazole moiety often acts as an electron-withdrawing group, and when coupled with an electron-donating group, can create a push-pull system that is sensitive to the local environment.[8]

This compound represents an intriguing, yet underexplored, molecular scaffold. It combines the thiazole ring with a methyl benzoate group, which can be further functionalized to modulate its electronic properties and introduce specific recognition elements. This document outlines a proposed pathway for the synthesis and validation of this compound as a core structure for novel fluorescent probes.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of the thiazole ring followed by esterification. The following protocol is a proposed synthetic route based on established organic chemistry reactions.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Esterification 3-Bromobenzaldehyde 3-Bromobenzaldehyde Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis 3-Bromobenzaldehyde->Hantzsch_Thiazole_Synthesis Thioacetamide Thioacetamide Thioacetamide->Hantzsch_Thiazole_Synthesis 2-(3-bromophenyl)thiazole 2-(3-bromophenyl)thiazole Hantzsch_Thiazole_Synthesis->2-(3-bromophenyl)thiazole Palladium_Catalyst Pd Catalyst (e.g., Pd(OAc)2, dppf) 2-(3-bromophenyl)thiazole->Palladium_Catalyst Methanol Methanol Methanol->Palladium_Catalyst Carbon_Monoxide CO (g) Carbon_Monoxide->Palladium_Catalyst Methyl_3-thiazol-2-yl-benzoate Methyl_3-thiazol-2-yl-benzoate Palladium_Catalyst->Methyl_3-thiazol-2-yl-benzoate

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(3-bromophenyl)thiazole

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in ethanol, add thioacetamide (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • In a pressure vessel, dissolve 2-(3-bromophenyl)thiazole (1.0 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq) in a mixture of methanol and a non-polar solvent like toluene.

  • Add a base such as triethylamine (2.0 eq).

  • Pressurize the vessel with carbon monoxide gas (50-100 psi).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, carefully vent the excess carbon monoxide in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Photophysical Characterization

A thorough understanding of the photophysical properties of this compound is crucial for its application as a fluorescent probe. The following protocols outline the key experiments for its characterization.

Spectroscopic Analysis
ParameterInstrumentProtocolExpected Outcome
UV-Vis Absorption UV-Vis SpectrophotometerDissolve the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration of 10 µM. Record the absorption spectra from 250 to 600 nm.Determination of the molar absorptivity (ε) and the wavelength of maximum absorption (λabs). The effect of solvent polarity on λabs can provide insights into the nature of the electronic transitions.
Fluorescence Emission FluorometerUsing the same solutions as for UV-Vis, excite the sample at its λabs and record the emission spectra.Determination of the wavelength of maximum emission (λem) and the Stokes shift (the difference between λem and λabs).
Quantum Yield (ΦF) Fluorometer with an integrating sphereMeasure the absolute quantum yield of the compound in a degassed solvent. Alternatively, a relative quantum yield can be determined using a well-characterized standard with similar absorption and emission wavelengths (e.g., quinine sulfate in 0.1 M H2SO4).A quantitative measure of the fluorescence efficiency.
Fluorescence Lifetime (τ) Time-Correlated Single Photon Counting (TCSPC)Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time.Provides information about the excited state dynamics.

Application Protocol: A Hypothetical Fluorescent Probe for Hypochlorite Detection

To illustrate the potential of this compound as a fluorescent probe, we propose its application in the detection of hypochlorite (ClO⁻), a reactive oxygen species with significant biological roles. The proposed mechanism involves the oxidation of the thiazole's sulfur atom, which would alter the electronic properties of the molecule and lead to a change in its fluorescence.

Probe Design and Sensing Mechanism

Sensing_Mechanism Probe This compound (Fluorescent) Reaction Oxidation of Thiazole Sulfur Probe->Reaction Analyte Hypochlorite (ClO⁻) Analyte->Reaction Product Oxidized Product (Non-fluorescent or Fluorescence Quenched) Reaction->Product

Caption: Proposed mechanism for hypochlorite detection.

Experimental Protocol for Hypochlorite Detection
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Prepare a 10 mM stock solution of sodium hypochlorite (NaOCl) in deionized water.

  • Working Solution Preparation: In a series of microcentrifuge tubes, prepare working solutions by diluting the probe stock solution to a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4).

  • Titration Experiment: Add increasing concentrations of NaOCl (from 0 to 100 µM) to the probe working solutions.

  • Incubation: Incubate the solutions at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer, with excitation at the predetermined λabs and emission at λem.

  • Data Analysis: Plot the fluorescence intensity as a function of the hypochlorite concentration to determine the sensitivity and limit of detection of the probe.

Protocol for Cellular Imaging of Exogenous Hypochlorite
  • Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes to ~70-80% confluency.

  • Probe Loading: Wash the cells with PBS and then incubate them with a medium containing 5-10 µM of the this compound probe for 30 minutes at 37 °C.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Hypochlorite Treatment: Treat the cells with varying concentrations of NaOCl (e.g., 10-100 µM) for 15-30 minutes.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

  • Image Analysis: Quantify the changes in intracellular fluorescence intensity to assess the probe's response to hypochlorite in a cellular environment.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with care. Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound presents a promising, yet unexplored, scaffold for the development of novel fluorescent probes. This guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential application. The proposed protocols are based on established methodologies and the known properties of related thiazole-containing fluorophores. By following these guidelines, researchers can systematically investigate the potential of this compound and contribute to the expanding toolbox of fluorescent probes for biological and pharmaceutical research.

References

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google P
  • Benzothiazole applications as fluorescent probes for analyte detection - ResearchGate. (URL: [Link])

  • Preparation of methyl benzoate (benzoic acid methyl ester) - PrepChem.com. (URL: [Link])

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC - NIH. (URL: [Link])

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing. (URL: [Link])

  • Development of fluorescent probes for bioimaging applications - PMC - NIH. (URL: [Link])

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC - NIH. (URL: [Link])

  • Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells - PubMed. (URL: [Link])

  • Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing). (URL: [Link])

  • A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - MDPI. (URL: [Link])

  • Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - MDPI. (URL: [Link])

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (URL: [Link])

  • The fluorescence mechanism of a probe based on benzothiazole group to detect HClO. (URL: [Link])

  • 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid - PubChem. (URL: [Link])

  • Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis - PubMed. (URL: [Link])

  • Introduction: Fluorescent Probes in Biology | Chemical Reviews - ACS Publications. (URL: [Link])

  • Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells - PubMed. (URL: [Link])

  • 4 - The Royal Society of Chemistry. (URL: [Link])

  • Fluorophore - Wikipedia. (URL: [Link])

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  • Methyl benzoate | CAS#:93-58-3 | Chemsrc. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3-thiazol-2-yl-benzoate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. Our goal is to provide practical, in-depth troubleshooting advice and robust protocols grounded in established chemical principles.

The synthesis of bi-aryl and heteroaryl-aryl compounds like this compound is a cornerstone of modern medicinal chemistry. While powerful, the palladium-catalyzed cross-coupling reactions typically employed can be sensitive to a variety of factors. This guide addresses the most common issues encountered in the laboratory, offering explanations for why problems occur and providing validated solutions to overcome them.

Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach

The most reliable and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides an efficient means of forming a carbon-carbon bond between the thiazole and benzoate rings.[1] The general reaction scheme is presented below:

Scheme 1: Suzuki-Miyaura Synthesis of this compound (Image for illustrative purposes)

This reaction couples a boronic acid or ester (in this case, (3-(methoxycarbonyl)phenyl)boronic acid) with a halide (2-bromothiazole) in the presence of a palladium catalyst and a base. While robust, success hinges on the careful control of several key parameters.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Category 1: Low or No Reaction Conversion

Question: My TLC/LC-MS analysis shows only starting materials, even after several hours. What is the most likely cause?

Answer: This is a common and frustrating issue, often pointing to a problem with one of the three core components of the catalytic cycle: the catalyst, the reagents, or the reaction environment.

1. Catalyst Inactivity: The active catalyst in a Suzuki coupling is Palladium(0). Many reactions start with a more stable Palladium(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to Pd(0) to enter the catalytic cycle.[2] Failure at this stage is a primary reason for non-reaction.

  • Oxygen Contamination: The Pd(0) species is extremely sensitive to oxygen, which can oxidize it back to inactive Pd(II). It is critical that the reaction solvent and headspace are rigorously deoxygenated.
  • Ligand Issues: The phosphine ligands used to stabilize the palladium catalyst can also be oxidized. Ensure you are using fresh, properly stored ligands.

2. Reagent Quality:

  • (3-(methoxycarbonyl)phenyl)boronic acid: Boronic acids can undergo decomposition through dehydration to form cyclic boroxines or through protodeboronation (loss of the boronic acid group). It is advisable to check the purity of your boronic acid by NMR or melting point before use.
  • 2-Bromothiazole: While generally stable, ensure the purity of your halide. Impurities can sometimes interfere with the catalyst.

3. Ineffective Base or Solvent:

  • Base: The base plays a crucial role in activating the boronic acid during the transmetalation step. The chosen base must be strong enough but not so strong as to cause unwanted side reactions like ester hydrolysis.[3] Its solubility in the reaction solvent is also critical. A common issue is using a base that is poorly soluble, leading to slow or incomplete reaction.
  • Solvent: The solvent system must be able to dissolve, at least partially, both the organic substrates and the inorganic base. A combination of an organic solvent (like Dioxane, Toluene, or DMF) and water is often used to facilitate this.[3]
Troubleshooting Workflow: No Conversion

Caption: Decision tree for troubleshooting zero-yield reactions.

Category 2: Significant Byproduct Formation

Question: My reaction works, but I get a low yield of my desired product along with several byproducts. How can I improve the selectivity?

Answer: Byproduct formation typically arises from competing reaction pathways. Identifying the major byproduct is the first step to diagnosing the problem.

1. Homocoupling of Boronic Acid: A common byproduct is the dimer of the boronic acid (in this case, dimethyl biphenyl-3,3'-dicarboxylate). This occurs when two molecules of the boronic acid react with each other.

  • Cause: This side reaction is often promoted by the presence of oxygen or by using an excessive amount of palladium catalyst.[4]
  • Solution: Ensure thorough degassing of your reaction mixture. Additionally, reducing the catalyst loading (typically 1-5 mol%) can minimize this pathway.[4]

2. Hydrolysis of the Methyl Ester: The formation of 3-(thiazol-2-yl)benzoic acid indicates that the methyl ester group is being cleaved.

  • Cause: This is caused by using a base that is too strong or by prolonged heating in the presence of water. Standard Suzuki conditions often use bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃, which can be sufficiently basic to cause hydrolysis, especially at higher temperatures.[5][6]
  • Solution:
  • Use a milder base, such as K₃PO₄ or an organic base like triethylamine (TEA), although TEA can sometimes be less effective in the transmetalation step.[7]
  • Reduce the reaction temperature or time.
  • Perform the aqueous workup under neutral or slightly acidic conditions to prevent hydrolysis during extraction.

3. Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, converting your boronic acid back to methyl benzoate.

  • Cause: This can be promoted by excess water or acidic impurities, particularly at elevated temperatures.
  • Solution: Use anhydrous solvents (if running a water-free protocol) and ensure your starting materials are pure.
Table 1: Recommended Reaction Conditions for Suzuki Coupling
ParameterRecommendedRationale & Common Issues
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a Pd(0) source; no pre-activation needed but is air-sensitive. PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst.
Catalyst Loading 1–5 mol %Higher loadings can lead to more homocoupling and purification issues.[4]
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)The aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Use 2-3 equivalents. Cs₂CO₃ is often very effective but expensive. K₃PO₄ is a good alternative to minimize ester hydrolysis.
Temperature 80–100 °CHigher temperatures accelerate the reaction but can also increase the rate of side reactions like hydrolysis.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the Pd(0) catalyst.
Frequently Asked Questions (FAQs)

Q: What is the catalytic cycle for the Suzuki-Miyaura reaction?

A: The cycle involves three key steps: Oxidative Addition of the aryl halide to the Pd(0) center, Transmetalation where the organic group from the boronic acid is transferred to the palladium, and Reductive Elimination where the new C-C bond is formed and the Pd(0) catalyst is regenerated.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting materials (2-bromothiazole and the boronic acid) and the more non-polar product. A typical system is Hexane:Ethyl Acetate. Co-spotting your reaction mixture with authentic samples of the starting materials is essential for accurate identification. For more quantitative analysis, LC-MS or GC-MS are ideal.

Q: Can I use a Stille coupling instead of a Suzuki coupling?

A: Yes, a Stille coupling between methyl 3-bromobenzoate and 2-(tributylstannyl)thiazole is a viable alternative. The primary advantage is its tolerance for a wide range of functional groups and typically neutral reaction conditions.[8] However, the major disadvantage is the high toxicity of organotin reagents and the difficulty in removing tin byproducts from the final product, which is a significant concern in drug development.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

Materials:

  • (3-(methoxycarbonyl)phenyl)boronic acid (1.0 eq)

  • 2-Bromothiazole (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-(methoxycarbonyl)phenyl)boronic acid, 2-bromothiazole, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Effective Degassing of Reaction Solvents (Freeze-Pump-Thaw)

This technique is highly effective for removing dissolved oxygen from solvents.

Procedure:

  • Place the solvent in a thick-walled flask (e.g., a Schlenk flask) that is no more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.

  • Repeat this Freeze-Pump-Thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon). The solvent is now ready for use.

References

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ScienceDirect. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

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Technical Support Center: Optimizing Reaction Yield of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Methyl 3-thiazol-2-yl-benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this important synthetic intermediate. We will delve into the common challenges encountered during its synthesis, providing evidence-based troubleshooting strategies and detailed protocols grounded in established chemical principles.

Reaction Overview: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a crucial carbon-carbon bond between a thiazole moiety and a methyl benzoate moiety. The typical precursors are an activated boronic acid (or its ester derivative) and an aryl halide.

The general reaction is illustrated below:

G cluster_products Products R1 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Boronic Ester) Product This compound R1->Product R2 2-Bromothiazole (Aryl Halide) R2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Ligand Phosphine Ligand Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/Water)

Caption: General scheme for Suzuki-Miyaura synthesis.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions about the key components and mechanism of the Suzuki-Miyaura reaction.

Q1: What is the catalytic cycle for the Suzuki-Miyaura reaction?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromothiazole).

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step requires activation of the boronic acid by a base.[4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L2-R pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R (Product) pd2_trans->product Reductive Elimination aryl_halide Ar-X (2-Bromothiazole) aryl_halide->pd2_aryl boronic_acid R-B(OR)2 (Boronic Ester) boronic_acid->pd2_trans base Base base->pd2_aryl Activates Boron

Caption: The Suzuki-Miyaura catalytic cycle.

Q2: Why is the choice of base so critical for the reaction?

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)3]−) that facilitates the transmetalation step.[4] Additionally, the base influences the catalyst's stability and can affect side reactions. The gradual formation of boric acid as a byproduct can alter the acid-base equilibrium of the medium, impacting reaction selectivity.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice depends on the substrate's sensitivity and the solvent system used.

Q3: What is the purpose of the phosphine ligand?

While some Suzuki reactions can proceed without a ligand ("ligand-free"), phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[6] Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, especially with less reactive aryl chlorides, and promote the final reductive elimination step, thereby increasing the overall reaction rate and yield.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows only starting materials. What are the most likely causes?

This is a common issue that can often be traced back to one of three areas: the catalyst, the boronic ester, or the reaction conditions.

  • Possible Cause 1: Inactive Palladium Catalyst

    • The "Why": The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] This reduction can fail if the conditions are not suitable. Furthermore, the active catalyst can be poisoned by impurities or decompose, especially at high temperatures.

    • Troubleshooting Steps:

      • Use a Pd(0) Source: Switch to a precatalyst that is already in the Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to eliminate the reduction step as a variable.

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

      • Check Reagent Purity: Impurities in starting materials or solvents (e.g., sulfur compounds) can act as catalyst poisons.

  • Possible Cause 2: Degraded Boronic Ester/Acid

    • The "Why": Boronic acids and their esters are susceptible to a key side reaction known as protodeborylation , where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[3] This is especially problematic for heteroaryl boronic acids.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use freshly purchased or recently purified boronic ester. Assess its purity by NMR or melting point before use.

      • Use Anhydrous Conditions (Initially): While some water is often beneficial for Suzuki couplings, excessive water can promote protodeborylation. Use anhydrous solvents and handle the boronic ester in a dry environment.

      • Choose the Right Base: A stronger base can sometimes accelerate the desired coupling relative to protodeborylation. Consider switching from a mild base like K₂CO₃ to a stronger one like K₃PO₄.

  • Possible Cause 3: Suboptimal Reaction Conditions

    • The "Why": Suzuki couplings are highly sensitive to the interplay between solvent, temperature, base, and catalyst/ligand combination.[8][9] There is no single "universal" condition.

    • Troubleshooting Flowchart:

Troubleshooting start Low Yield Issue check_temp Is the temperature optimal? (Typically 60-100 °C) start->check_temp increase_temp Increase temperature in 10 °C increments. Monitor for decomposition. check_temp->increase_temp No check_base Is the base appropriate? (e.g., K2CO3, K3PO4) check_temp->check_base Yes increase_temp->check_base change_base Screen alternative bases (e.g., Cs2CO3 for difficult couplings). check_base->change_base No check_solvent Is the solvent system correct? (e.g., Dioxane/H2O, Toluene, DMF) check_base->check_solvent Yes change_base->check_solvent change_solvent Try a different solvent system. (e.g., Toluene/EtOH/H2O) check_solvent->change_solvent No check_ligand Is the ligand promoting the reaction? check_solvent->check_ligand Yes change_solvent->check_ligand change_ligand Screen different phosphine ligands (e.g., SPhos, XPhos for hindered substrates). [25] check_ligand->change_ligand No success Yield Optimized check_ligand->success Yes change_ligand->success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Significant Byproduct Formation

Q: My reaction produces the desired product, but I'm getting significant amounts of homocoupled byproducts (biphenyl from the boronic ester and/or bithiazole from the halide). How can I suppress these?

  • The "Why": Homocoupling arises from side reactions within the catalytic cycle. It can be promoted by the presence of oxygen, which can facilitate the dimerization of the boronic acid, or by certain palladium-catalyzed pathways, especially at high temperatures or with inefficient transmetalation.

  • Troubleshooting Steps:

    • Rigorous Degassing: The most critical step is to remove dissolved oxygen from the reaction mixture. A common method is to bubble an inert gas (argon) through the solvent for 15-30 minutes before adding the catalyst.

    • Control Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of the boronic ester. This ensures the aryl halide is consumed quickly, minimizing its opportunity to homocouple.

    • Lower Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. Try reducing the palladium loading to 1-2 mol%.

    • Add a Phosphine Ligand: A suitable ligand can stabilize the palladium intermediates and favor the cross-coupling pathway over homocoupling.

Q: I am observing a significant amount of dehalogenated starting material (thiazole instead of 2-bromothiazole). What causes this?

  • The "Why": Dehalogenation is a side reaction where the halogen on the aryl halide is replaced by a hydrogen atom.[3] This can occur after the oxidative addition step if the palladium intermediate reacts with a hydride source in the mixture (e.g., from the solvent or impurities) followed by reductive elimination.

  • Troubleshooting Steps:

    • Solvent Choice: Some solvents, like alcohols, can be hydride donors. If dehalogenation is severe, consider switching to an aprotic solvent like dioxane or toluene.

    • Base Purity: Ensure the base is free from impurities that could act as hydride sources.

    • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can increase the likelihood of side reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent batches.

Materials:

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq)

  • 2-Bromothiazole (1.0 eq)[10]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 2-bromothiazole.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of 2-bromothiazole). Stir to dissolve the reactants.

  • Reagent Addition: Add potassium carbonate, followed by the Pd(PPh₃)₄ catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 2-bromothiazole is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Parameter Optimization Data

The following table summarizes key parameters and their typical effects on the Suzuki-Miyaura coupling, providing a basis for rational optimization.

ParameterOptionsGeneral Impact on Yield & PurityRationale & Expert Insight
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂High impact. The right choice is crucial for catalytic turnover.Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can be a point of failure. For challenging couplings, specialized catalysts may be needed.[6]
Ligand PPh₃, SPhos, XPhos, Buchwald LigandsHigh impact. Can dramatically increase rate and yield, especially for hindered substrates.PPh₃ is a standard, but bulky, electron-rich ligands like SPhos often give superior results by accelerating both oxidative addition and reductive elimination.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃NMedium-High impact. Affects boronate formation and substrate stability.K₂CO₃ is a good starting point.[11] K₃PO₄ is stronger and often effective for less reactive boronic acids. Cs₂CO₃ is highly effective but more expensive, often reserved for difficult couplings.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THFHigh impact. Affects solubility of all components and catalyst stability.A mixture of an organic solvent and water is common. The water is crucial for dissolving the inorganic base and assisting in the catalytic cycle. Dioxane and Toluene are generally preferred for their higher boiling points.
Temperature 60 - 110 °CMedium-High impact. Controls reaction rate but can also increase side reactions.Start around 80-90 °C. If the reaction is slow, increase the temperature. If decomposition or byproduct formation is observed, lower the temperature. A temperature screen is a valuable optimization experiment.[9]

References

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama.

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.

  • Optimizing Suzuki Coupling Reactions - CovaSyn.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.

  • Preparation of Methyl Benzoate. [URL]([Link] Wiggins.net/chem/forms/Methyl_Benzoate_Lab.pdf)

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube.

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.

  • Synthesis of Methyl Benzoate Lab - YouTube.

  • This compound | 168618-63-1 - ChemicalBook.

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.

  • CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • 2-Amino-5-bromothiazole synthesis - ChemicalBook.

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate.

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange.

  • 2-Bromothiazole 98 3034-53-5 - Sigma-Aldrich.

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI.

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists | Journal of Chemical Education - ACS Publications.

  • Suzuki Coupling - Organic Chemistry Portal.

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.

  • The Suzuki Reaction - Chem 115 Myers.

  • 2-Bromothiazole 3034-53-5 | Tokyo Chemical Industry Co., Ltd.(APAC).

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Introduction to Purifying Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and professionals in drug development facing challenges with the purification of Methyl 3-thiazol-2-yl-benzoate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

This compound is a heterocyclic compound whose purification can present unique challenges. Often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the crude product is frequently contaminated with residual catalysts, unreacted starting materials, and various byproducts.[1] The presence of a basic nitrogen atom in the thiazole ring can lead to undesirable interactions with silica gel, a standard stationary phase in chromatography, resulting in issues like peak tailing and poor separation.[2]

This guide is structured in a question-and-answer format to directly address the specific, practical issues you may encounter.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Initial Workup and Crude Product Handling

Question: After my aqueous workup, I'm struggling with a persistent emulsion during liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are common when dealing with complex reaction mixtures. They are stabilized by finely divided insoluble materials or surfactants. Here is a step-by-step approach to break them:

  • Patience and Mechanical Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can sometimes coalesce the dispersed droplets.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and helping to break the emulsion.

  • Filtration: If solid particulates are suspected to be stabilizing the emulsion, filter the entire mixture through a pad of Celite® or glass wool.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help resolve the emulsion. For ethyl acetate extractions, adding a small volume of THF can be effective.

Question: My crude product has "oiled out" or precipitated as a sticky solid after quenching the reaction. What is the best way to handle it?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid, often because the temperature is above its melting point or due to the presence of impurities.

  • Immediate Action: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can initiate crystallization.[3]

  • Solvent Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This will often wash away soluble impurities and may induce the product to solidify.

  • Proceed to Chromatography: If the product remains an oil, the most reliable path forward is to dissolve the crude material in a minimal amount of an appropriate solvent (like dichloromethane or ethyl acetate) and purify it directly via column chromatography.

Part 2: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying compounds like this compound. Success hinges on selecting the right conditions.

Question: My compound is streaking severely on the silica gel TLC plate, making it impossible to determine a good solvent system. What causes this and how can I fix it?

Answer: Streaking (or tailing) is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound, the basic nitrogen on the thiazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2]

Solution: To mitigate this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.

  • Recommended Protocol: Add 0.1-1% triethylamine (Et₃N) or ammonia solution to your chosen mobile phase (e.g., Hexane:Ethyl Acetate).[2] This will deactivate the acidic sites on the silica, resulting in sharper spots and better separation.

Workflow for Selecting a Chromatographic System

G cluster_TLC TLC Analysis TLC_Start Spot crude product on TLC plate TLC_Develop Develop in Hexane:EtOAc (e.g., 4:1, 2:1) TLC_Start->TLC_Develop TLC_Observe Observe spots under UV light TLC_Develop->TLC_Observe TLC_Streak Is there streaking? TLC_Observe->TLC_Streak TLC_AddBase Add 0.5% Et3N to mobile phase TLC_Streak->TLC_AddBase Yes TLC_Rf Is Rf ~0.3? TLC_Streak->TLC_Rf No TLC_ReDevelop Re-develop TLC TLC_AddBase->TLC_ReDevelop TLC_ReDevelop->TLC_Rf TLC_Adjust Adjust solvent polarity TLC_Rf->TLC_Adjust No TLC_Done Optimal system found TLC_Rf->TLC_Done Yes TLC_Adjust->TLC_Develop Iterate

Caption: TLC optimization workflow.

Question: I'm running my column, but my product is not eluting, even with a high concentration of ethyl acetate.

Answer: This indicates your compound is too strongly adsorbed to the silica gel.

  • Check for Base: First, ensure you have added a basic modifier like triethylamine to your eluent, as discussed above. Its absence is the most common cause.

  • Increase Polarity: If a modifier is present, you may need a more polar solvent. A gradient elution including methanol (e.g., 0-5% methanol in dichloromethane) can be effective for eluting polar, nitrogen-containing compounds.

  • Change Stationary Phase: In difficult cases, consider switching from silica gel to a less acidic stationary phase like alumina (Al₂O₃).

Question: My product is co-eluting with an impurity. How can I improve the separation?

Answer: Achieving separation between compounds with similar polarities requires optimizing your chromatographic conditions.

  • Shallow Gradient: Run a slower, shallower gradient of your solvent system. This increases the resolution between closely eluting spots.

  • Solvent System Change: Sometimes, changing the solvent system entirely can alter the selectivity. For example, switching from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system can change the elution order.

  • Dry Loading: If your crude product has low solubility in the mobile phase, it can precipitate at the top of the column when loaded, leading to band broadening. Adsorbing the crude product onto a small amount of silica gel ("dry loading") before adding it to the column often results in sharper bands and better separation.

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.[2]
Mobile Phase Hexane:Ethyl Acetate with 0.1-1% Et₃NEt₃N neutralizes acidic silica sites, preventing tailing.[2]
TLC Rf Target ~0.30 - 0.35Provides optimal separation on a column.[2]
Loading Method Dry Loading (adsorbed on silica)Recommended for cleaner separation and sharper bands.
Part 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially after an initial chromatographic separation.

Question: I've dissolved my product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

Answer: Oiling out during recrystallization is a common problem and can be caused by several factors:

  • Solution is Too Concentrated: The solution may be supersaturated to a point where the product's solubility is exceeded above its melting point. Solution: Add a small amount of hot solvent to the oiled mixture to create a slightly more dilute, homogenous solution, then allow it to cool slowly.

  • Cooling is Too Rapid: Fast cooling doesn't give molecules enough time to align into a crystal lattice. Solution: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Insoluble Impurities: Impurities can inhibit crystal formation. Solution: If the product oils out, try reheating the solution to dissolve the oil, then add a small amount of a "poor" solvent (one in which the product is less soluble, like heptane or water) dropwise until the solution becomes slightly cloudy. Then, add a drop of the "good" solvent to clarify it and cool slowly.

Detailed Recrystallization Protocol (Example)

  • Transfer the crude material to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) until the solid just dissolves.[4][5]

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice-water bath to maximize crystal yield.[4]

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly before analysis.

Question: No crystals are forming even after my solution has cooled in an ice bath. What went wrong?

Answer: This usually means one of two things: either too much solvent was used, or the solution is reluctant to nucleate.

  • Too Much Solvent: If the solution is too dilute, the product will remain dissolved even at low temperatures. Solution: Evaporate some of the solvent using a gentle stream of air or by carefully heating it, then attempt to cool and crystallize again.

  • Lack of Nucleation: Crystal growth requires a nucleation site. Solution:

    • Scratch Method: Scratch the inner surface of the flask with a glass rod.

    • Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.

Part 4: Purity Assessment

Question: How do I confirm the purity of my final product?

Answer: A combination of techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): Your purified product should appear as a single, non-streaking spot on the TLC plate. It's good practice to spot the crude material, the purified product, and the starting materials on the same plate for comparison.[3][6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broadened.[7]

  • Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Diagram of Potential Impurities

G cluster_impurities Potential Impurities from Suzuki Synthesis Product { This compound (Target)|{ Structure}} SM1 Methyl 3-bromobenzoate (Starting Material) SM2 2-Thiazoleboronic Acid (Starting Material) HC1 Dimethyl biphenyl-3,3'-dicarboxylate (Homocoupling of Aryl Halide) HC2 2,2'-Bithiazole (Homocoupling of Boronic Acid) Catalyst Palladium Residues Boronic_Acid_Byproducts Boric Acid / Borates (Water Soluble)

Caption: Common impurities in the synthesis of the target compound.

By systematically addressing these common issues, researchers can significantly improve the efficiency and success rate of purifying this compound, leading to higher quality materials for downstream applications.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Organic & Biomolecular Chemistry. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-oxoethyl)benzoate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

Sources

Technical Support Center: Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 3-thiazol-2-yl-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of a compound is the first step in troubleshooting solubility. These values dictate its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 168618-63-1 [1]
Predicted Boiling Point 367.8 ± 44.0 °C [1]
Predicted Density 1.250 ± 0.06 g/cm³ [1]
Predicted pKa 2.00 ± 0.10 [1]

| Storage | Sealed in dry, Room Temperature |[1] |

The structure, combining a benzoate group (related to methyl benzoate) and a thiazole ring, suggests it is a relatively non-polar molecule. Analogous compounds like methyl benzoate are poorly soluble in water but miscible with many organic solvents[2]. The low predicted pKa indicates the thiazole ring is weakly basic, and significant protonation would require a very strong acidic medium.

Q2: I need to prepare a stock solution. What are the recommended starting solvents?

A2: Based on its structural components, this compound is expected to have poor aqueous solubility. For initial experiments, polar aprotic organic solvents are recommended.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).

  • Secondary Recommendations: Acetone, Acetonitrile, Dichloromethane (DCM), and Ethyl Acetate.

  • Alcohols: Methanol and ethanol may also be effective, potentially requiring heat. In a synthesis of a related thiazole derivative, large volumes of ethanol at reflux were required to achieve dissolution, indicating that solubility even in alcohols might be limited at room temperature[3].

Q3: My compound isn't dissolving in my chosen solvent at room temperature. What is the next logical step?

A3: Gentle heating is the most common and effective next step. The addition of thermal energy increases the kinetic energy of both the solvent and solute molecules, helping to overcome the crystal lattice energy of the solid compound.

Causality: For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions. Heating provides the necessary activation energy for this process.

Procedure:

  • Add a stir bar to your suspension.

  • Place the vial or flask in a water bath or on a stirring hotplate.

  • Increase the temperature gradually (e.g., in 10 °C increments) while stirring vigorously.

  • Visually monitor for dissolution. Do not exceed the boiling point of the solvent. For many poorly soluble drugs, this is a standard approach to enhance solubility[4].

Q4: My compound dissolved after heating, but it crashed out of solution upon cooling. What does this mean and how can I fix it?

A4: This phenomenon indicates that you created a supersaturated, metastable solution. Upon cooling, the solubility limit decreased, and the excess solute precipitated out. This is the fundamental principle behind recrystallization[5][6].

To achieve a stable solution at room temperature, you have two primary options:

  • Lower the Concentration: Your current concentration is above the solubility limit at room temperature. You will need to either reduce the amount of solute or increase the volume of the solvent.

  • Use a Co-Solvent System: The addition of a second, miscible solvent can modify the overall polarity of the solvent system, potentially increasing the compound's solubility. This is a widely used technique known as cosolvency[7][8]. For example, if your compound is in ethanol, adding a small percentage of DMSO or DMF might help maintain solubility upon cooling.

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening for Optimal Solubility

When dealing with a new compound, a systematic approach to finding the best solvent is more efficient than random trials. This protocol establishes a reliable method for identifying a suitable solvent and estimating solubility.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Aliquot a small, precise amount of this compound (e.g., 1-2 mg) into several labeled glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see Q2 for suggestions) in measured, incremental volumes (e.g., 100 µL at a time) using a calibrated pipette.

  • Mixing: After each addition, vortex or vigorously stir the vial for 1-2 minutes.

  • Observation: Check for complete dissolution by visual inspection against a dark background. The absence of any solid particulates indicates dissolution.

  • Quantification: Record the total volume of solvent required to dissolve the compound. This allows you to calculate an approximate solubility (e.g., in mg/mL).

  • Thermal Challenge (Optional): If the compound does not dissolve at room temperature after adding a reasonable volume (e.g., 1 mL), gently heat the vial to 40-50°C and observe any changes.

  • Stability Check: Once dissolved, let the solution stand at room temperature for at least one hour (and preferably longer) to check for precipitation, ensuring you have a stable solution, not a supersaturated one.

Visualization: Solvent Screening Workflow

Below is a flowchart illustrating the decision-making process during solvent screening.

cluster_loop Iterative Addition start Start: Weigh 1 mg of Compound add_solvent Add 100 µL of Test Solvent start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex check_dissolved Is Compound Dissolved? vortex->check_dissolved check_max_vol Volume > 2 mL? check_dissolved->check_max_vol No record_soluble Record Solvent & Volume. Check stability for 1 hr. check_dissolved->record_soluble Yes add_more_solvent Add another 100 µL of Solvent add_more_solvent->vortex check_max_vol->add_more_solvent No heat Gently heat to 40-50°C check_max_vol->heat Yes check_dissolved_heat Is Compound Dissolved? heat->check_dissolved_heat check_dissolved_heat->record_soluble Yes record_insoluble Record as Insoluble or Poorly Soluble check_dissolved_heat->record_insoluble No

Caption: Workflow for systematic solvent screening.

Guide 2: Advanced Strategies for Solubility Enhancement

If single-solvent systems are inadequate, more advanced formulation strategies may be necessary. These techniques are common in drug development to improve the bioavailability of poorly soluble compounds[9][10][11].

Protocol 1: pH Modification

Given the predicted pKa of ~2.0 for the thiazole nitrogen, altering the pH is unlikely to significantly enhance solubility in typical physiological or buffered systems (pH 1-8). The compound would require a highly acidic environment to become protonated and potentially more soluble. This approach is generally not recommended unless the experimental context specifically involves strong acids.

Protocol 2: Co-Solvent Systems

Rationale: A mixture of solvents can have significantly different solvating properties than a single solvent. By blending a primary solvent where the compound is sparingly soluble with a secondary solvent in which it is highly soluble, you can fine-tune the polarity and hydrogen bonding characteristics of the system to optimize solubility[8].

Step-by-Step Methodology:

  • Identify a Primary Solvent: Choose a solvent that is required for your experiment but in which the compound has poor solubility (e.g., an aqueous buffer).

  • Identify a Strong Co-Solvent: Select a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol).

  • Prepare a Concentrated Stock: Dissolve the this compound in the pure, strong co-solvent at a high concentration.

  • Titrate into Primary Solvent: While vigorously stirring the primary solvent (e.g., buffer), slowly add the concentrated stock solution dropwise.

  • Monitor for Precipitation: Stop if you observe any cloudiness or precipitation (the "crash point"). This indicates you have exceeded the solubility limit in the co-solvent mixture.

  • Optimize the Ratio: The goal is to find the highest possible concentration of your compound in a solution that contains the lowest necessary percentage of the co-solvent, ensuring it doesn't interfere with downstream applications.

Visualization: Logic for Using a Co-Solvent

start Compound is insoluble in required final solvent (e.g., Aqueous Buffer) dissolve_in_cosolvent Dissolve compound in 100% strong co-solvent (e.g., DMSO) to make a concentrated stock. start->dissolve_in_cosolvent titrate Slowly add stock solution to the stirring final solvent. dissolve_in_cosolvent->titrate observe Observe for precipitation (cloudiness) titrate->observe precip_check Precipitation? observe->precip_check success Stable solution achieved. Note the final % of co-solvent. precip_check->success No fail Precipitation occurred. Reduce stock concentration or increase co-solvent %. precip_check->fail Yes

Caption: Co-solvent strategy for enhancing solubility.

References

  • European Chemicals Agency. Methyl benzoate - Registration Dossier. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Chemsrc. Methyl benzoate | CAS#:93-58-3. [Link]

  • PubChem. 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. [Link]

  • PubChem. Methyl 3-(2-oxoethyl)benzoate. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, Biological Activities, X-ray Diffraction and Molecular Docking Studies of 2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate | Request PDF. [Link]

  • PubMed. Development and validation of an improved 3-methyl-2-benzothiazolinone hydrazone method for quantitative determination of reducing sugar ends in chitooligosaccharides. [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • Google Patents.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • YouTube. Recrystallisation of benzoic acid. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Taylor & Francis Online. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • Google Patents.
  • PubMed. Benzothiazole derivatives in the design of antitumor agents. [Link]

  • INCHEM. ICSC 1187 - METHYL BENZOATE. [Link]

  • United States Environmental Protection Agency. Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. [Link]

  • Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • SID. High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Compon. [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

Sources

Technical Support Center: Degradation of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-thiazol-2-yl-benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation of this compound during synthesis, purification, storage, and experimental use. Our goal is to provide you with the expertise and insights needed to ensure the integrity of your results.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The stability of this molecule is critical for obtaining reliable and reproducible experimental data. This guide provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies, and frequently asked questions related to the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of degradation for this compound?

A1: The most common degradation pathways for this compound are hydrolysis of the methyl ester group and oxidation of the thiazole ring. The molecule's stability is sensitive to pH, temperature, light, and the presence of oxidizing agents.

Q2: How can I detect degradation of my this compound sample?

A2: Degradation can be detected by various analytical techniques, including:

  • Thin Layer Chromatography (TLC): Appearance of new spots in addition to the main product spot.

  • High-Performance Liquid Chromatography (HPLC): Emergence of new peaks in the chromatogram.

  • Mass Spectrometry (MS): Detection of ions corresponding to the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts and integration of protons, particularly the disappearance of the methyl ester singlet and alterations in the aromatic proton signals.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products are expected to be:

  • 3-(Thiazol-2-yl)benzoic acid: Formed via hydrolysis of the methyl ester.

  • Oxidized thiazole derivatives: The thiazole ring can be oxidized at the sulfur atom to form a sulfoxide or sulfone, or the ring itself can be cleaved under harsh oxidative conditions.[1]

Q4: How should I store this compound to minimize degradation?

A4: To ensure long-term stability, store this compound under the following conditions:

  • Temperature: Cool and dry, preferably at 2-8 °C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber vial.

  • Moisture: In a desiccated environment to prevent hydrolysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Issue 1: Unexpectedly low yield or purity after synthesis and work-up.
  • Potential Cause 1: Hydrolysis during aqueous work-up. The methyl ester is susceptible to hydrolysis, especially under basic conditions.[2][3][4][5]

    • Troubleshooting:

      • Maintain a neutral or slightly acidic pH during the aqueous extraction.

      • Use a saturated solution of a mild base like sodium bicarbonate for washing instead of strong bases like sodium hydroxide.

      • Minimize the contact time with the aqueous phase.

      • Ensure all organic solvents are anhydrous.

  • Potential Cause 2: Thermal degradation during purification. Prolonged heating during solvent evaporation or distillation can lead to decomposition.

    • Troubleshooting:

      • Use rotary evaporation under reduced pressure to remove solvents at a lower temperature.

      • If distillation is necessary, perform it under high vacuum to reduce the boiling point.

Issue 2: Appearance of new peaks in HPLC analysis of a stored sample.
  • Potential Cause 1: Hydrolysis due to moisture. The compound can hydrolyze over time if exposed to atmospheric moisture.

    • Troubleshooting:

      • Store the compound in a desiccator over a drying agent.

      • If the compound is in solution, use anhydrous solvents and store under an inert atmosphere.

  • Potential Cause 2: Oxidation. The thiazole ring is susceptible to oxidation, especially if exposed to air and light.[1]

    • Troubleshooting:

      • Store the compound under an inert atmosphere (argon or nitrogen).

      • Protect the sample from light by using amber vials or wrapping the container in aluminum foil.

Issue 3: Inconsistent results in biological or chemical assays.
  • Potential Cause 1: Degradation in assay buffer. The pH of the assay buffer can cause hydrolysis of the ester.

    • Troubleshooting:

      • Assess the stability of the compound in the assay buffer at the working concentration and temperature over the time course of the experiment.

      • If degradation is observed, consider adjusting the buffer pH or using a freshly prepared solution for each experiment.

  • Potential Cause 2: Photodegradation during the assay. Exposure to light, especially UV light, can cause degradation of aromatic esters.[6][7][8][9][10]

    • Troubleshooting:

      • Perform the assay in low-light conditions or using amber-colored plates/tubes.

      • Include a "dark" control to assess the extent of photodegradation.

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for interpreting analytical data and implementing effective stabilization strategies.

Hydrolysis

The ester linkage is the most probable site for hydrolytic cleavage, which can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid process. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the methoxide ion yields the carboxylate salt, which is then protonated to give the carboxylic acid.[2][3][4]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated to yield the carboxylic acid.[5][11]

Hydrolysis_Pathway cluster_products Degradation Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate  + OH⁻ (Base) or H₃O⁺ (Acid) 3-(Thiazol-2-yl)benzoic acid 3-(Thiazol-2-yl)benzoic acid Tetrahedral Intermediate->3-(Thiazol-2-yl)benzoic acid  - CH₃OH

Caption: Hydrolysis of this compound.

Oxidation

The thiazole ring contains a sulfur atom that is susceptible to oxidation.

  • Oxidation of the Thiazole Ring: Strong oxidizing agents can oxidize the sulfur atom to a sulfoxide and further to a sulfone. Under more forcing conditions, cleavage of the thiazole ring can occur.[1]

Oxidation_Pathway cluster_products Degradation Products This compound This compound Thiazole N-oxide or Sulfoxide Thiazole N-oxide or Sulfoxide This compound->Thiazole N-oxide or Sulfoxide  [O] Further Oxidation Products Further Oxidation Products Thiazole N-oxide or Sulfoxide->Further Oxidation Products  [O]

Caption: Oxidation of the thiazole moiety.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of the compound in a given solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO or acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the test solvent or buffer.

  • Incubation: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by adding a suitable reagent (e.g., acid to neutralize a basic solution).

  • Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC) to quantify the amount of remaining parent compound and any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 100 °C).

  • Photodegradation: Expose a solution of the compound to a UV light source.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Products

Stress ConditionReagents and ConditionsExpected Primary Degradation Product
Acidic Hydrolysis 0.1 M HCl, 60 °C3-(Thiazol-2-yl)benzoic acid
Basic Hydrolysis 0.1 M NaOH, RT3-(Thiazol-2-yl)benzoic acid
Oxidation 3% H₂O₂, RTThiazole N-oxide/sulfoxide derivatives
Thermal 100 °C (solid)Potential for various decomposition products
Photolytic UV lightPotential for ring opening and rearrangement

Conclusion

The chemical stability of this compound is a critical parameter that can significantly impact the outcome of research and development activities. By understanding the potential degradation pathways and implementing the troubleshooting and handling strategies outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

  • Chegg.com. (2022, October 30). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Retrieved from [Link]

  • PubMed. (2009, May 30). Photo Degradation of Methyl Orange an Azo Dye by Advanced Fenton Process Using Zero Valent Metallic Iron. Retrieved from [Link]

  • National Institutes of Health. (2021, April 29). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

  • (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • American Chemical Society. (n.d.). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. Retrieved from [Link]

  • National Institutes of Health. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • GSC Online Press. (2023, July 25). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]

  • Frontiers. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • ICSC. (n.d.). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Methyl benzoate | CAS#:93-58-3. Retrieved from [Link]

  • ACS Publications. (n.d.). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

  • National Institutes of Health. (2023, January 23). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

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Technical Support Center: Methyl 3-thiazol-2-yl-benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 3-thiazol-2-yl-benzoate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and identify potential side products encountered during its synthesis, particularly via palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method for constructing the C-C bond between the thiazole and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary building blocks.[3] The general scheme involves coupling an aryl halide with an organoboron species.[2]

For your target molecule, two primary pathways are viable:

  • Pathway A: Coupling of Methyl 3-bromobenzoate with a 2-thiazoleboronic acid derivative.

  • Pathway B: Coupling of 2-bromothiazole with a boronic acid derivative of methyl benzoate.

G cluster_path_a Pathway A cluster_path_b Pathway B A_Start1 Methyl 3-bromobenzoate Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A_Start1->Catalyst A_Start2 Thiazole-2-boronic acid A_Start2->Catalyst A_Plus + B_Start1 2-Bromothiazole B_Start1->Catalyst B_Start2 Methyl 3-(boronic acid)benzoate B_Start2->Catalyst B_Plus + Product This compound Catalyst->Product

Caption: Common Suzuki-Miyaura synthetic pathways.

Q2: My reaction crude shows several unexpected spots on TLC and peaks in LC-MS. What are the most probable side products?

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, several side reactions can occur, leading to common impurities. The most frequently observed side products are the result of homocoupling and starting material degradation.[4][5]

Common Side Products:

  • Boronic Acid Homocoupling: This is the most common side reaction, where two molecules of the boronic acid starting material couple with each other.[5][6] This process is often promoted by the presence of oxygen in the reaction mixture.[4][7]

    • From Pathway A: This would form 2,2'-bithiazole .

    • From Pathway B: This would form dimethyl biphenyl-3,3'-dicarboxylate .

  • Aryl Halide Homocoupling (Glaser-type): While generally less frequent than boronic acid homocoupling, the coupling of two aryl halide molecules can also occur.

    • From Pathway A: This would form dimethyl biphenyl-3,3'-dicarboxylate .

    • From Pathway B: This would form 2,2'-bithiazole .

  • Protodeborylation/Protodehalogenation: This involves the replacement of the boronic acid group or the halide with a hydrogen atom from the solvent or trace water.[5] This leads to the formation of simple, unreacted aromatic cores.

    • Resulting Impurities:Methyl benzoate and Thiazole .

G Reactants Methyl 3-bromobenzoate + Thiazole-2-boronic acid Product Target Product: This compound Reactants->Product Suzuki Coupling Side_Products Side Products Reactants->Side_Products Homocoupling_Boronic Homocoupling: 2,2'-Bithiazole Side_Products->Homocoupling_Boronic Homocoupling_Halide Homocoupling: Dimethyl biphenyl-3,3'-dicarboxylate Side_Products->Homocoupling_Halide Protodeborylation Protodeborylation: Thiazole Side_Products->Protodeborylation Protodehalogenation Protodehalogenation: Methyl benzoate Side_Products->Protodehalogenation

Caption: Main reaction and potential side product pathways.

Q3: How can I definitively identify these side products using standard analytical techniques?

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for unambiguous identification.

A. Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is invaluable for determining the exact mass of the parent ion, which can often confirm the molecular formula.

Table 1: Expected Molecular Weights (m/z) of Product and Potential Side Products

Compound Name Molecular Formula Expected [M+H]⁺ (m/z)
This compound (Product) C₁₁H₉NO₂S 220.0427
Dimethyl biphenyl-3,3'-dicarboxylate C₁₆H₁₄O₄ 271.0965
2,2'-Bithiazole C₆H₄N₂S₂ 169.9892
Methyl benzoate C₈H₈O₂ 137.0597

| Thiazole | C₃H₃NS | 86.0062 |

Causality: The significant mass difference between the desired product and the homocoupled side products makes MS an excellent first-pass identification tool. For instance, an ion at m/z ~271 is a strong indicator of benzoate homocoupling.

B. NMR Spectroscopy Analysis

¹H and ¹³C NMR provide structural information based on chemical shifts, coupling constants, and, importantly, molecular symmetry.

  • Desired Product (this compound): Will show a complex, asymmetric pattern in the aromatic region, with distinct signals for both the benzoate and thiazole protons.

  • Dimethyl biphenyl-3,3'-dicarboxylate: This molecule possesses a C2 axis of symmetry. Therefore, it will show a simpler set of aromatic signals than would be expected for a non-symmetric biphenyl system.

  • 2,2'-Bithiazole: This is also a symmetrical molecule and will exhibit only two signals in the aromatic region of its ¹H NMR spectrum (an AA'BB' or two doublets system depending on the coupling).

  • Protodeborylation/Protodehalogenation Products: These will match the standard spectra of methyl benzoate and thiazole.

For complex cases or definitive proof, 2D NMR techniques like HMBC and HMQC are recommended to confirm connectivity.[8]

Q4: What are the root causes of these side reactions, and how can I modify my protocol to minimize them?

Understanding the mechanism of side product formation is key to suppression.

1. Issue: Homocoupling

  • Cause: The primary cause is often the presence of dissolved oxygen in the reaction mixture, which can promote the oxidative homocoupling of boronic acids.[4][7] It can also be caused by using a Pd(II) source without efficient reduction to the active Pd(0) catalyst.[4]

  • Troubleshooting & Prevention:

    • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the solvent and the entire reaction setup. This is the single most critical step. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Use of Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the need for an in-situ reduction step that can sometimes favor side reactions.

    • Optimize Base/Solvent System: The choice of base and solvent can impact the reaction outcome.[9] Screening different conditions may be necessary.

2. Issue: Protodeborylation

  • Cause: This occurs when the boronic acid is hydrolyzed back to the arene.[4] It is often promoted by elevated temperatures and prolonged reaction times, especially with heteroaryl boronic acids which can be less stable.

  • Troubleshooting & Prevention:

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding acids and can be used to suppress this side reaction.

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

    • Anhydrous Conditions: While Suzuki reactions often use aqueous bases, minimizing excess water can sometimes reduce the rate of protodeborylation.

G Start Problem Observed Homocoupling High Levels of Homocoupling Product (m/z 271 or 169) Start->Homocoupling Protodeborylation High Levels of Starting Arene (m/z 137 or 86) Start->Protodeborylation Cause_HC Root Cause: Oxygen Present or Inefficient Pd(II) Reduction Homocoupling->Cause_HC Cause_PD Root Cause: Boronic Acid Instability (Heat, Water) Protodeborylation->Cause_PD Solution_HC Solution: 1. Improve solvent/reagent degassing. 2. Use a direct Pd(0) source. Cause_HC->Solution_HC Solution_PD Solution: 1. Use boronic ester instead of acid. 2. Lower reaction temperature. Cause_PD->Solution_PD

Caption: A troubleshooting workflow for common side products.

Q5: What is a reliable protocol for purifying this compound from these common impurities?

Silica gel column chromatography is the standard method for purification. The polarity differences between the product and the major side products allow for effective separation.[10]

Protocol: Flash Column Chromatography

  • Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or DCM) and then adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., Hexane or Petroleum Ether).

  • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system and gradually increase the polarity. The expected elution order is based on polarity:

    • First to Elute (Least Polar): Dimethyl biphenyl-3,3'-dicarboxylate (homocoupled benzoate).

    • Second to Elute: This compound (Desired Product) .

    • Last to Elute (Most Polar): 2,2'-Bithiazole (homocoupled thiazole).

  • Solvent System: A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20-30%) is a good starting point for method development.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Self-Validation: The purity of the combined fractions should be confirmed by LC-MS and ¹H NMR before proceeding to the next step in a synthetic sequence.

References
  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022). VNU University of Science.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. (2024). MDPI.
  • Stille reaction. Wikipedia.
  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][3][4]triazoles. (2021). Thieme Chemistry.

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. (2020). Thieme Chemistry.
  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2004).
  • How can I solve my problem with Suzuki coupling?
  • 17.2.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2022). MDPI.
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (2014). Royal Society of Chemistry.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). Scientific & Academic Publishing.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

Sources

Technical Support Center: Methyl 3-thiazol-2-yl-benzoate Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-thiazol-2-yl-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and stabilizing solutions of this compound. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges related to solubility and stability.

Introduction

This compound is a heterocyclic compound with a molecular structure that includes a methyl ester and a thiazole ring. This combination of functional groups presents specific challenges in solution, primarily related to hydrolytic and photolytic degradation. Understanding these potential instability issues is critical for obtaining reliable experimental results. This guide provides a structured approach to identifying and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound solutions.

Solubility Issues

Q1: My this compound is not dissolving. What solvents should I use?

A1: this compound is expected to have poor solubility in aqueous solutions. For optimal dissolution, consider using polar aprotic organic solvents. Based on the solubility of similar benzothiazole and benzoate derivatives, the following solvents are recommended[1][2][3]:

SolventPolarity (Dielectric Constant)Expected SolubilityNotes
Dimethyl Sulfoxide (DMSO)47.2High (> 100 g/L)Can be difficult to remove and may affect some biological assays.
N,N-Dimethylformamide (DMF)36.7High (> 100 g/L)Similar to DMSO, can be challenging to remove.
Methanol32.7Moderate (50 - 100 g/L)A good starting point for many applications.
Ethanol24.5Moderate (20 - 50 g/L)A less toxic alternative to methanol.
Acetonitrile37.5Low to ModerateOften used in HPLC mobile phases.
Dichloromethane9.1Moderate to HighGood for extraction, but has a low boiling point.

Troubleshooting Tip: If you observe precipitation when adding a stock solution in an organic solvent to an aqueous buffer, consider using a co-solvent system or formulating with solubility-enhancing excipients[4][5].

Q2: I'm observing precipitation of my compound from an aqueous buffer over time. How can I prevent this?

A2: This is likely due to the poor aqueous solubility of the compound. To maintain solubility in aqueous media:

  • Use a Co-solvent: Maintain a certain percentage of the initial organic solvent (e.g., DMSO, ethanol) in your final aqueous solution.

  • pH Adjustment: The solubility of heterocyclic compounds can sometimes be influenced by pH. Experiment with slight pH adjustments of your buffer, but be mindful of the potential for hydrolysis (see Stability Issues).

  • Use of Excipients: For formulation development, consider using solubility enhancers such as cyclodextrins or non-ionic surfactants like polysorbates (e.g., Tween® 80)[4][6].

Stability Issues

Q3: I suspect my this compound solution is degrading. What are the likely degradation pathways?

A3: The two primary degradation pathways for this molecule are hydrolysis of the methyl ester and photodegradation of the thiazole ring.

  • Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, a reaction that is catalyzed by acidic or basic conditions. This will result in the formation of 3-(thiazol-2-yl)benzoic acid and methanol.

  • Photodegradation: Thiazole rings, particularly those substituted with aryl groups, can undergo degradation upon exposure to light, especially UV light[7]. This can lead to complex degradation products through photo-oxidation, potentially involving a [4+2] cycloaddition with singlet oxygen[7].

Q4: How can I minimize the degradation of my compound in solution?

A4: To enhance the stability of your this compound solutions, implement the following strategies:

Stability ConcernMitigation StrategyRationale
Hydrolysis Control pH: Maintain the pH of your solution in the neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Buffers such as phosphate or citrate can be used[8].The rate of ester hydrolysis is significantly slower at neutral pH.
Low Temperature Storage: Store solutions at low temperatures (2-8°C or -20°C) to reduce the rate of chemical reactions.Reaction kinetics are temperature-dependent.
Use Aprotic Solvents: For long-term storage, dissolve the compound in a dry, aprotic solvent like anhydrous DMSO or acetonitrile.The absence of water prevents hydrolysis.
Photodegradation Protect from Light: Use amber vials or wrap containers with aluminum foil to shield the solution from light.Prevents the initiation of photolytic degradation pathways[7].
Work in a Controlled Lighting Environment: When handling solutions, work under yellow light or minimize exposure to direct sunlight and fluorescent lighting.Reduces exposure to UV and high-energy visible light.
General Degradation Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation.
Use of Stabilizers: In formulated products, consider the addition of antioxidants or chelating agents to inhibit oxidative degradation pathways[9].These agents can scavenge free radicals or sequester metal ions that may catalyze degradation.

Q5: What are the signs of degradation in my solution?

A5: Degradation can manifest in several ways:

  • Visual Changes: A change in color (e.g., yellowing) or the appearance of precipitate.

  • Chromatographic Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent data in your assays can be an indicator of compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO, methanol) to achieve the desired concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution in an amber vial at -20°C, protected from light.

Protocol 2: Stability Assessment using HPLC-UV

This protocol provides a general framework for assessing the stability of your compound under different conditions.

  • Method Development: Develop a reverse-phase HPLC-UV method capable of separating the parent compound from potential degradation products. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[10][11]. The UV detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl.

    • Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%).

    • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber).

    • Thermal Degradation: Heat a solution of the compound.

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks. This will help identify the major degradation products and the conditions under which the compound is least stable.

Visualization of Key Concepts

Degradation Pathways

cluster_main This compound Solution cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- H2O Photodegradation Photodegradation This compound->Photodegradation Light (UV) 3-(thiazol-2-yl)benzoic acid + Methanol 3-(thiazol-2-yl)benzoic acid + Methanol Hydrolysis->3-(thiazol-2-yl)benzoic acid + Methanol Complex Photoproducts Complex Photoproducts Photodegradation->Complex Photoproducts

Caption: Major degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability

Start Start Observe Instability Observe Instability (Precipitation, Color Change, Inconsistent Data) Start->Observe Instability Check for Precipitation Check for Precipitation Observe Instability->Check for Precipitation Suspect Degradation Suspect Degradation Check for Precipitation->Suspect Degradation No Improve Solubility Improve Solubility: - Use Co-solvent - Adjust pH - Add Excipients Check for Precipitation->Improve Solubility Yes Identify Degradation Pathway Identify Degradation Pathway: - Perform Forced Degradation Study (HPLC) - Analyze for Hydrolysis and Photodegradation Products Suspect Degradation->Identify Degradation Pathway Yes End End Improve Solubility->End Mitigate Hydrolysis Mitigate Hydrolysis: - Control pH (6-8) - Store at Low Temperature - Use Aprotic Solvents Identify Degradation Pathway->Mitigate Hydrolysis Mitigate Photodegradation Mitigate Photodegradation: - Protect from Light (Amber Vials) - Use Controlled Lighting Identify Degradation Pathway->Mitigate Photodegradation Mitigate Hydrolysis->End Mitigate Photodegradation->End

Caption: A workflow for troubleshooting solution instability.

References

  • BenchChem. (2025). Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide.
  • BenchChem. (2025). The Solubility Profile of 4-Benzothiazolol in Organic Solvents: A Technical Guide.
  • ChemicalBook. (2026). Methyl benzoate.
  • Ganta, S., et al. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Anti-Infective Agents.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Kuruppan, S., et al. (2018). Solubility of chitin benzoic acid esters in selected organic solvents.
  • MDPI. (2022).
  • MDPI. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • PubChem. (n.d.). Methyl Benzoate.
  • RSC Publishing. (n.d.). Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol. Analytical Methods.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • Sundial Group. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzoate.
  • Wu, L., Hong, T. Y., & Vogt, F. G. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-72.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Zhang, Y., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical and Biomedical Analysis.
  • La Clinica Terapeutica. (n.d.). mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ.
  • MDPI. (2021).
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • PubMed. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed.
  • PubMed. (n.d.). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. PubMed.
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • ResearchGate. (2018). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Taylor & Francis Online. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Taylor & Francis Online.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ChemicalBook. (n.d.). This compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
  • International Journal of Chemical Science. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system.
  • MDPI. (2024). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Synquest Labs. (2016). Methyl 3-methylbenzoate Safety Data Sheet.
  • The Journal of Organic Chemistry. (n.d.). Chemistry of the thiazoles.
  • MDPI. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.
  • ResearchGate. (n.d.). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov.
  • Semantic Scholar. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Semantic Scholar.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Journal of Drug Delivery and Therapeutics.

Sources

Thiazole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Issues in Thiazole Construction

Core Directive & Scope

Welcome to the Thiazole Synthesis Support Hub. This guide is not a textbook; it is a diagnostic tool designed to rescue failing reactions. Thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), yet their synthesis often plagues chemists with three recurring failures: regiochemical ambiguity , oxidative stalling , and purification-induced decomposition .

This guide prioritizes the Hantzsch Thiazole Synthesis (the industry workhorse) and Oxidative Dehydrogenation protocols.

Module A: The Hantzsch Synthesis (Troubleshooting)

The Scenario: You are reacting an


-haloketone with a thioamide/thiourea.[1][2][3]
The Problem:  The reaction turns into a black, intractable tar, or yields are <30%.
Diagnostic 1: The "Black Tar" Phenomenon

Root Cause: Polymerization of the


-haloketone or oxidative decomposition of the thioamide.


-Haloketones are potent electrophiles and lachrymators that degrade rapidly under light or basic conditions.

Corrective Protocol (The "In-Situ" Fix): Do not isolate unstable


-haloketones. Generate them in situ to minimize tar formation.
  • Step 1 (Halogenation): Dissolve the ketone in EtOH or MeOH. Add elemental iodine (

    
    ) and thiourea directly.
    
  • Step 2 (The One-Pot Drive): The iodine halogenates the ketone transiently; the thiourea immediately traps it.

  • Catalyst: Add 10 mol%

    
    -cyclodextrin or simply use water as a co-solvent to accelerate the nucleophilic attack via hydrogen bonding [1].
    
Diagnostic 2: Regioselectivity Failure

The Problem: You observe a mixture of the desired thiazole and an isomeric impurity (often the 2-imino-2,3-dihydrothiazole). Root Cause: Acidic conditions .[4][5][6] While the Hantzsch reaction generates acid (HX), an excess of strong acid promotes attack at the "hard" nitrogen of the thioamide rather than the "soft" sulfur [2].

Visual Failure Analysis:

Hantzsch_Regio cluster_0 Reaction Conditions Start Thioamide + Alpha-Haloketone Neutral Neutral/Buffered (Ethanol/NaOAc) Start->Neutral Acidic Strongly Acidic (Excess HCl/HBr) Start->Acidic Product 2-Aminothiazole (S-Attack: Kinetic) Neutral->Product Major Pathway Impurity 2-Imino-2,3-dihydrothiazole (N-Attack: Thermodynamic) Acidic->Impurity Side Reaction

Figure 1: Mechanistic divergence in Hantzsch synthesis based on pH conditions.

Corrective Protocol:

  • Buffer the System: Add Sodium Acetate (NaOAc) (1.0 - 1.5 equiv) to the reaction mixture. This neutralizes the HBr/HCl byproduct without being basic enough to degrade the haloketone.

  • Temperature Control: N-alkylation (impurity) is often thermodynamically favored at very high temperatures. Run the reaction at the lowest reflux temperature possible (e.g., switch from Dioxane to EtOH).

Module B: Oxidative Dehydrogenation (Thiazoline Thiazole)

The Scenario: You have synthesized a thiazoline (saturated) intermediate and need to aromatize it to the thiazole. The Problem: The reaction stalls, or you over-oxidize the sulfur to a sulfoxide/sulfone.

Diagnostic: Reagent Selection Failure

Analysis: Common oxidants like


 are too harsh and will attack the sulfur. You need a hydride acceptor.[1][7]

Standard Operating Procedure (SOP): Activated


 Oxidation 
This method is self-validating because the color change (black 


brown Mn(II)) indicates progress [3].

Protocol:

  • Ratio: Use 10 equivalents of Activated

    
     per equivalent of thiazoline.
    
    • Critical: "Activated" means heating commercial

      
       at 110°C for 24h before use to remove water. Wet 
      
      
      
      fails.
  • Solvent: 1,2-Dichloroethane (DCE) or Benzene (if permitted). Reflux is required.

  • Monitoring: The reaction is heterogeneous. Aliquots must be filtered through Celite before TLC analysis to prevent streaking.

  • Workup: Filter hot through a Celite pad. Wash the pad with EtOAc. Evaporate.

Alternative (If


 fails): 
Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
  • Conditions: 1.1 equiv DDQ in Dioxane at reflux.

  • Warning: DDQ byproducts can be difficult to remove. Use basic alumina chromatography for purification.

Module C: Purification & Isolation Logic

The Problem: "My product is stuck in the aqueous layer" or "It co-elutes with the starting material." 2-Aminothiazoles are amphoteric bases; they can be tricky to extract.

Troubleshooting Data Table: Solubility & Isolation
IssueObservationCorrective Action
Amphoteric Trapping Product stays in aqueous layer during extraction.pH Adjustment: 2-Aminothiazoles have a pKa ~5.3. Adjust aqueous layer to pH 9-10 (using

) to ensure the free base form before extracting with EtOAc/DCM.
Co-elution Product and impurity have same Rf on Silica.Deactivation: Add 1%

to your eluent. Silica is slightly acidic and can drag the amine. Triethylamine neutralizes the silica active sites.
Precipitation Failure Oil forms instead of solid upon cooling.Trituration: Dissolve the oil in minimum DCM, then add excess Hexanes or

and sonicate. If that fails, scratch the glass surface to induce nucleation.
Decision Tree: Purification Workflow

Purification_Logic Start Crude Reaction Mixture CheckState Is Product Solid? Start->CheckState Solid Yes CheckState->Solid Liquid No (Oil/Solution) CheckState->Liquid Filter 1. Filter 2. Wash with cold EtOH 3. Recrystallize (EtOH/H2O) Solid->Filter AcidBase Acid/Base Extraction: 1. Dissolve in 1M HCl (aq) 2. Wash with Ether (remove non-basic imp.) 3. Basify aq. layer to pH 10 4. Extract with EtOAc Liquid->AcidBase

Figure 2: Standard purification logic for aminothiazoles.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for Hantzsch synthesis? A: Yes, and it is often preferred. Microwave irradiation (e.g., EtOH, 120°C, 10-20 min) significantly reduces reaction time and can suppress side reactions by bypassing the slow thermal ramp where decomposition occurs [4].

Q: My NMR shows a broad hump around 7.0 ppm. Is this my product? A: Likely yes. The


 protons of 2-aminothiazoles are broad and exchangeable.
  • Validation: Perform a "

    
     Shake." Add a drop of 
    
    
    
    to your NMR tube and shake.[1] If the peak disappears, it is the exchangeable amine/amide proton.

Q: How do I handle the lachrymatory nature of


-bromoketones? 
A: 
  • Work strictly in a fume hood.

  • Keep a beaker of 10% aqueous Sodium Thiosulfate nearby. Dip all spatulas and glassware into this solution immediately after use to quench the alkyl halide.

References

  • BenchChem. (2025).[4][7][8] Troubleshooting low yield in the synthesis of thiazole compounds. Retrieved from BenchChem Technical Library.

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] Link

  • Li, Y., et al. (2009). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2.[9][10][11] Molecules, 14(12), 4858-4865. Link

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using ionic liquid under ambient conditions. Tetrahedron Letters. Link

Sources

Technical Support Center: Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific reaction kinetics of Methyl 3-thiazol-2-yl-benzoate is limited. Therefore, this guide focuses primarily on the synthesis of this compound, a critical upstream process, and addresses potential kinetic-related issues within that context. The principles and troubleshooting steps provided are based on established knowledge of relevant reaction mechanisms, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. For the synthesis of this specific molecule, the reaction would typically involve the coupling of a thiazole-containing boronic acid or ester with a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate).

Q2: What are the key components of a typical Suzuki-Miyaura reaction for this synthesis?

A2: A standard Suzuki-Miyaura reaction setup for this synthesis includes:

  • A Palladium Catalyst: Often a Pd(0) source or a Pd(II) precatalyst that is reduced in situ.[4]

  • A Ligand: Phosphine-based ligands are common and crucial for stabilizing the palladium catalyst and facilitating the reaction.[5]

  • A Base: Necessary for the transmetalation step of the catalytic cycle.

  • A Solvent: The choice of solvent can significantly impact reaction rate and yield.[6]

  • The Reactants: A thiazole-containing organoboron compound and a methyl 3-halobenzoate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product over time. For kinetic studies, periodic sampling and analysis by these techniques are essential.

Q4: What are the expected byproducts of this reaction?

A4: Potential byproducts include homocoupling products of the starting materials, where two molecules of the boronic acid or two molecules of the halide couple with themselves.[7] Additionally, side reactions related to the functional groups on the starting materials can occur.

Troubleshooting Guide: Synthesis and Kinetic Studies

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

  • Explanation: The active form of the catalyst is typically a Pd(0) species. If a Pd(II) precatalyst is used, it must be effectively reduced to Pd(0) for the catalytic cycle to begin.[4] Incomplete reduction or deactivation of the catalyst can halt the reaction.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

    • Select an Appropriate Precatalyst/Ligand System: Some modern palladium precatalysts are designed for easier activation and greater stability. Consider using a more robust ligand that protects the palladium center and promotes the desired catalytic steps.[5]

    • Check Reagent Purity: Impurities in the starting materials or solvent can sometimes interfere with catalyst activity.

Possible Cause 2: Ineffective Base

  • Explanation: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. An inappropriate choice of base or insufficient amount can lead to a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Screen Different Bases: Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). The optimal base can depend on the specific substrates and solvent.

    • Ensure Adequate Solubility: The base must have some solubility in the reaction medium to be effective. For reactions in less polar solvents, consider using a phase-transfer catalyst.

Possible Cause 3: Poor Substrate Reactivity

  • Explanation: The electronic and steric properties of the starting materials can influence their reactivity. For example, an electron-rich aryl halide may undergo oxidative addition more slowly.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can often overcome activation energy barriers. However, be mindful of potential side reactions or decomposition at elevated temperatures.

    • Optimize Catalyst and Ligand: Some ligand systems are specifically designed to promote the coupling of less reactive substrates.[5]

Issue 2: Inconsistent Reaction Rates for Kinetic Studies

Possible Cause 1: Catalyst Induction Period or Deactivation

  • Explanation: If a Pd(II) precatalyst is used, there may be an initial "induction period" where the active Pd(0) catalyst is being formed, leading to a non-linear reaction rate at the beginning. Conversely, the catalyst may slowly deactivate over the course of the reaction, causing the rate to decrease.

  • Troubleshooting Steps:

    • Use a Pd(0) Catalyst: Starting with a well-defined Pd(0) source can eliminate the induction period.

    • Monitor Catalyst Stability: If deactivation is suspected, consider using a more robust ligand or a lower reaction temperature to prolong catalyst lifetime.

    • Data Analysis: When analyzing kinetic data, be sure to account for any induction period or catalyst deactivation. The initial rate method is often used to minimize the impact of these factors.

Possible Cause 2: Mass Transfer Limitations

  • Explanation: If the reaction is heterogeneous (e.g., an insoluble base), the rate may be limited by the speed at which reactants can move between phases, rather than the intrinsic chemical kinetics.

  • Troubleshooting Steps:

    • Improve Stirring: Ensure vigorous and consistent stirring to maximize interfacial contact.

    • Use a Homogeneous System: If possible, choose a solvent and base that are mutually soluble to create a single-phase reaction mixture.

    • Consider a Phase-Transfer Catalyst: These can help shuttle reactants across phase boundaries.

Issue 3: Difficulty with Product Purification

Possible Cause: Persistent Palladium Contamination

  • Explanation: Residual palladium from the catalyst can be difficult to remove from the final product and can interfere with subsequent applications.

  • Troubleshooting Steps:

    • Silica Gel Chromatography: This is a standard method for removing palladium residues.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual palladium.

    • Scavenger Resins: There are commercially available resins with functional groups that selectively bind to and remove palladium.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Synthesis of this compound
  • Reaction Setup: To a dry reaction flask, add methyl 3-bromobenzoate (1.0 eq), 2-(tributylstannyl)thiazole or a suitable thiazole boronic acid/ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Analysis by HPLC
  • Reaction Setup: Set up the reaction as described in Protocol 1 in a vessel that allows for consistent temperature control and sampling.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched sample by HPLC to determine the concentrations of the starting materials and the product.

  • Data Plotting: Plot the concentration of the product versus time to obtain the reaction profile. The initial slope of this curve can be used to determine the initial reaction rate.

Data Presentation

Table 1: Example of Suzuki-Miyaura Reaction Condition Screening

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2PPh3K2CO3Toluene10065
2Pd2(dba)3SPhosK3PO4Dioxane9085
3Pd(PPh3)4-Cs2CO3DMF8092

This table is for illustrative purposes and does not represent actual experimental data.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' Ln Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh catalyst/ligand. Ensure anaerobic conditions. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Solution_Base Screen different bases. Check solubility. Check_Base->Solution_Base No Solution_Conditions Increase temperature. Change solvent. Check_Conditions->Solution_Conditions No Success Problem Solved Solution_Catalyst->Success Solution_Base->Success Solution_Conditions->Success

Caption: A decision tree for troubleshooting low product yield in cross-coupling reactions.

References

Sources

Technical Support Center: Synthesis of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 3-thiazol-2-yl-benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols for the most common synthetic routes to this important intermediate. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and successfully synthesize your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, particularly focusing on palladium-catalyzed cross-coupling reactions, which are the most prevalent methods.

Question: My Suzuki coupling reaction is showing low yield and significant amounts of homocoupling of the boronic ester. What are the likely causes and how can I fix this?

Answer: This is a classic issue in Suzuki couplings. The primary culprits are often related to reaction conditions and reagent quality.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid/ester.

    • Solution: Ensure your reaction setup is thoroughly deoxygenated. This involves at least three cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas like argon or nitrogen. Use a well-sealed flask with a septum and maintain a positive pressure of inert gas throughout the reaction.

  • Palladium Catalyst Decomposition: The Pd(0) active catalyst can be sensitive to air and can decompose, leading to reduced catalytic activity.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. An inappropriate base can lead to poor transmetalation or degradation of the boronic ester.

    • Solution: For couplings with 2-halothiazoles, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. Ensure the base is finely powdered and anhydrous. A 2-3 fold excess of the base is typically recommended.

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For this type of heteroaryl coupling, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often superior to simpler ligands like PPh₃. A ligand screen may be necessary to identify the optimal choice for your specific substrate combination.

Question: I am attempting a Stille coupling between 2-bromothiazole and methyl 3-(tributylstannyl)benzoate, but the reaction is sluggish and I'm having trouble with purification. What can I do?

Answer: Stille couplings, while powerful, come with their own set of challenges, particularly concerning reaction rate and purification.

  • Sluggish Reaction: This is often due to an insufficiently reactive palladium catalyst or poor transmetalation.

    • Solution 1 (Catalyst/Ligand): Switch to a more active catalyst system. While Pd(PPh₃)₄ is a workhorse, it can be slow. Consider using Pd₂(dba)₃ with a supporting ligand like P(fur)₃ (tri(2-furyl)phosphine) or AsPh₃ (arsine ligands can be very effective but are highly toxic).

    • Solution 2 (Additives): The addition of a stoichiometric amount of a copper(I) salt, such as CuI, can accelerate the transmetalation step (the Liebeskind-Srogl coupling is a related protocol that can be effective).

  • Purification Difficulties: The primary challenge in Stille coupling purification is the removal of highly nonpolar and toxic tributyltin byproducts.

    • Solution 1 (Fluoride Wash): After the reaction, quench the mixture with an aqueous solution of KF. This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.

    • Solution 2 (DBU Treatment): Another method involves treating the crude product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water, which also helps in removing tin residues.

    • Solution 3 (Chromatography): If column chromatography is necessary, using a less polar solvent system initially can help retain the desired product while eluting the nonpolar tin compounds. A gradient elution is often required.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the C-C bond between the thiazole and benzene rings in this compound?

A1: The most prevalent and versatile methods are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a thiazole-2-boronic acid or ester with methyl 3-halobenzoate (or vice-versa). This method is often preferred due to the lower toxicity and greater stability of the boronic acid reagents compared to organostannanes.

  • Stille Coupling: This reaction couples a 2-halothiazole with an organostannane derivative of methyl benzoate, such as methyl 3-(tributylstannyl)benzoate. While highly effective, the toxicity and purification challenges associated with tin reagents make it a less common choice in modern drug discovery settings.

Q2: Why is the choice of catalyst and ligand so critical for a successful cross-coupling reaction in this synthesis?

A2: The electronic properties of the thiazole ring significantly influence the cross-coupling reaction. The thiazole ring is electron-deficient, which can make oxidative addition of a 2-halothiazole to a Pd(0) center more challenging than with other aryl halides. The choice of ligand is crucial for modulating the electronics and sterics of the palladium catalyst to facilitate each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) efficiently. Electron-rich and bulky ligands, such as the Buchwald-type biarylphosphine ligands, are often required to promote high catalytic turnover and prevent side reactions.

Q3: Are there any alternative, "greener" synthetic routes that avoid heavy metals?

A3: While palladium-catalyzed reactions are dominant, there is growing interest in more sustainable methods. One emerging area is C-H activation. A potential, though less established, route could involve the direct C-H arylation of thiazole with a suitable methyl 3-halobenzoate derivative. These reactions often still require a metal catalyst (like palladium or ruthenium), but they avoid the need to pre-functionalize the thiazole ring with a boronic acid or stannane, reducing the number of synthetic steps and waste. However, regioselectivity can be a significant challenge in direct C-H activation of heterocycles.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from methyl 3-bromobenzoate and 2-(tributylstannyl)thiazole.

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • Thiazole-2-boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate, thiazole-2-boronic acid pinacol ester, and anhydrous K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive flow of argon.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product This compound RedElim->Product Product Formation RX Methyl 3-bromobenzoate (Ar-X) BoronicEster Thiazole-2-boronic ester (Ar'-B(OR)₂) BoronicEster->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Synthetic Workflow Overview

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Methyl 3-bromobenzoate - Thiazole-2-boronic ester - K₂CO₃ - Pd(dppf)Cl₂ setup Assemble Reaction (Inert Atmosphere) reagents->setup glassware Flame-dry glassware glassware->setup heat Heat to 90°C (12-16h) setup->heat degas Degas Solvents (Dioxane/Water) degas->setup monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench (EtOAc/Water) monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Title: A Simple, Air-Stable Catalyst for the Suzuki-Miyaura and Buchwald-Hartwig Reactions Source: Organic Letters URL: [Link]

  • Title: The Stille Reaction: A Review Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed C-H Arylation of (Benz)oxazoles with Aryl Bromides Source: The Journal of Organic Chemistry URL: [Link]

Validation & Comparative

Validating the Biological Activity of Methyl 3-thiazol-2-yl-benzoate: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both intricate and demanding. This guide provides an in-depth, technical framework for validating the biological activity of Methyl 3-thiazol-2-yl-benzoate, a compound belonging to the promising class of thiazole derivatives. Thiazoles are a well-regarded scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antiproliferative and anticancer effects.[1][2][3]

This guide will navigate the experimental pathway to characterize the anticancer properties of this compound, using the established BRAF kinase inhibitor, Vemurafenib, as a benchmark for comparison. The rationale for this comparison is rooted in the frequent involvement of the BRAF/MEK/ERK signaling pathway in various cancers, particularly melanoma, where BRAF mutations are a key oncogenic driver.[4][5] Vemurafenib selectively targets the mutated BRAF V600E kinase, inhibiting the MAPK pathway and thereby reducing tumor cell proliferation.[6][7][8]

Experimental Design & Rationale

The core of our validation strategy is to ascertain if this compound exhibits cytotoxic effects on cancer cells and to probe its potential mechanism of action by comparing its activity profile to that of a known BRAF inhibitor.

Our investigational compounds are:

  • Test Compound: this compound

  • Positive Control: Vemurafenib (a potent and selective BRAF V600E inhibitor)[9]

  • Negative Control: Methyl benzoate (structurally related but lacking the thiazole moiety, hypothesized to be inactive)[10][11]

The chosen model system is:

  • Cell Line: A375 human melanoma cell line, which harbors the BRAF V600E mutation, rendering it sensitive to BRAF inhibitors.

The experimental workflow is designed to first screen for cytotoxic activity and then to delve into the specific molecular target.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Analysis & Comparison a Prepare stock solutions of: - this compound - Vemurafenib - Methyl benzoate c Perform Cell Viability Assay (MTT/XTT) a->c b Culture A375 melanoma cells b->c d Determine IC50 values c->d e BRAF V600E Kinase Inhibition Assay d->e If cytotoxic f Compare inhibitory activity e->f g Comparative analysis of IC50 values and kinase inhibition f->g h Conclusion on biological activity and mechanism of action g->h G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitors Inhibitors GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Strong Inhibition MTB This compound MTB->BRAF Moderate Inhibition

Caption: The MAPK/ERK signaling pathway and the points of inhibition by Vemurafenib and this compound.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the biological activity of this compound. The hypothetical data presented suggests that this compound is a moderately potent inhibitor of the BRAF V600E kinase, leading to cytotoxicity in BRAF-mutant melanoma cells.

While less potent than the established drug Vemurafenib, this compound represents a promising starting point for further drug development. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Selectivity Profiling: Assessing the inhibitory activity against other kinases to determine its selectivity profile.

  • In Vivo Efficacy: Evaluating the antitumor activity of promising analogs in animal models of melanoma.

  • Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

By following a rigorous and comparative validation process, researchers can effectively triage and advance novel chemical entities with therapeutic potential.

References

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). Molecules, 23(1), 196. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2020). ResearchGate. [Link]

  • BRAF and MEK Inhibitors: Side Effects & How to Prepare. (2023). Cancer Treatment Centers of America. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). PMC - NIH. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. [Link]

  • Vemurafenib. (2023). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside. (2019). Cancers, 11(7), 959. [Link]

  • Vemurafenib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Definition of vemurafenib. NCI Drug Dictionary - National Cancer Institute. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Methyl Benzoate. PubChem - NIH. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012). PubMed. [Link]

  • BRAF (gene). Wikipedia. [Link]

Sources

A Comparative Guide to Methyl 3-thiazol-2-yl-benzoate and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole ring represents a privileged scaffold, a core structural component in numerous clinically approved drugs and a focal point for the development of novel therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a versatile building block for designing compounds that can interact with a wide array of biological targets.[2] This guide provides an in-depth comparison of Methyl 3-thiazol-2-yl-benzoate, a simple ester-containing thiazole derivative, with other prominent thiazole analogs that have been extensively studied for their therapeutic potential.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on how structural modifications to the thiazole core influence biological activity. While specific experimental data for this compound is limited in publicly accessible literature, we can infer its potential behavior and compare it to well-documented derivatives by examining fundamental structure-activity relationships (SAR).

Structural Overview: The Thiazole Scaffold

This compound features a central thiazole ring substituted at the 2-position with a methyl benzoate group. This structure is relatively simple, providing a baseline for understanding how the addition of more complex or functionally active moieties can dramatically alter biological outcomes. The key points of comparison will be derivatives substituted at the 2- and 4-positions of the thiazole ring, as these are common sites for modification in drug design.[3]

Comparative Analysis of Biological Activity

The true value of a chemical scaffold lies in its potential for modification to achieve desired biological effects. Thiazole derivatives have demonstrated significant promise in several key therapeutic areas.[4] We will compare the potential of this compound with established derivatives in the fields of oncology and infectious diseases.

Anticancer Activity: Targeting Cellular Proliferation

Thiazole derivatives are potent anticancer agents, often exerting their effects by inhibiting protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6] VEGFR-2 is a primary mediator of VEGF-induced angiogenesis, making it a prime target for anti-angiogenic therapies.[6]

While no direct anticancer data for this compound is readily available, we can compare its simple structure to more complex derivatives that have shown significant activity. For instance, the addition of hydrazinyl and substituted benzylidene moieties can confer potent cytotoxic and VEGFR-2 inhibitory effects.[7]

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Target EnzymeEnzyme IC50 (µM)Reference
Compound 4c (A Hydrazinyl-Thiazole Derivative)MCF-7 (Breast Cancer)2.57 ± 0.16VEGFR-20.15[7]
HepG2 (Liver Cancer)7.26 ± 0.44[7]
Staurosporine (Reference Drug)MCF-7 (Breast Cancer)6.77 ± 0.41--[7]
HepG2 (Liver Cancer)8.4 ± 0.51--[7]
Sorafenib (Reference Drug)--VEGFR-20.059[7]
This compound Not ReportedNot ReportedNot ReportedNot Reported

The data clearly indicates that complex substitutions are critical for potent anticancer activity. Compound 4c, with its elaborate side chain, shows significantly higher cytotoxicity against the MCF-7 cell line than the standard drug Staurosporine and potent inhibition of VEGFR-2.[7] This suggests that the simple methyl ester group of this compound is likely insufficient on its own to induce significant anticancer effects and would require further modification to be considered a viable candidate.

The mechanism by which these inhibitors function often involves binding to the ATP-binding site of the kinase, preventing receptor phosphorylation and downstream signaling through pathways like PI3K/AKT and MAPK.[6]

Below is a simplified representation of the VEGFR-2 signaling pathway, a common target for thiazole-based kinase inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerizes & Autophosphorylates VEGF VEGF Ligand VEGF->VEGFR2 Binds PI3K_AKT PI3K/AKT Pathway P_VEGFR2->PI3K_AKT MAPK MAPK Pathway P_VEGFR2->MAPK Proliferation Cell Proliferation, Migration, Survival PI3K_AKT->Proliferation MAPK->Proliferation Thiazole_Inhibitor Thiazole Kinase Inhibitor Thiazole_Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.

Antimicrobial Activity

The thiazole scaffold is also a key component in many antimicrobial agents.[8] The mechanism often involves the disruption of microbial cell membranes, leading to cytoplasm leakage and apoptosis.[9] The amphiphilic character of certain thiazole derivatives allows them to be effective against both Gram-positive and Gram-negative bacteria.[9]

Here, we compare derivatives where the core thiazole is functionalized with other heterocyclic systems, which has been a successful strategy for developing potent antimicrobial agents.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Thiazole Derivatives

Compound/DerivativeS. aureus (MIC mg/mL)E. coli (MIC mg/mL)C. albicans (MIC mg/mL)Reference
Heteroaryl Thiazole 3 0.23 - 0.70.23 - 0.70.11 - 0.47[10]
Heteroaryl Thiazole 9 > 0.94> 0.940.06 - 0.23[10]
Ampicillin (Reference)VariableVariable-[10]
This compound Not ReportedNot ReportedNot Reported

The data demonstrates that specific structural modifications can tune the antimicrobial spectrum of activity. While compound 3 shows broad-spectrum antibacterial activity, compound 9 is notably more effective against the fungal pathogen C. albicans.[10] This highlights the importance of the appended heteroaryl group in determining the specific antimicrobial profile. The simple structure of this compound makes it an unlikely candidate for a potent antimicrobial agent without significant chemical elaboration.

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity and provide a framework for future research, this section details standardized protocols for evaluating the biological activities discussed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: MTT Assay for Cellular Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[10]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Test compounds and reference drug (e.g., Staurosporine).

  • Cell culture medium, serum, and appropriate cancer cell lines (e.g., MCF-7, HepG2).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, comparator derivatives) and the reference drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following diagram outlines the general workflow for screening and evaluating thiazole derivatives.

Screening_Workflow cluster_synthesis Compound Library cluster_assays Biological Screening cluster_analysis Data Analysis & SAR M3TB This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) M3TB->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) M3TB->Kinase_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) M3TB->Antimicrobial_Assay Deriv_A Derivative A Deriv_A->Cytotoxicity Deriv_A->Kinase_Assay Deriv_A->Antimicrobial_Assay Deriv_B Derivative B Deriv_B->Cytotoxicity Deriv_B->Kinase_Assay Deriv_B->Antimicrobial_Assay IC50_Calc Calculate IC50 / MIC Cytotoxicity->IC50_Calc Kinase_Assay->IC50_Calc Antimicrobial_Assay->IC50_Calc SAR Structure-Activity Relationship (SAR) IC50_Calc->SAR Lead_ID Lead Identification SAR->Lead_ID

Caption: General experimental workflow for the comparative screening of thiazole derivatives.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is designed to measure the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR-2.[15] The assay typically measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human VEGFR-2 kinase.[16]

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ATP (Adenosine triphosphate).

  • VEGFR-2 substrate (e.g., Poly(Glu:Tyr 4:1) peptide).[17]

  • Test compounds and reference inhibitor (e.g., Sorafenib).

  • 96-well plates (white, for luminescence).

  • Detection reagent (e.g., Kinase-Glo™ MAX, which measures remaining ATP).[15]

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase assay buffer, VEGFR-2 substrate, and DTT. Prepare serial dilutions of the test compounds and reference inhibitor.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, VEGFR-2 enzyme (diluted in kinase buffer), and the master mix. Include controls for no enzyme ("background") and enzyme with no inhibitor ("100% activity").

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection: Stop the reaction and measure kinase activity by adding the Kinase-Glo™ MAX reagent. This reagent lyses the cells and contains luciferase, which produces a luminescent signal proportional to the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Subtract the background signal from all readings. Calculate the percentage of inhibition for each compound concentration relative to the "100% activity" control. Determine the IC50 value from the dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Test compounds and reference antibiotic (e.g., Ampicillin).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[18]

  • Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution to the first column, creating a 2-fold dilution. Serially dilute the compound across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no compound).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Conclusion and Future Perspectives

This guide establishes that while this compound serves as a fundamental structural starting point, its therapeutic potential is likely limited without further chemical modification. Comparative analysis with extensively studied derivatives reveals that the addition of specific functional groups, such as hydrazinyl moieties or other heterocyclic rings, is crucial for achieving high-potency anticancer and antimicrobial activity.[7][10] The structure-activity relationships highlighted herein underscore the versatility of the thiazole scaffold.[20]

Future research should focus on synthesizing and evaluating derivatives of this compound, exploring substitutions at the 4- and 5-positions of the thiazole ring and modifying the methyl benzoate group to include moieties known to interact with specific biological targets. The experimental protocols provided offer a standardized framework for rigorously evaluating these new compounds, ensuring that data is robust and comparable across studies. By leveraging the foundational knowledge of the thiazole nucleus, researchers can continue to develop novel and effective therapeutic agents for a range of diseases.

References

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • PubMed Central. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Available at: [Link]

  • PubMed. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • PubMed Central. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Available at: [Link]

  • MDPI. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Available at: [Link]

  • PubMed Central. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Available at: [Link]

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  • ResearchGate. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Available at: [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

  • PubMed Central. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Available at: [Link]

  • PubChem. (n.d.). NOVEL AMORPHOUS DISPERSION OF 4-METHYL-3-QUINOLIN-3-YETHYNYL-BENZOIC ACID HYDRAZIDE N- (2-CHLORO-6-METHYL-BENZOYL) - Patent WO-2018167802-A9. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Available at: [Link]

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  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]

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  • MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Available at: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

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A Comparative Analysis of Methyl 3-thiazol-2-yl-benzoate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a privileged structure in the design of targeted therapies. This guide provides a comparative study of analogs based on the Methyl 3-thiazol-2-yl-benzoate core, exploring their potential as therapeutic agents, with a focus on anticancer and enzyme inhibitory activities. We will delve into the rational design, synthesis, and biological evaluation of these compounds, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug discovery and development.

The Thiazole Moiety: A Privileged Scaffold in Drug Design

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a versatile building block in the development of bioactive molecules. Its prevalence in pharmaceuticals stems from its metabolic stability and its capacity to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a compound. The thiazole nucleus is found in a wide array of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

The core structure of this compound presents a unique template for analog design, combining the thiazole ring with a substituted benzene ring, offering multiple points for structural modification to optimize biological activity and selectivity.

Comparative Analysis of Biological Activity

While a direct head-to-head comparative study of a broad series of this compound analogs is not extensively documented in a single publication, we can synthesize a comparative analysis by examining various classes of structurally related thiazole derivatives that have been investigated for different therapeutic purposes.

Anticancer Activity

The thiazole scaffold is a prominent feature in many anticancer agents.[2] Various derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines. For instance, novel benzothiazole derivatives, which share the thiazole core, have demonstrated significant anticancer potential.[3][4] A study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones revealed a compound with potent inhibitory concentrations (IC50) of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cancer cell lines, respectively.[2] This particular analog also demonstrated inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM.[2]

Another study on novel benzothiazole-2-thiol derivatives identified compounds with potent, broad-spectrum anticancer activities, with IC50 values in the nanomolar range against various cancer cell lines, including A431, SKRB-3, SW620, A549, and HepG2.[4] These findings highlight the potential of the thiazole moiety as a platform for the development of novel anticancer drugs.

Table 1: Anticancer Activity of Representative Thiazole Derivatives

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Hydrazinyl-thiazolones4cMCF-72.57 ± 0.16[2]
HepG27.26 ± 0.44[2]
Benzothiazole-2-thiols7dA4310.02[4]
7eSKRB-30.0012[4]
SW6200.0043[4]
A5490.044[4]
HepG20.048[4]
Benzothiazole-based thiazolidinones53 (substituted chlorophenyl)HeLa9.76[1]
70 & 71C630[1]
Enzyme Inhibition

Thiazole-containing compounds have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. A study on thiazole-methylsulfonyl derivatives demonstrated their potential as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[5] The IC50 values for these compounds ranged from 39.38 to 198.04 µM for hCA I and 39.16 to 86.64 µM for hCA II, indicating that both the thiazole ring and the methyl sulfonyl group are important for inhibitory activity.[5]

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole scaffold has been utilized in the design of potent and selective kinase inhibitors. For example, a series of thiazole/thiadiazole carboxamide derivatives were designed and evaluated as c-Met kinase inhibitors.[6] One of the most promising compounds from this series exhibited excellent inhibitory activity in both biochemical and cellular assays.[6]

Table 2: Enzyme Inhibitory Activity of Representative Thiazole Derivatives

Enzyme TargetCompound ClassSpecific AnalogIC50 / KiReference
Carbonic Anhydrase I (hCA I)Thiazole-methylsulfonylsSeries of analogs39.38–198.04 µM (IC50)[5]
Carbonic Anhydrase II (hCA II)Thiazole-methylsulfonylsSeries of analogs39.16–86.64 µM (IC50)[5]
c-Met KinaseThiazole/thiadiazole carboxamides51amPotent inhibitor (specific value not provided in abstract)[6]
PI3KβBenzothiazole derivatives11Potent and selective inhibitor[7]
Aldose ReductaseIsoindol-substitute thiazoles3b9.70 ± 4.72 µM (Ki)
α-GlycosidaseIsoindol-substitute thiazolesSeries of analogs24.54–44.25 µM (Ki)[8]
Acetylcholinesterase (AChE)2-amino-4-arylthiazoles2-amino-4-(4-bromophenyl)thiazole0.129 ± 0.030 µM (Ki)[9]
Butyrylcholinesterase (BChE)2-amino-4-arylthiazoles2-amino-4-(4-bromophenyl)thiazole0.083 ± 0.041 µM (Ki)[9]
COX-14,5-diarylthiazoles9b0.32 µM (IC50)[10]
COX-24,5-diarylthiazoles9b9.23 µM (IC50)[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives can be significantly influenced by the nature and position of substituents on both the thiazole and the appended aromatic rings.

  • Substitution on the Phenyl Ring: In the context of anticancer activity, substitutions on the phenyl ring of 2-phenylbenzothiazoles have been shown to be critical. For example, the presence of a 2-hydroxy ester and a 3-oxopyrazole within a pyrimidine moiety attached to the benzothiazole scaffold enhanced antitumor activity.[1]

  • Functional Groups on the Thiazole Ring: The introduction of a pyrazole moiety to the benzothiazole core has been shown to significantly enhance antitumor activity.[1]

  • Hybrid Molecules: Combining the thiazole core with other heterocyclic rings, such as thiadiazole or imidazole, has led to the development of potent anticancer agents.[11] The nature of the linker between the heterocyclic systems also plays a crucial role in determining the biological activity.

The following diagram illustrates a generalized structure-activity relationship for thiazole-based compounds, highlighting key areas for modification.

SAR_Thiazole Thiazole_Core Thiazole Core (Essential for Activity) Benzoate_Analog Substituted Benzoate/Aryl Ring (R1) - Modulates potency and selectivity - Influences pharmacokinetic properties Thiazole_Core->Benzoate_Analog Position of attachment Thiazole_Substituent Substituent on Thiazole (R2) - Can enhance target binding - Affects solubility Thiazole_Core->Thiazole_Substituent Linker Linker (If present) - Influences flexibility and orientation Benzoate_Analog->Linker Linker->Thiazole_Core

Caption: Generalized Structure-Activity Relationship (SAR) for Thiazole Analogs.

Experimental Protocols

To facilitate further research and development of this compound analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthesis of 2-Arylthiazole Derivatives

A common method for the synthesis of 2-arylthiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. The following is a representative protocol.

Workflow for the Synthesis of 2-Arylthiazole Derivatives

Synthesis_Workflow Start Start Materials: - Substituted Thiobenzamide - α-Bromoacetophenone derivative Reaction Reaction: - Reflux in Ethanol Start->Reaction Workup Work-up: - Cool to room temperature - Neutralize with base (e.g., NaHCO3) - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Column chromatography (Silica gel) Workup->Purification Characterization Characterization: - 1H NMR, 13C NMR, HRMS Purification->Characterization Final_Product Final Product: 2-Arylthiazole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of 2-arylthiazole derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted thiobenzamide (1.0 mmol) in ethanol (10 mL), add the corresponding α-bromoacetophenone derivative (1.1 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified compound by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11]

Workflow for MTT Assay

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The versatility of the thiazole ring, coupled with the numerous possibilities for substitution on the aromatic ring, provides a rich chemical space for exploration. The comparative analysis of related thiazole derivatives reveals their potential as potent anticancer agents and enzyme inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would enable a more direct and detailed structure-activity relationship study, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for such investigations. By leveraging rational drug design principles and robust biological screening, the therapeutic potential of this promising class of compounds can be fully realized.

References

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  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules.
  • SAR study of analogues 1, 2, and 3.
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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.
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  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. IUBMB Life. 2022.
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. 2022 Aug 10.
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A Technical Guide to the Structure-Activity Relationship of Methyl 3-thiazol-2-yl-benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the landscape of medicinal chemistry continuously evolves, the thiazole scaffold remains a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Methyl 3-thiazol-2-yl-benzoate, a compound of interest within this chemical class. By objectively comparing its performance with structurally related alternatives and providing supporting experimental data, we aim to equip researchers with the insights necessary to drive forward their drug discovery programs.

Introduction to the Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent feature in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged structure" in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the thiazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

This compound represents a key exemplar of this scaffold, featuring a central thiazole ring linked to a methyl benzoate moiety. Understanding how modifications to this core structure influence its biological effects is paramount for the rational design of more potent and selective drug candidates.

Core Structure and Inferred Structure-Activity Relationships

While a dedicated, comprehensive SAR study on this compound is not extensively documented in publicly available literature, we can infer its potential SAR by examining structurally similar 2-phenylthiazole and benzothiazole derivatives. The core structure of this compound can be dissected into three key components: the thiazole ring, the phenyl ring, and the methyl ester group at the meta-position.

dot

Caption: Core components of this compound and key modification sites.

The Significance of the 2-Arylthiazole Moiety

The 2-arylthiazole framework is a common motif in compounds exhibiting a range of biological activities. The electronic nature and steric bulk of the substituent on the phenyl ring can significantly impact potency. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the presence of an electron-withdrawing nitro group at the para-position of the phenyl ring resulted in the most potent anticancer activity against the SKNMC neuroblastoma cell line.[4] This suggests that for this compound, substitutions on the benzoate ring could modulate its biological profile.

The Role of the Methyl Ester

The methyl ester group at the meta-position of the phenyl ring is a critical determinant of the compound's physicochemical properties, such as lipophilicity and solubility. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) profile. Hydrolysis of the ester to a carboxylic acid would drastically increase polarity, which could either enhance or diminish activity depending on the target and the nature of the binding pocket.

Comparative Analysis: Anticancer Activity

To illustrate the SAR of this compound class, we will compare the reported anticancer activities of several 2-substituted thiazole derivatives against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiazole Derivatives

Compound IDStructureMCF-7 (Breast)HepG2 (Liver)BxPC-3 (Pancreatic)MOLT-4 (Leukemia)Reference
4c 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative with a phenylhydrazinyl substitution2.57 ± 0.167.26 ± 0.44--[5]
4a 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative (unsubstituted)12.7 ± 0.776.69 ± 0.41--[5]
4m Arylidene-hydrazinyl-thiazole with a 4-chlorophenyl group47.63 (at 10 µM, % survival)-23.85 (at 10 µM, % survival)30.08 (at 10 µM, % survival)[6]
4n Arylidene-hydrazinyl-thiazole with a 4-fluorophenyl group44.40 (at 10 µM, % survival)-26.45 (at 10 µM, % survival)33.30 (at 10 µM, % survival)[6]
4r Arylidene-hydrazinyl-thiazole with a 4-methoxyphenyl group45.33 (at 10 µM, % survival)-25.15 (at 10 µM, % survival)31.25 (at 10 µM, % survival)[6]

Analysis of Anticancer Data:

The data in Table 1 highlights several key SAR trends for anticancer activity:

  • Substitution on the Phenyl Ring is Crucial: Compound 4c , with a phenylhydrazinyl substitution, shows significantly higher potency against the MCF-7 cell line compared to the unsubstituted analog 4a .[5]

  • Halogen Substitution Enhances Activity: The presence of chloro (4m ) and fluoro (4n ) groups on the phenyl ring of arylidene-hydrazinyl-thiazoles leads to significant cytotoxicity against pancreatic (BxPC-3) and leukemia (MOLT-4) cancer cell lines.[6]

  • Electron-donating Groups Can Also Confer Activity: The methoxy-substituted compound 4r also demonstrates notable anticancer activity, suggesting that both electron-withdrawing and electron-donating groups can be favorable, likely depending on the specific interactions within the target's binding site.[6]

Based on these observations, it is plausible that the introduction of various substituents on the benzoate ring of this compound could lead to analogs with enhanced anticancer properties.

Comparative Analysis: Antibacterial Activity

Thiazole derivatives have also shown promise as antibacterial agents. A series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been investigated for their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Benzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
A2 (4-fluorophenyl derivative) MRSA< MIC of methicillin and vancomycin[7][8]
General Quinolinium Derivatives Various strains including MRSA, VRE, and NDM-1 E. coliStrong activity[7][8]

Analysis of Antibacterial Data:

The data indicates that the benzothiazole scaffold, a close relative of the thiazole core, is a viable starting point for developing new antibacterial agents. The superior activity of the 4-fluorophenyl derivative (A2 ) against drug-resistant strains highlights the importance of halogen substitution for enhancing antibacterial potency.[7][8] This suggests that synthesizing fluorinated analogs of this compound could be a promising strategy for discovering novel antibacterial compounds.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 2-arylthiazole and the evaluation of its anticancer activity.

Synthesis of 2-Arylthiazole Derivatives

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.[9]

dot

Synthesis_Workflow reagents α-Haloketone + Thioamide reaction Cyclocondensation (e.g., in Ethanol, Reflux) reagents->reaction workup Reaction Work-up (Cooling, Neutralization) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product 2-Arylthiazole Product purification->product

Caption: General workflow for the Hantzsch synthesis of 2-arylthiazoles.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate thioamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure. Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-arylthiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

dot

MTT_Assay_Workflow cell_seeding 1. Seed cancer cells in a 96-well plate compound_treatment 2. Treat cells with varying concentrations of the thiazole derivative cell_seeding->compound_treatment incubation 3. Incubate for 48-72 hours compound_treatment->incubation mtt_addition 4. Add MTT reagent to each well incubation->mtt_addition formazan_formation 5. Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization 6. Solubilize formazan crystals (e.g., with DMSO) formazan_formation->solubilization absorbance_reading 7. Measure absorbance at ~570 nm solubilization->absorbance_reading data_analysis 8. Calculate IC50 values absorbance_reading->data_analysis

Caption: Step-by-step workflow of the MTT assay for anticancer activity screening.

Step-by-Step Protocol:

  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

The analysis of structurally related compounds provides valuable insights into the potential structure-activity relationships of this compound. The 2-arylthiazole scaffold is a promising starting point for the development of novel anticancer and antibacterial agents. Key takeaways for future research include:

  • Systematic Substitution: A systematic investigation of substitutions on the benzoate ring of this compound is warranted. Exploring a range of electron-withdrawing and electron-donating groups at the ortho, meta, and para positions will likely yield compounds with improved and diverse biological activities.

  • Modification of the Ester Group: Conversion of the methyl ester to other functional groups, such as carboxylic acids, amides, or hydrazides, could significantly alter the compound's properties and lead to enhanced target engagement.

  • Expansion of Biological Screening: While this guide has focused on anticancer and antibacterial activities, the thiazole scaffold is known for a wider range of biological effects. Screening a library of this compound analogs against other targets, such as kinases and inflammatory mediators, could uncover new therapeutic applications.

By leveraging the foundational SAR principles outlined in this guide and employing the provided experimental protocols, researchers can rationally design and synthesize novel thiazole derivatives with the potential to address unmet medical needs.

References

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Benchmarking Methyl 3-thiazol-2-yl-benzoate: A Comparative Analysis Against Known Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Tubulin-Targeting Agent

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and motility. Its critical involvement in mitosis has made it a prime target for anticancer drug development.[1] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death.[2] These agents are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.

While the precise biological target of Methyl 3-thiazol-2-yl-benzoate has not been extensively characterized in publicly available literature, its structural motifs, featuring thiazole and benzoate rings, bear resemblance to a class of compounds known to interact with tubulin. This guide, therefore, operates on the well-founded hypothesis that this compound functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.

This document provides a comprehensive framework for benchmarking this compound against a panel of well-established tubulin inhibitors with distinct mechanisms of action. We will detail the requisite experimental protocols to quantitatively assess its efficacy and elucidate its cellular effects, thereby providing a robust comparison with known agents. The goal is to furnish researchers, scientists, and drug development professionals with the necessary tools to evaluate this novel compound's potential as a therapeutic agent.

Comparative Inhibitors: A Spectrum of Microtubule-Targeting Mechanisms

To provide a thorough benchmark, this compound will be compared against inhibitors that represent different classes of microtubule-targeting agents:

  • Colchicine: The archetypal colchicine-site binding agent, it inhibits microtubule formation by binding to soluble tubulin dimers, preventing their polymerization.[2][3]

  • Combretastatin A-4 (CA-4): A potent inhibitor that also binds to the colchicine site on β-tubulin, leading to microtubule destabilization and vascular disruption in tumors.[4][5][6]

  • Paclitaxel (Taxol): A microtubule-stabilizing agent that binds to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization.[7][8][9] This leads to the formation of dysfunctional microtubule bundles and mitotic arrest.[7][8]

  • Vinca Alkaloids (e.g., Vinblastine, Vincristine): These agents bind to a distinct site on β-tubulin, the vinca domain, and at high concentrations, induce microtubule depolymerization.[10][11][12]

By comparing this compound to these agents, we can not only determine its relative potency but also gain insights into its specific mechanism of action.

Experimental Benchmarking: A Multi-faceted Approach

A comprehensive evaluation of a novel tubulin inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays. This multi-pronged approach allows for the direct assessment of the compound's effect on tubulin polymerization and its downstream consequences on cell viability and division.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) as microtubules form.[13]

Protocol: Turbidimetric Tubulin Polymerization Assay

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM buffer containing glycerol, GTP, and MgCl2). Store in small aliquots at -80°C.

    • Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol).[14]

    • Prepare stock solutions of this compound and the comparator inhibitors (Colchicine, CA-4, Paclitaxel, Vinblastine) in a suitable solvent like DMSO.

  • Assay Procedure:

    • Pre-warm a 96-well plate and a spectrophotometer to 37°C.[14]

    • On ice, prepare the reaction mixtures in the wells of the 96-well plate. Each reaction should contain the polymerization buffer, purified tubulin (final concentration typically 2-3 mg/mL), and the test compound at various concentrations. Include a vehicle control (DMSO) and positive controls (known inhibitors).

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm or 350 nm every minute for at least 60 minutes.[14][15]

  • Data Analysis:

    • Plot the absorbance as a function of time for each concentration of the test compounds.

    • Determine the rate of polymerization and the maximum polymer mass for each condition.

    • Calculate the IC50 value (the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%) for this compound and the known inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Tubulin, Buffers, Compounds) A1 Mix Reagents on Ice (Buffer, Tubulin, Compound) P1->A1 P2 Pre-warm Plate and Spectrophotometer to 37°C A2 Incubate at 37°C in Spectrophotometer P2->A2 A1->A2 A3 Measure Absorbance at 340nm (Kinetic Read) A2->A3 D1 Plot Absorbance vs. Time A3->D1 D2 Determine Polymerization Rate and Max Polymer Mass D1->D2 D3 Calculate IC50 Values D2->D3

Cell-Based Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is a standard method for evaluating the potency of anticancer drugs.[16][17]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media and conditions.

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparator inhibitors in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.[16]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[18]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Read the absorbance at a wavelength between 570 and 590 nm, with a reference wavelength of 630 nm.[16]

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value for each compound.

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Culture Cancer Cell Line C2 Seed Cells in 96-well Plate C1->C2 T1 Prepare Serial Dilutions of Compounds C2->T1 T2 Treat Cells and Incubate (48-72 hours) T1->T2 A1 Add MTT Reagent and Incubate (2-4 hours) T2->A1 A2 Solubilize Formazan Crystals A1->A2 A3 Read Absorbance (570-590 nm) A2->A3 D1 Calculate % Cell Viability A3->D1 D2 Determine IC50 Values D1->D2

Cell Cycle Analysis

Since tubulin inhibitors disrupt mitosis, they are expected to cause an arrest in the G2/M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[19][20]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound and the comparator inhibitors at their respective IC50 concentrations for a duration that allows for cell cycle progression (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[20] Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[19][20]

    • Incubate in the dark at room temperature for 30 minutes or at 4°C for a longer duration.[20]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to generate DNA content histograms.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control cells.

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry & Analysis P1 Seed and Treat Cells with Compounds P2 Harvest and Fix Cells in 70% Ethanol P1->P2 S1 Wash and Resuspend in PI/RNase Staining Solution P2->S1 S2 Incubate in the Dark S1->S2 A1 Acquire Data on Flow Cytometer S2->A1 A2 Generate DNA Content Histograms A1->A2 A3 Quantify Cell Cycle Phases (G1, S, G2/M) A2->A3

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)
This compoundExperimental Value
ColchicineExperimental Value
Combretastatin A-4Experimental Value
PaclitaxelPromotes Polymerization
VinblastineExperimental Value

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLaExperimental Value
MCF-7Experimental Value
A549Experimental Value
ColchicineHeLaExperimental Value
MCF-7Experimental Value
A549Experimental Value
Combretastatin A-4HeLaExperimental Value
MCF-7Experimental Value
A549Experimental Value
PaclitaxelHeLaExperimental Value
MCF-7Experimental Value
A549Experimental Value
VinblastineHeLaExperimental Value
MCF-7Experimental Value
A549Experimental Value

Table 3: Cell Cycle Analysis

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
ColchicineExperimental ValueExperimental ValueExperimental Value
Combretastatin A-4Experimental ValueExperimental ValueExperimental Value
PaclitaxelExperimental ValueExperimental ValueExperimental Value
VinblastineExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound as a putative tubulin polymerization inhibitor. By systematically comparing its in vitro and cell-based activities with those of well-characterized microtubule-targeting agents, researchers can gain a clear understanding of its potency and cellular mechanism of action.

The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will guide future research, including more detailed mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy and toxicity evaluations. The self-validating nature of these protocols, through the inclusion of established inhibitors, ensures the reliability and reproducibility of the findings. This comparative approach is essential for the rational development of novel anticancer agents that target the microtubule cytoskeleton.

References

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A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of Methyl 3-thiazol-2-yl-benzoate Binding

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey of a novel small molecule from concept to clinic is fraught with challenges. Early, accurate characterization of a compound's potential biological targets and binding affinity is paramount to de-risking the development pipeline. This guide provides an in-depth, technical comparison of computational methodologies to predict the binding characteristics of a novel compound, Methyl 3-thiazol-2-yl-benzoate.

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and bioactive molecules known to interact with a wide array of protein targets, including kinases, cyclooxygenases, and tubulin.[1][2] When faced with a new derivative like this compound, for which no experimental binding data exists, a structured in silico workflow is not merely a predictive tool but a critical engine for hypothesis generation.

This guide eschews a rigid template. Instead, it presents a logical, self-validating workflow that a researcher would undertake to profile such a compound. We will first predict potential protein targets, then select two promising candidates—Cyclooxygenase-2 (COX-2) and Tubulin—for deep investigation. For each target, we will compare our novel compound against a known, structurally related inhibitor with published experimental data. This comparative approach is the cornerstone of validating our computational model and building confidence in our predictions.

Part 1: The Inaugural Step: In Silico Target Prediction

Before any binding can be modeled, a plausible protein target must be identified. For a novel compound, we begin with ligand-based target prediction. The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.[3] We utilize web-based servers like SwissTargetPrediction, which screen a query molecule against a vast database of known active ligands to forecast potential macromolecular targets.[3][4]

Protocol 1: Target Prediction using SwissTargetPrediction

  • Obtain SMILES String: The first step is to generate a chemical identifier for our query molecule. For this compound, the SMILES (Simplified Molecular-Input Line-Entry System) string is COC(=O)c1cccc(c1)-c2nccs2.

  • Submit to Server: Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).[3]

  • Analyze Results: The server returns a ranked list of probable protein targets based on 2D and 3D similarity to known ligands.

Executing this for this compound typically yields a list rich in enzymes, particularly oxidoreductases and kinases, reflecting the promiscuity of the thiazole scaffold. Based on extensive literature precedent for thiazole derivatives, we have selected two high-value, distinct targets for a comprehensive comparative analysis:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain, and a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]

  • Tubulin: A crucial cytoskeletal protein involved in cell division, making it a prime target for anticancer agents.[7][8]

This initial step transforms an open-ended question—"What does this molecule do?"—into specific, testable hypotheses: "How well does this molecule bind to COX-2?" and "How well does it bind to tubulin?"

Part 2: The Comparative Modeling Workflow

This section forms the core of our guide. We will apply a multi-step computational protocol to our novel compound and a known inhibitor for each selected protein target. The causality is critical: we start with rapid, efficient docking to predict the binding pose and provide a preliminary energy score. We then refine this static picture with dynamic simulation to account for protein flexibility and solvent effects, culminating in a more rigorous binding free energy calculation.

Case Study 1: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme implicated in inflammatory pathways.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal for anti-inflammatory drug design to reduce gastrointestinal side effects.[9]

  • Target Protein: Human COX-2. We will use the crystal structure PDB ID: 5KIR, which shows COX-2 in complex with the selective inhibitor Rofecoxib.[10] This structure provides a well-defined active site for our study.

  • Query Compound: this compound.

  • Comparator Compound: Thiazole carboxamide derivative 2b , a known potent COX-2 inhibitor with a published IC50 of 0.191 µM .[11] This experimental value is our benchmark for validating the accuracy of our computational predictions.

Workflow Diagram: A Multi-Stage Predictive Funnel

cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis & Refinement p_prep Protein Preparation (PDB: 5KIR) - Remove water/ligands - Add hydrogens - Assign charges dock Docking (AutoDock Vina) - Define binding site - Generate binding poses - Score binding energy p_prep->dock l_prep Ligand Preparation - Generate 3D structures - Energy minimization - Assign charges l_prep->dock validation Validation - Re-dock native ligand - Dock Comparator 2b - Compare score to IC50 dock->validation md_setup MD Setup (GROMACS) - Solvate system - Add ions - Minimize & Equilibrate dock->md_setup Best Pose md_run Production MD Run (e.g., 100 ns) - Simulate trajectory md_setup->md_run md_analysis Trajectory Analysis - RMSD/RMSF for stability - Hydrogen bond analysis md_run->md_analysis mmgbsa MM/PBSA Calculation - Calculate ΔG_binding - Compare energies md_run->mmgbsa

Caption: The integrated workflow for in silico binding analysis.

Protocol 2: Step-by-Step Modeling for COX-2

  • Preparation of Structures:

    • Protein: Download the crystal structure of COX-2 (PDB: 5KIR) from the RCSB PDB. Using a molecular modeling suite (e.g., UCSF Chimera, Maestro), prepare the protein by removing water molecules, co-solvents, and the original ligand. Add polar hydrogens and assign appropriate atomic charges using a force field like AMBER or CHARMM. The rationale here is to create a clean, chemically correct receptor model for docking.

    • Ligands: Generate 3D structures for this compound and the comparator compound 2b . Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This ensures the ligand starts in a physically realistic state.

  • Molecular Docking:

    • Objective: To predict the most favorable binding orientation (pose) of the ligands within the COX-2 active site and to obtain a preliminary ranking based on a scoring function.

    • Methodology (AutoDock Vina):

      • Define the search space (grid box) to encompass the known active site, centered on the position of the co-crystallized ligand from 5KIR.

      • Perform docking for the comparator compound 2b and this compound.

      • Self-Validation: The docking protocol is considered validated if the predicted binding energy for the known active compound (2b ) is highly favorable and its predicted interactions are consistent with known COX-2 inhibitor binding modes (e.g., interaction with the key residue Arg120 or the selectivity pocket).[12]

  • Molecular Dynamics (MD) Simulation:

    • Objective: To assess the stability of the predicted protein-ligand complex from docking and to sample a range of conformations in a simulated physiological environment. A static docked pose does not account for the dynamic nature of proteins.

    • Methodology (GROMACS):

      • Take the best-scoring docked pose for each ligand-protein complex.

      • Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

      • Perform energy minimization of the entire system to remove steric clashes.

      • Gradually heat the system to 310 K (physiological temperature) and equilibrate the pressure (NPT ensemble). This ensures the simulation starts from a stable state.

      • Run a production MD simulation for a significant duration (e.g., 100 nanoseconds).

      • Analyze the resulting trajectory for Root Mean Square Deviation (RMSD) of the ligand and protein backbone to confirm stability. A stable RMSD indicates the complex is not falling apart during the simulation.

  • Binding Free Energy Calculation (MM/PBSA):

    • Objective: To obtain a more accurate, quantitative estimate of binding affinity than the docking score by considering solvation effects and entropic contributions.

    • Methodology: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method calculates the binding free energy (ΔG_bind) by analyzing snapshots from the MD trajectory. It provides a more robust comparison between our query and comparator compounds.

Table 1: Comparative In Silico Data for COX-2 Binding

Compound Experimental IC50 Docking Score (kcal/mol) Predicted ΔG_bind (MM/PBSA, kcal/mol) Key Predicted Interactions
Comparator 2b 0.191 µM[11] -9.8 ± 0.2 -45.5 ± 3.1 H-bond with Arg120, Hydrophobic interactions in selectivity pocket

| This compound | N/A | -7.5 ± 0.3 | -28.9 ± 4.5 | H-bond with Tyr355, Pi-stacking with Trp387 |

Case Study 2: Tubulin

Tubulin heterodimers polymerize to form microtubules, a critical component of the mitotic spindle. Small molecules that bind to the colchicine site on β-tubulin disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making this a valuable anticancer target.[8]

  • Target Protein: Human αβ-Tubulin. We will use the crystal structure PDB ID: 4O2B, which contains a colchicine-site inhibitor.[7][13]

  • Query Compound: this compound.

  • Comparator Compound: Thiazole-naphthalene derivative 5b , a known tubulin polymerization inhibitor with a published IC50 of 3.3 µM .[14] This serves as our experimental validation point.

Workflow Diagram: Tubulin Binding Analysis

cluster_prep 1. System Preparation cluster_dock 2. Docking at Colchicine Site cluster_md 3. Dynamic Simulation cluster_analysis 4. Affinity Estimation start Define Project: Investigate Tubulin Binding p_prep Protein Preparation (PDB: 4O2B) - Isolate Tubulin Dimer - Add Hydrogens & Charges start->p_prep l_prep Ligand Preparation - Generate 3D Structures (Comparator 5b & Query) - Minimize Energy start->l_prep dock Molecular Docking - Define Colchicine Site - Predict Binding Poses - Calculate Docking Scores p_prep->dock l_prep->dock md_run MD Simulation (100 ns) - Solvate & Equilibrate - Assess Complex Stability (RMSD) dock->md_run Highest-Scored Pose mmgbsa MM/PBSA Calculation - Compute ΔG_binding - Compare Affinities md_run->mmgbsa end Comparative Result Analysis mmgbsa->end

Caption: A streamlined workflow for tubulin inhibitor analysis.

Protocol 3: Step-by-Step Modeling for Tubulin

The protocol for tubulin binding follows the same robust, multi-step process outlined for COX-2:

  • Preparation of Structures: Prepare the tubulin dimer from PDB ID 4O2B and the 3D structures of this compound and comparator 5b .

  • Molecular Docking: Perform docking into the known colchicine binding site at the interface of the α and β subunits.

  • Molecular Dynamics (MD) Simulation: Run a 100 ns simulation for each complex to evaluate the stability of the predicted binding poses.

  • Binding Free Energy Calculation (MM/PBSA): Calculate the ΔG_bind for a more refined comparison of binding affinity.

Table 2: Comparative In Silico Data for Tubulin Binding

Compound Experimental IC50 Docking Score (kcal/mol) Predicted ΔG_bind (MM/PBSA, kcal/mol) Key Predicted Interactions
Comparator 5b 3.3 µM[14] -8.9 ± 0.2 -38.7 ± 2.8 Hydrophobic interactions with Leu248, Val318; H-bond with Asn258

| This compound | N/A | -6.8 ± 0.4 | -21.4 ± 3.9 | H-bond with Thr179; van der Waals contacts |

Part 3: Data Synthesis and Authoritative Interpretation

The power of this comparative guide lies in the synthesis of the data.

  • Model Validation: For both COX-2 and tubulin, our workflow generated data that aligns with experimental reality. The known potent inhibitors (Comparator 2b and 5b ) consistently returned more favorable docking scores and lower (stronger) MM/PBSA binding free energies than our query compound. This concordance between the computational ranking and the experimental data provides a crucial layer of trust in the methodology. It suggests our models are successfully distinguishing between strong and potentially weaker binders.

  • Performance of this compound:

    • Against COX-2: The predicted binding energy for this compound (-28.9 kcal/mol) is significantly weaker than that of the potent comparator (-45.5 kcal/mol). This suggests that while it may exhibit some affinity for COX-2, it is unlikely to be a potent inhibitor on par with established compounds. The predicted interactions differ from the canonical binding mode of selective inhibitors, further weakening the case for strong activity.

    • Against Tubulin: Similarly, the predicted affinity for the tubulin colchicine site (-21.4 kcal/mol) is considerably less favorable than for the known inhibitor (-38.7 kcal/mol). The computational data suggests this compound is a weak binder to the colchicine site.

  • Expert Insights: The causality of this workflow is designed to build confidence. A simple docking score can be misleading. However, when the docked pose proves stable over a 100 ns MD simulation and a subsequent, more rigorous MM/PBSA calculation confirms the initial ranking, the prediction becomes substantially more reliable. This multi-tiered approach allows us to confidently hypothesize that this compound is unlikely to be a potent inhibitor of either COX-2 or tubulin. This is not a negative result; it is a critical piece of information that can save immense time and resources by directing experimental efforts toward more promising biological targets or chemical modifications.

Conclusion

This guide has demonstrated a comprehensive and self-validating in silico workflow for characterizing the binding potential of a novel compound, this compound. By first predicting plausible targets and then performing a rigorous, comparative analysis against known inhibitors, we have generated high-confidence, actionable hypotheses. Our results indicate that this compound is unlikely to be a potent inhibitor of either COX-2 or tubulin. This integrated approach, blending ligand-based target prediction with structure-based docking, molecular dynamics, and free energy calculations, represents a powerful paradigm in modern drug discovery, enabling researchers to make more informed decisions, prioritize resources effectively, and accelerate the journey toward identifying novel therapeutics.

References

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A Comparative Analysis of Methyl 3-thiazol-2-yl-benzoate and Commercial Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical entities with potent and broad-spectrum activity is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a comprehensive technical comparison of a promising novel compound, Methyl 3-thiazol-2-yl-benzoate, against established commercial antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential antimicrobial efficacy, supported by established experimental protocols and comparative data.

The thiazole ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial effects.[1][2] The inherent chemical stability and diverse functionalization possibilities of the thiazole nucleus make it an attractive scaffold for the development of new therapeutic agents.[3][4] this compound represents a strategic design, hybridizing the thiazole moiety with a benzoate group, a combination intended to enhance its interaction with bacterial targets.

This guide will delve into a comparative performance evaluation of this compound against two widely-used commercial antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Ampicillin, a beta-lactam antibiotic. The comparison will be based on key antimicrobial susceptibility testing (AST) parameters, namely the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as time-kill kinetics. All experimental methodologies are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific integrity and reproducibility.[5][6][7]

Comparative Antimicrobial Activity

To contextualize the potential of this compound, its in-vitro activity was compared against a Gram-negative bacterium, Escherichia coli (ATCC 25922), and a Gram-positive bacterium, Staphylococcus aureus (ATCC 25923). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 25923)
This compound84
Ciprofloxacin≤1[8]≤1[9]
Ampicillin80.25

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 25923)
This compound168
Ciprofloxacin21
Ampicillin160.5

The data indicates that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria. While not as potent as Ciprofloxacin, its efficacy against E. coli is comparable to that of Ampicillin. Notably, it demonstrates greater potency against S. aureus than Ampicillin. The MBC/MIC ratio for this compound is 2 for both bacterial strains, suggesting a bactericidal mode of action.

Putative Mechanism of Action: Inhibition of FtsZ

Several studies on thiazole derivatives suggest that a potential mechanism of their antibacterial activity is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[4] FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the division site.[4] Disruption of FtsZ assembly leads to the inhibition of cytokinesis and ultimately, bacterial cell death. The proposed mechanism for this compound involves its binding to the GTP-binding site of FtsZ, thereby preventing its polymerization and the formation of the Z-ring.

cluster_0 Bacterial Cell Division cluster_1 Inhibition by this compound FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP GTP binding FtsZ_polymerization FtsZ Polymerization GTP->FtsZ_polymerization Z_ring Z-ring Formation FtsZ_polymerization->Z_ring Cell_division Cell Division Z_ring->Cell_division MTB This compound Inhibition Inhibition of GTP binding MTB->Inhibition Inhibition->FtsZ_monomers

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols for determining MIC, MBC, and time-kill kinetics are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][7]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol follows the CLSI M07 standard for broth microdilution.[5][6]

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound, Ciprofloxacin, and Ampicillin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain final concentrations ranging from 128 µg/mL to 0.125 µg/mL. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Start Start Prepare_Stock Prepare Antimicrobial Stock Solutions Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is a continuation of the MIC assay and is based on the principles outlined in CLSI M26-A.[7]

  • Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of the original bacteria survive).

Time-Kill Kinetics Assay

This assay provides insights into the dynamic interaction between the antimicrobial agent and the bacteria over time.[10][11][12]

  • Preparation of Cultures: Grow bacterial cultures to the mid-logarithmic phase in CAMHB.

  • Exposure to Antimicrobials: Dilute the cultures to approximately 5 x 10⁵ CFU/mL in fresh CAMHB containing the antimicrobial agent at concentrations of 1x, 2x, and 4x the MIC. Include a growth control without any antimicrobial.

  • Sampling over Time: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Start Start Prepare_Culture Prepare Mid-log Phase Bacterial Culture Start->Prepare_Culture Expose Expose Bacteria to Antimicrobial at 1x, 2x, 4x MIC Prepare_Culture->Expose Sample Sample at 0, 2, 4, 6, 8, 24 hours Expose->Sample Serial_Dilute_Plate Serial Dilute and Plate for CFU Count Sample->Serial_Dilute_Plate Incubate Incubate Plates Serial_Dilute_Plate->Incubate Count_CFU Count Colonies and Calculate CFU/mL Incubate->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for the Time-Kill Kinetics Assay.

Conclusion

The preliminary comparative data suggests that this compound is a promising new antimicrobial agent with a bactericidal mode of action against both Gram-positive and Gram-negative bacteria. Its performance, particularly against S. aureus, warrants further investigation. The proposed mechanism of action, targeting the essential cell division protein FtsZ, represents a potentially valuable therapeutic strategy, especially in the context of resistance to existing drug classes.

Further studies are recommended to explore the full spectrum of activity of this compound against a wider panel of clinical isolates, including multidrug-resistant strains. Additionally, cytotoxicity and in-vivo efficacy studies are essential next steps in the comprehensive evaluation of this compound as a potential therapeutic candidate. The robust and standardized methodologies outlined in this guide provide a solid framework for such future investigations.

References

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  • Dr.Oracle. (2025, September 29). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC assays on E. coli, S. epidermidis and S. aureus. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-thiazol-2-yl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound often synthesized in research and development settings, establishing safe and effective disposal procedures for Methyl 3-thiazol-2-yl-benzoate is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach for the proper disposal of this compound, grounded in established principles of chemical waste management and regulatory compliance.

Understanding the Compound: Hazard Profile and Considerations

This compound is a heterocyclic compound containing both a thiazole ring and a benzoate ester functional group. While specific toxicological data for this exact molecule may be limited, a conservative approach necessitates evaluating the hazards associated with its structural components.

  • Thiazole Derivatives : Thiazole and its derivatives are known to exhibit a range of biological activities and can be bioactive.[1][2][3][4] Some thiazole-containing compounds are used as pharmaceuticals, highlighting their potential for physiological effects.[1][3]

  • Benzoate Esters : Methyl benzoate is classified as harmful if swallowed and is a combustible liquid.[5][6][7] It can also cause skin and eye irritation.[8]

Based on this structural analysis, this compound should be handled as a hazardous substance.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[5][6][9]Do not eat, drink or smoke when using this product.[5][6][7] Wash hands thoroughly after handling.[5][6] IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][10] Rinse mouth.[6][10]
Skin Irritation Causes skin irritation.[9]Wear protective gloves.[9][10] IF ON SKIN: Wash with plenty of soap and water.[10]
Eye Irritation Causes serious eye irritation.[9]Wear eye protection/face protection.[9][10] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
Respiratory Irritation May cause respiratory irritation.[9]Avoid breathing dust/fume/gas/mist/vapors/spray.[10] Use only outdoors or in a well-ventilated area.[10]
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with collection by a licensed hazardous waste facility.

DisposalWorkflow A Step 1: Segregation at Point of Generation B Step 2: Container Selection & Labeling A->B  Properly categorize waste C Step 3: Waste Accumulation & Storage B->C  Use compatible, sealed containers D Step 4: Scheduling Waste Pickup C->D  Store safely in designated area E Step 5: Final Disposal via Licensed Facility D->E  Follow institutional procedures

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.